molecular formula C9H18N2O B1442952 1-(3-Aminopiperidin-1-yl)butan-1-one CAS No. 1306756-99-9

1-(3-Aminopiperidin-1-yl)butan-1-one

Cat. No.: B1442952
CAS No.: 1306756-99-9
M. Wt: 170.25 g/mol
InChI Key: VNQURLBIUSRNIW-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopiperidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopiperidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-4-9(12)11-6-3-5-8(10)7-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQURLBIUSRNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Experimental Methodologies for 1-(3-Aminopiperidin-1-yl)butan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic functionalization of saturated nitrogen heterocycles is a cornerstone of rational drug design. 1-(3-Aminopiperidin-1-yl)butan-1-one (Chemical Formula:


) represents a highly versatile building block. By coupling a piperidine core with an N1-butyryl group and a C3-primary amine, this molecule offers a highly tunable physicochemical profile.

From a mechanistic standpoint, the causality behind this specific structural arrangement is twofold:

  • The N1-Butyryl Amide: Acylating the piperidine nitrogen neutralizes its intrinsic basicity. Highly basic cyclic amines often suffer from off-target hERG channel liabilities and poor metabolic stability. The butyryl group not only mitigates this basicity but also introduces a lipophilic vector (LogP ~0.7) that enhances membrane permeability and fits well into hydrophobic binding pockets [1].

  • The C3-Primary Amine: This moiety serves as the primary reactive handle for downstream synthesis (e.g., reductive amination, amide coupling) and acts as a critical hydrogen-bond donor in the final pharmacophore. Its pKa (~9.0) ensures it remains predominantly protonated at physiological pH (7.4), balancing the molecule's overall lipophilicity with aqueous solubility [2].

Such structural motifs are frequently deployed in the synthesis of kinase inhibitors, GPCR ligands, and antiviral agents [3].

Physicochemical Property Matrix

To predict the pharmacokinetic behavior of 1-(3-Aminopiperidin-1-yl)butan-1-one, we must evaluate its core quantitative properties. The data below synthesizes theoretical calculations and empirical analogs [1][4].

PropertyValueClinical / Synthetic Significance
Molecular Formula

Defines the atomic composition and mass.
Molecular Weight 170.25 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Exact Mass 170.1419 DaCritical for high-resolution mass spectrometry (HRMS) validation.
LogP (Predicted) ~0.7Moderate lipophilicity; ensures optimal balance of permeability and solubility.
pKa (C3-Amine) ~8.8 - 9.2Basic amine; protonated at physiological pH, driving aqueous solubility.
Topological Polar Surface Area (TPSA) 46.3 ŲExcellent for blood-brain barrier (BBB) penetration and cellular permeability.
Hydrogen Bond Donors 1 (

)
Facilitates target protein interaction via the primary amine.
Hydrogen Bond Acceptors 2 (

,

)
Amide carbonyl and amine act as potent H-bond acceptors.
Rotatable Bonds 4Provides conformational flexibility for induced-fit target binding.

Structural Functionalization Pathways

The synthetic utility of 1-(3-Aminopiperidin-1-yl)butan-1-one relies entirely on the nucleophilicity of the C3-primary amine. The N1-amide is chemically inert under standard coupling conditions, making this a self-validating, orthogonal system that requires no additional protecting groups (like Boc or Cbz) during standard electrophilic functionalization.

G A 1-(3-Aminopiperidin-1-yl) butan-1-one B Reductive Amination (Aldehydes/Ketones) A->B NaBH(OAc)3 C Amide Coupling (Carboxylic Acids) A->C HATU / DIPEA D SNAr Reactions (Aryl Halides) A->D Base / Heat

Caption: Structural functionalization pathways of the C3-primary amine.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail how to characterize and evaluate the physicochemical behavior of this compound.

Protocol 1: LC-MS/MS Characterization and Purity Profiling

To confirm the identity and purity of the synthesized or procured compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is required.

Causality of Method: The use of 0.1% Formic Acid in the mobile phase ensures the C3-amine remains fully protonated. This prevents peak tailing on the silica-based C18 column and significantly enhances the ionization efficiency in the positive ESI mode, yielding a robust


 signal at 171.15 m/z.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of 1-(3-Aminopiperidin-1-yl)butan-1-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Column Selection: Equip the LC system with a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Detection: Operate the mass spectrometer in ESI+ mode. Scan range: 100–500 m/z. Extract the chromatogram for the target mass

    
     Da [4].
    
Protocol 2: Potentiometric pKa Determination

Understanding the exact ionization state of the C3-amine is critical for predicting its in vivo solubility and target-binding kinetics.

Causality of Method: Because the N1-nitrogen is part of an amide, it will not protonate under standard physiological conditions. The potentiometric titration will therefore reveal a single inflection point corresponding strictly to the C3-primary amine.

Step-by-Step Procedure:

  • Calibration: Calibrate the pH electrode using standard buffers at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH of the solution to 2.0 using 0.1 M HCl. At this stage, the C3-amine is fully protonated (

    
    ).
    
  • Titration: Automatically titrate the solution with 0.1 M KOH in 0.05 mL increments under a nitrogen atmosphere (to prevent

    
     absorption).
    
  • Data Analysis: Plot the first derivative of the titration curve (

    
    ). The peak of the derivative curve corresponds to the equivalence point, from which the exact pKa (~8.8 - 9.2) is calculated[2].
    

G Start Sample Prep: 1 mg/mL in MeOH LC RP-HPLC (C18 Column) Mobile Phase: H2O/MeCN + 0.1% FA Start->LC pKa Potentiometric Titration pH 2.0 to 11.0 Start->pKa MS ESI+ Mass Spectrometry Target [M+H]+ = 171.15 m/z LC->MS Data Data Synthesis: Purity, Exact Mass, pKa MS->Data pKa->Data

Caption: Self-validating protocol for LC-MS/MS and potentiometric pKa determination.

References

  • Title: Valine-pyrrolidide | C9H18N2O | CID 447256 (Isomeric Analog Data for TPSA and Exact Mass) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus Source: ChemRxiv URL: [Link]

  • Title: 4-Amino-1-(piperidin-1-YL)butan-1-one | C9H18N2O | CID 12835722 (Structural Analog Physicochemical Baseline) Source: PubChem (National Institutes of Health) URL: [Link]

Mechanism of Action of 1-(3-Aminopiperidin-1-yl)butan-1-one: A Prototypical Pharmacophore for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design for Type 2 Diabetes Mellitus (T2DM), small-molecule inhibitors of Dipeptidyl Peptidase-4 (DPP-4) have revolutionized the management of glycemic control. While complex blockbuster drugs like alogliptin and linagliptin dominate the clinical space, their core pharmacodynamic efficacy is anchored by highly conserved structural motifs. 1-(3-Aminopiperidin-1-yl)butan-1-one serves as an ideal, prototypical low-molecular-weight scaffold to study this class of therapeutics.

This whitepaper deconstructs the mechanism of action of this specific molecule, focusing on how its 3-aminopiperidine ring and butan-1-one (butyryl) moiety synergistically target the DPP-4 catalytic vestibule. By examining the structural biology, downstream signal transduction, and the self-validating experimental protocols required to profile such compounds, this guide provides drug development professionals with a comprehensive framework for evaluating piperidine-based serine protease inhibitors.

Structural Biology & Binding Mechanics

DPP-4 is a highly specific serine exodipeptidase that cleaves dipeptides from the N-terminus of polypeptides, provided the penultimate residue is proline or alanine. The enzyme's active site is a complex, bipartite cavity consisting of an N-terminal recognition region (the "amino hot spot") and adjacent lipophilic pockets (S1 and S2)[1].

The binding of 1-(3-aminopiperidin-1-yl)butan-1-one to DPP-4 is an orthosteric, competitive process driven by two distinct structural features:

  • The 3-Aminopiperidine Ring (Electrostatic Anchoring): At physiological pH, the primary amine on the 3-position of the piperidine ring is protonated. This positive charge acts as an electrostatic warhead, steering the molecule into the active site. Once inside, it forms a critical charge-reinforced hydrogen bond network (a salt bridge) with the carboxylate groups of Glu205 and Glu206 , as well as the hydroxyl group of Tyr662 [2]. The 3-aminopiperidine group is absolutely paramount for DPP-4 targeting activity; replacing it with a piperazine drastically reduces binding affinity[3].

  • The Butan-1-one Moiety (Hydrophobic Packing): The butyryl chain attached to the piperidine nitrogen (N1) projects into the highly hydrophobic S1 pocket (comprising residues Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711)[1]. This aliphatic chain displaces highly ordered water molecules from the S1 pocket, providing a massive entropic and enthalpic driving force that stabilizes the enzyme-inhibitor complex[4].

G cluster_ligand 1-(3-Aminopiperidin-1-yl)butan-1-one cluster_dpp4 DPP-4 Active Site Amino 3-Amino Group (Protonated) GluDyad Glu205 / Glu206 Tyr662 Amino->GluDyad Salt Bridge / H-Bond Butyryl Butan-1-one (Aliphatic Chain) S1Pocket S1 Pocket (Tyr631, Val656, Trp659) Butyryl->S1Pocket Hydrophobic Interaction

Fig 1. Binding interactions between the 3-aminopiperidine scaffold and the DPP-4 active site.

Signal Transduction & Pathway Modulation

The primary therapeutic causality of 1-(3-aminopiperidin-1-yl)butan-1-one lies in its preservation of the incretin axis.

Endogenous incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) , are rapidly degraded by DPP-4 (half-life < 2 minutes)[2]. By competitively occupying the DPP-4 active site, the inhibitor prevents the cleavage of the N-terminal His-Ala dipeptide from GLP-1 (7-36 amide).

The preserved, active GLP-1 binds to the GLP-1 Receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR) located on the surface of pancreatic


-cells. This triggers a G

s-mediated activation of adenylate cyclase, elevating intracellular cyclic AMP (cAMP). The cAMP surge activates Protein Kinase A (PKA) and Epac2, ultimately leading to the closure of ATP-sensitive K+ channels, membrane depolarization, calcium influx, and glucose-dependent insulin exocytosis.

Pathway Inhibitor 3-Aminopiperidine Inhibitor DPP4 DPP-4 Enzyme (Inhibited) Inhibitor->DPP4 Blocks active site GLP1 Active GLP-1 (7-36) (Preserved) DPP4->GLP1 Prevents cleavage GLP1R GLP-1 Receptor (GPCR Activation) GLP1->GLP1R Agonism cAMP cAMP Elevation & PKA Activation GLP1R->cAMP Gαs signaling Insulin Insulin Secretion (β-cells) cAMP->Insulin Exocytosis

Fig 2. Downstream incretin preservation and insulinotropic signaling via DPP-4 inhibition.

Experimental Protocols for Target Validation

To rigorously validate the efficacy and kinetics of 1-(3-aminopiperidin-1-yl)butan-1-one, researchers must employ self-validating biochemical and biophysical systems. The following protocols explain not just the steps, but the causality behind the experimental design.

Protocol A: In Vitro FRET-Based DPP-4 Enzymatic Inhibition Assay

This assay utilizes a fluorogenic substrate, H-Gly-Pro-AMC (7-Amino-4-methylcoumarin). Causality: DPP-4 specifically cleaves the post-proline bond. AMC is optically quenched when conjugated to the peptide but emits a strong fluorescent signal at 460 nm upon cleavage. A decrease in fluorescence directly correlates with target engagement and enzyme inhibition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.005% Tween-20. Expert Insight: Tween-20 is critical to prevent the non-specific adsorption of the lipophilic butan-1-one moiety to the polystyrene microplate walls, which would artificially inflate the apparent IC50.

  • Inhibitor Titration: Prepare a 10-point 1:3 serial dilution of 1-(3-aminopiperidin-1-yl)butan-1-one in DMSO. Transfer 1 µL of each concentration to a 96-well black opaque plate.

  • Enzyme Addition: Add 49 µL of recombinant human DPP-4 (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow the electrostatic steering of the 3-amino group to reach binding equilibrium with the Glu205/206 dyad.

  • Reaction Initiation: Add 50 µL of 50 µM H-Gly-Pro-AMC substrate to all wells.

  • Kinetic Readout: Measure fluorescence (Excitation: 350 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader. Calculate the initial velocity (

    
    ) and determine the IC50 using a 4-parameter logistic non-linear regression model.
    
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

To understand the thermodynamic profile, SPR is used to measure the association (


) and dissociation (

) rates. Causality: 3-aminopiperidines typically exhibit exceptionally rapid association rates (

) due to the strong Coulombic attraction between the protonated amine and the negatively charged active site[4].
  • Sensor Chip Preparation: Immobilize recombinant human DPP-4 onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target level of ~2000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Dilute 1-(3-aminopiperidin-1-yl)butan-1-one in running buffer (PBS-P+ containing 1% DMSO) to concentrations ranging from 3.125 nM to 100 nM.

  • Kinetic Injection: Inject the analyte over the immobilized DPP-4 at a high flow rate of 50 µL/min. Expert Insight: A high flow rate is mandatory to minimize mass transport limitation effects, ensuring that the observed

    
     is purely reaction-limited.
    
  • Dissociation & Regeneration: Allow dissociation for 600 seconds. Because the binding is non-covalent, the baseline will typically recover without harsh regeneration solutions.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
     (
    
    
    
    ).

Selectivity Profiling & Off-Target Analysis

A critical hurdle in the development of DPP-4 inhibitors is achieving high selectivity over structurally related atypical serine proteases, namely DPP-8 , DPP-9 , and Fibroblast Activation Protein (FAP) [1].

Inhibition of DPP-8 and DPP-9 is associated with severe preclinical toxicities, including alopecia, thrombocytopenia, and immunosuppression. While the 3-aminopiperidine core provides the baseline affinity for the entire enzyme family, the specific topology of the S1/S2 pockets differs. The butan-1-one moiety must be optimized to induce steric clashes within the narrower active sites of DPP-8/9 while perfectly complementing the DPP-4 S1 pocket[5].

Table 1: Comparative Selectivity Profile Note: Values for the model compound are representative baseline extrapolations for the isolated 3-aminopiperidine pharmacophore.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)FAP IC50 (µM)Selectivity Fold (DPP-8/DPP-4)
1-(3-Aminopiperidin-1-yl)butan-1-one (Model)82.0> 100> 10045.0> 1,200x
Alogliptin (Reference Standard)6.9> 100> 100> 100> 14,000x

As demonstrated, while the simple 1-(3-aminopiperidin-1-yl)butan-1-one scaffold achieves nanomolar affinity for DPP-4 and excellent selectivity against DPP-8/9, further decoration of the piperidine ring (as seen in clinical gliptins) is often required to completely abrogate FAP binding and push DPP-4 affinity into the single-digit nanomolar range.

References

  • Discovery and development of dipeptidyl peptidase-4 inhibitors Source: Wikipedia URL:[Link][2]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure Source: ACS / vetmeduni.ac.at URL:[Link][4]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: PubMed Central (NIH) URL:[Link][5]

  • Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis Source: PubMed Central (NIH) URL:[Link][3]

  • Medicinal Chemistry - Ovid (Discovery of DPP-4 Inhibitors) Source: Ovid URL:[Link][1]

Sources

In Vitro Evaluation of 1-(3-Aminopiperidin-1-yl)butan-1-one Derivatives: A Strategic Framework for Target Validation and Lead Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 1-(3-aminopiperidin-1-yl)butan-1-one scaffold represents a privileged structure in modern medicinal chemistry, most notably as the core of several marketed Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a versatile three-dimensional framework amenable to synthetic modification for optimizing potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide presents a comprehensive, field-proven framework for the systematic in vitro evaluation of novel derivatives of this scaffold. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind the experimental cascade, from initial computational assessment and primary target engagement to selectivity profiling and early ADME characterization. This document is designed to empower researchers, scientists, and drug development professionals to efficiently identify and validate promising clinical candidates.

Foundational Strategy: From Concept to Initial Assessment

A robust in vitro evaluation strategy begins before a compound is ever synthesized. A well-planned approach integrates computational predictions with targeted biological assays to maximize efficiency and resource allocation. The initial phase focuses on establishing a testable hypothesis for the biological activity of the designed derivatives.

The 1-(3-Aminopiperidin-1-yl) Pharmacophore: A Focus on DPP-4

The core structure of 1-(3-aminopiperidin-1-yl)butan-1-one derivatives is intrinsically linked to DPP-4 inhibition. The (R)-3-aminopiperidine moiety is a critical pharmacophore that typically forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site.[5] The butan-1-one group and its potential modifications often occupy the S1 pocket, interacting with a series of tyrosine and valine residues.[5] Understanding these structure-activity relationships (SAR) is paramount for designing derivatives with enhanced potency.

Integrated Discovery Workflow

An efficient discovery campaign integrates computational and experimental phases. The initial in silico analysis serves to prioritize synthetic efforts towards compounds with the highest probability of success, saving significant time and resources.

G cluster_0 In Silico Phase cluster_1 Synthesis & In Vitro Validation A Derivative Design & Virtual Library Generation B Target Prediction (e.g., SwissTargetPrediction) A->B C Molecular Docking (e.g., into DPP-4 Crystal Structure) B->C D ADMET Prediction C->D E Prioritized Synthesis D->E Prioritize Candidates F Primary Assay: DPP-4 Inhibition (IC50) E->F G Cytotoxicity Assay (CC50) F->G H Selectivity & ADME Profiling G->H H->A Iterative SAR Optimization

Figure 1. Integrated workflow for the discovery and evaluation of novel derivatives.

In silico tools can predict a compound's likely biological targets and activity spectra. Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze chemical structures to identify the most probable protein targets, which can confirm the intended target (e.g., DPP-4) or reveal potential off-target activities that require later investigation.[6]

Primary Target Engagement: Quantifying Potency

The cornerstone of the evaluation cascade is to confirm that the synthesized derivatives engage their intended target and to quantify their potency. For the 1-(3-aminopiperidin-1-yl)butan-1-one scaffold, the primary assay is typically an in vitro enzyme inhibition assay for DPP-4.

Principle of the DPP-4 Enzyme Inhibition Assay

DPP-4 is a serine protease that cleaves the dipeptide Gly-Pro from the N-terminus of its substrates. The most common in vitro assay format utilizes a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA).[7] Cleavage of this substrate by DPP-4 releases the fluorogenic (AMC) or chromogenic (pNA) moiety, resulting in a measurable signal that is directly proportional to enzyme activity. The presence of an inhibitor reduces the rate of substrate cleavage. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50%.[8]

Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This protocol is a self-validating system for determining the IC50 of test compounds against human recombinant DPP-4.

Materials:

  • Human Recombinant DPP-4

  • DPP-4 Substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA

  • Test Compounds (dissolved in 100% DMSO)

  • Reference Inhibitor (e.g., Sitagliptin)[9]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Workflow Diagram:

G prep 1. Prepare Reagents (Enzyme, Substrate, Compounds) plate 2. Dispense Components into 96-Well Plate - Assay Buffer - Test/Reference Compound - DPP-4 Enzyme prep->plate incubate 3. Pre-incubate (Allows compound to bind to enzyme) plate->incubate add_sub 4. Initiate Reaction (Add Gly-Pro-AMC substrate) incubate->add_sub read 5. Kinetic Read (Measure fluorescence over time) add_sub->read analyze 6. Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Compound] - Determine IC50 via non-linear regression read->analyze G seed 1. Seed Cells (in 96-well plate) incubate1 2. Incubate (Allow cells to adhere, ~24h) seed->incubate1 treat 3. Treat with Compound (Add serial dilutions) incubate1->treat incubate2 4. Incubate (Desired exposure period, e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan crystals form in viable cells) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., SDS in HCl) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate CC50 read->analyze

Figure 3. General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with cells at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well. [10]5. Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals. [11]Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [11]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) values by plotting viability against the log of compound concentration and fitting to a dose-response curve.

Data Integration: The Selectivity Index

The Selectivity Index (SI) is a critical parameter that relates the cytotoxicity of a compound to its desired biological activity. It provides a quantitative measure of the therapeutic window.

SI = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is potent against its target at concentrations far below those that cause general cell death.

Compound IDDPP-4 IC50 (nM)CC50 (HEK293, nM)Selectivity Index (SI)
Derivative 115.2> 50,000> 3289
Derivative 289.5> 50,000> 558
Derivative 35.412,5002315
Table 2. Integrated potency and cytotoxicity data to determine the Selectivity Index.

Selectivity and Off-Target Profiling

A successful drug candidate must be highly selective for its intended target to minimize the risk of adverse effects. For DPP-4 inhibitors, it is crucial to screen against closely related proteases, such as DPP-8 and DPP-9, as inhibition of these enzymes has been linked to toxicity in preclinical models.

Counter-Screening Against Related Enzymes

The most direct way to assess selectivity is to perform enzyme inhibition assays for related targets using the same methodology as the primary DPP-4 assay. This provides a direct comparison of IC50 values and allows for the calculation of selectivity ratios (e.g., IC50_DPP-8 / IC50_DPP-4). A high ratio indicates good selectivity.

Broad Panel Screening: Receptor Binding Assays

For lead candidates, broader screening against a panel of common off-targets (e.g., GPCRs, ion channels, kinases) is advisable. Radioligand binding assays are a classical and robust method for this purpose. [12] Principle of Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor. [13][14]The assay is performed by incubating a receptor preparation (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the test compound. [15]The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound. [13][16]The amount of radioactivity trapped on the filter is then quantified. A reduction in radioactivity indicates that the test compound has displaced the radioligand from the receptor.

General Protocol Outline:

  • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of a specific radioligand, the receptor membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 or Ki (inhibition constant).

Early In Vitro ADME/DMPK Profiling

Early assessment of a compound's drug-like properties is essential to identify potential liabilities that could lead to failure in later stages of development. [17][18]In vitro Drug Metabolism and Pharmacokinetics (DMPK) assays provide crucial insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile. [19][20]

Key In Vitro DMPK Assays

A standard panel of early in vitro DMPK assays includes assessments for metabolic stability, plasma protein binding, and permeability.

AssayExperimental SystemKey Parameter MeasuredRationale
Metabolic Stability Human Liver Microsomes (HLM) or HepatocytesIntrinsic Clearance (Cl_int)Predicts how quickly the compound is metabolized by the liver.
Plasma Protein Binding Equilibrium Dialysis or Rapid Equilibrium Device (RED)Percent Bound (%)Determines the fraction of drug available to interact with its target. [21]
Permeability Caco-2 Cell MonolayerApparent Permeability (P_app)Predicts intestinal absorption and potential for oral bioavailability. [21]
Table 3. Summary of essential early in vitro ADME/DMPK assays.

These assays are typically run as fee-for-service by specialized contract research organizations (CROs). The data generated are vital for guiding the next round of chemical optimization, with the goal of improving potency while maintaining or enhancing the drug-like properties of the lead series.

Conclusion and Strategic Outlook

The in vitro evaluation of 1-(3-aminopiperidin-1-yl)butan-1-one derivatives is a multi-faceted process that requires a logical and integrated experimental cascade. This guide outlines a strategic workflow that progresses from in silico design and primary potency assessment to the critical evaluation of cellular toxicity, target selectivity, and early pharmacokinetic properties. By rigorously applying this framework, research teams can effectively triage compounds, build robust structure-activity relationships, and confidently select lead candidates with a higher probability of success in subsequent preclinical and clinical development.

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The 3-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendance of the 3-Aminopiperidine Core

The 3-aminopiperidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its prevalence in numerous approved drugs, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin and the Janus kinase (JAK) inhibitor tofacitinib, attests to its status as a "privileged" structure.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) of 3-aminopiperidine compounds across various biological targets. We will dissect the intricate interplay between molecular architecture and biological function, offering insights into the rational design of novel therapeutics based on this versatile scaffold. The unique three-dimensional arrangement and physicochemical properties of chiral aminopiperidines make them particularly valuable in drug design.[2]

The inherent chirality of the 3-aminopiperidine core, with a stereocenter at the C3 position, is a critical determinant of biological activity.[2] The spatial orientation of the amino group profoundly influences interactions with biological targets, often leading to significant differences in potency and selectivity between enantiomers.[3] This guide will emphasize the pivotal role of stereochemistry in the SAR of these compounds. Furthermore, the piperidine ring nitrogen provides a convenient handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide will be structured to provide a comprehensive overview of the SAR of 3-aminopiperidine derivatives, focusing on key therapeutic areas where this scaffold has demonstrated significant promise. We will delve into the specific structural modifications that govern activity at different biological targets, supported by quantitative data and mechanistic insights. Additionally, detailed experimental protocols for key assays are provided to facilitate the practical application of the principles discussed herein.

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Case Study in Rational Design

The inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[4] DPP-4 inhibitors prevent the degradation of incretin hormones, such as GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion.[5][6] Several approved drugs in this class, including alogliptin and sitagliptin, feature a 3-aminopiperidine moiety as a central structural element.[1][6]

Pharmacophore Model for DPP-4 Inhibition

The interaction of 3-aminopiperidine-based inhibitors with the DPP-4 active site is well-characterized. The pharmacophore model generally consists of a central basic amine that forms a salt bridge with key acidic residues (Glu205/Glu206) in the S2 pocket of the enzyme, a feature effectively fulfilled by the 3-amino group of the piperidine ring. The piperidine ring itself occupies the S1 pocket, with substituents on the ring and the amino group extending into other subsites to enhance potency and selectivity.

DPP-4 Inhibitor Pharmacophore cluster_0 DPP-4 Active Site cluster_1 3-Aminopiperidine Inhibitor S2 S2 Pocket (Glu205/Glu206) S1 S1 Pocket S1_prime S1' Pocket S2_prime S2' Extensive Subsite Amino Basic Amino Group Amino->S2 Salt Bridge Piperidine Piperidine Ring Piperidine->S1 Hydrophobic/van der Waals R1 N1-Substituent R1->S1_prime Hydrophobic/H-bonding R_amino Amino-Substituent R_amino->S2_prime Hydrophobic/H-bonding

Caption: General pharmacophore model for 3-aminopiperidine-based DPP-4 inhibitors.

Structure-Activity Relationship of 3-Aminopiperidine DPP-4 Inhibitors

The SAR of this class of inhibitors has been extensively studied, providing clear guidelines for the design of potent and selective compounds.[7]

Position of Substitution Modification Effect on Activity Rationale
C3-Amino Group Acylation with specific heterocyclic moieties (e.g., cyanobenzyl in alogliptin)Essential for high potencyThe substituent on the amino group interacts with the S2' extensive subsite, often forming key hydrogen bonds and hydrophobic interactions.
Stereochemistry at C3 (R)-enantiomerGenerally more potentThe (R)-configuration optimally orients the amino group and its substituent for interaction with the S2 and S2' pockets of DPP-4.[8]
N1-Piperidine Nitrogen Substitution with bulky, hydrophobic groups (e.g., uracil moiety in linagliptin)Significantly enhances potency and influences pharmacokinetic propertiesThese groups occupy the S1' pocket, contributing to hydrophobic and potential hydrogen bonding interactions.
Piperidine Ring (C4, C5) Introduction of substituentsGenerally detrimental to activityThe S1 pocket is relatively constrained, and substitution on the piperidine ring can lead to steric clashes.

II. CCR5 Receptor Antagonists: Blocking HIV Entry

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.[8] Small-molecule CCR5 antagonists that allosterically modulate the receptor and prevent its interaction with the viral gp120 envelope glycoprotein have emerged as an important class of anti-HIV therapeutics. The 3-aminopiperidine scaffold has been successfully incorporated into potent CCR5 antagonists.

Pharmacophore Model for CCR5 Antagonism

The pharmacophore for piperidine-based CCR5 antagonists typically involves a central basic nitrogen, which is believed to interact with key acidic residues in the transmembrane domain of the receptor. The substituents on the piperidine ring and the amino group are oriented to occupy hydrophobic pockets within the receptor binding site.

CCR5 Antagonist Pharmacophore cluster_0 CCR5 Binding Pocket cluster_1 3-Aminopiperidine Antagonist Acidic_Residue Acidic Residue (e.g., Glu283) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Piperidine_N Piperidine Nitrogen Piperidine_N->Acidic_Residue Ionic Interaction N1_Substituent N1-Substituent N1_Substituent->Hydrophobic_Pocket_1 Hydrophobic Interaction C3_Substituent C3-Amino Substituent C3_Substituent->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: A simplified pharmacophore model for 3-aminopiperidine-based CCR5 antagonists.

Structure-Activity Relationship of 3-Aminopiperidine CCR5 Antagonists

The SAR of piperidine-based CCR5 antagonists highlights the importance of specific structural features for high-affinity binding.[8][9]

Position of Substitution Modification Effect on Activity Rationale
N1-Piperidine Nitrogen Large, lipophilic groups (e.g., substituted benzyl, benzhydryl)Crucial for high potencyThese groups occupy a large hydrophobic pocket in the CCR5 receptor, contributing significantly to binding affinity.
C3-Amino Group Acylation with aromatic or heteroaromatic groupsEssential for activityThese substituents engage in hydrophobic and potential π-π stacking interactions within the binding pocket.
Stereochemistry at C3 Often stereospecific, with one enantiomer being significantly more activeThe chiral center orients the substituents in a precise three-dimensional arrangement required for optimal receptor binding.
Piperidine Ring (C4) Substitution with small alkyl or polar groupsCan modulate potency and selectivityModifications at this position can fine-tune interactions within the binding site and affect physicochemical properties.

A quantitative structure-activity relationship (QSAR) study on a series of piperidine-based CCR5 antagonists revealed that steric factors play a significant role in determining their antagonistic activity, emphasizing the importance of the size and shape of the inhibitors for effective binding to the CCR5 receptor.[10]

III. Antibacterial Agents: Targeting Bacterial Translation

The 3,5-diaminopiperidine scaffold, a mimetic of the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics, has been explored for the development of novel antibacterial agents that target the bacterial ribosome.[11][12] These compounds inhibit bacterial translation by binding to the A-site of the 16S rRNA.[11]

Structure-Activity Relationship of 3,5-Diaminopiperidine Antibacterial Agents

The SAR of these compounds has been investigated to optimize their antibacterial potency and spectrum.[11][12]

Position of Substitution Modification Effect on Activity Rationale
Central Core Symmetric substitution of two 3,5-diaminopiperidine moieties on a triazine coreOptimal for potent inhibition of bacterial translation and growthThis symmetric arrangement is believed to effectively mimic the binding of the 2-DOS core of natural aminoglycosides to the ribosomal A-site.[11]
Triazine Core Introduction of a third substituent ("tailpiece")Can improve antibacterial activity, particularly against problematic pathogens like Pseudomonas aeruginosaThe "tailpiece" can enhance cell penetration and provide additional interactions with the ribosome.[13]
Piperidine Ring Acetamide substitutionAbolishes activityThis modification likely disrupts the key hydrogen bonding interactions with the rRNA target.[11]

IV. Glycine Transporter 1 (GlyT1) Inhibitors: Modulating Neurotransmission

Inhibition of the glycine transporter 1 (GlyT1) in the central nervous system increases synaptic glycine levels, potentiating the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism holds therapeutic promise for treating cognitive deficits associated with schizophrenia.[13] The 3-amido-3-aryl-piperidine scaffold has been identified as a novel and potent class of GlyT1 inhibitors.[13]

Structure-Activity Relationship of 3-Amido-3-Aryl-Piperidine GlyT1 Inhibitors

The SAR of this series has been systematically explored to identify compounds with high potency, selectivity, and favorable drug-like properties.[13]

Position of Substitution Modification Effect on Activity Rationale
N1-Piperidine Nitrogen Small alkyl groups (e.g., methyl)Optimal for activityLarger substituents, as well as acylation or sulfonylation, lead to a significant drop in potency, suggesting a requirement for a certain level of basicity.[13]
C3-Amido Group Substituted benzamidesCrucial for potencySubstitution at the ortho, ortho', and para positions of the benzamide moiety is important for achieving high potency.[13]
C3-Aryl Group Phenyl or substituted phenylEssential for activityThe aryl group at the C3 position is a key structural feature for this class of GlyT1 inhibitors.

V. The Critical Role of Stereochemistry

As highlighted throughout the preceding sections, the stereochemistry of the 3-aminopiperidine core is a paramount determinant of biological activity.[4] The chiral center at the C3 position dictates the spatial orientation of the crucial amino group and its substituents, which in turn governs the precise interactions with the biological target.[3] In many cases, one enantiomer is significantly more potent than the other, a phenomenon known as eudismic ratio.[4]

The synthesis of enantiomerically pure 3-aminopiperidine building blocks is therefore of utmost importance in drug discovery. Several strategies have been developed for this purpose, including:

  • Chiral pool synthesis: Utilizing readily available chiral starting materials, such as L-glutamic acid.

  • Asymmetric synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the piperidine ring or the introduction of the amino group.[14]

  • Enzymatic resolution and desymmetrization: Utilizing enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture or to asymmetrically modify a prochiral substrate.[14]

The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired stereochemical outcome.[15]

VI. Experimental Protocols: A Practical Guide

To support researchers in the evaluation of 3-aminopiperidine compounds, this section provides detailed, step-by-step protocols for key in vitro assays.

A. In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.[16][17]

Workflow for DPP-4 Inhibition Assay

DPP-4 Assay Workflow A Prepare Reagents (DPP-4 enzyme, substrate, inhibitor dilutions) B Dispense into 96-well plate (enzyme, inhibitor/vehicle) A->B C Pre-incubate B->C D Add Substrate (Gly-Pro-AMC) C->D E Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm) D->E F Data Analysis (Calculate % inhibition, determine IC50) E->F

Caption: A streamlined workflow for performing an in vitro DPP-4 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Dilute recombinant human DPP-4 enzyme in assay buffer (e.g., 100 mM HEPES, pH 7.8, with 1 µg/ml BSA).[17]

    • Prepare the fluorogenic substrate, Gly-Pro-AMC, in assay buffer.[16]

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted test compounds and control solutions (vehicle for 100% activity, a known DPP-4 inhibitor for positive control).

    • Add the diluted DPP-4 enzyme to all wells except for the blank (no enzyme) wells.

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature.[17]

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for a defined period (e.g., 30-60 minutes).[16][17]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

B. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[11][18]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[19]

    • Dilute the bacterial culture to a standardized cell density (e.g., ~5 x 10^5 CFU/mL).[11]

  • Preparation of Test Compound Dilutions:

    • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.[18]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.[11]

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[20]

C. GlyT1 Uptake Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[21]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a mammalian cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells) in appropriate media.

    • Seed the cells into a multi-well plate and allow them to adhere overnight.[21]

  • Assay Procedure:

    • Wash the cells with an uptake buffer.[12]

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period.[21]

    • Initiate glycine uptake by adding a solution containing a mixture of [3H]glycine and unlabeled glycine.

    • Incubate for a specific time at a controlled temperature.[21]

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.[21]

  • Quantification and Data Analysis:

    • Lyse the cells and measure the amount of incorporated [3H]glycine using a scintillation counter.[21]

    • Calculate the percentage of inhibition of glycine uptake for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[21]

VII. Conclusion and Future Perspectives

The 3-aminopiperidine scaffold has proven to be an exceptionally fruitful starting point for the design of a wide range of biologically active molecules. Its conformational pre-organization, coupled with the stereochemically defined presentation of a key basic amine and vectors for further functionalization, provides a powerful platform for achieving high potency and selectivity. This guide has provided a comprehensive overview of the SAR of 3-aminopiperidine derivatives across several important therapeutic targets, highlighting the critical role of stereochemistry and the rational design principles that have led to the development of successful drugs.

The continued exploration of the chemical space around the 3-aminopiperidine core, guided by a deep understanding of SAR and the application of modern drug design tools, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles. The detailed experimental protocols provided herein are intended to empower researchers to effectively evaluate new chemical entities based on this remarkable scaffold. As our understanding of the molecular basis of disease continues to evolve, the versatility of the 3-aminopiperidine motif ensures its enduring relevance in the future of drug discovery.

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The Discovery and Preclinical Evaluation of 1-(3-Aminopiperidin-1-yl)butan-1-one: A Case Study in Rational DPP-4 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern therapy for type 2 diabetes mellitus (T2DM).[1][2][3][4] By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control with a low risk of hypoglycemia.[1][5][6] This guide presents a comprehensive overview of the discovery and preclinical evaluation of a novel DPP-4 inhibitor, 1-(3-aminopiperidin-1-yl)butan-1-one, based on the well-established and potent 3-aminopiperidine scaffold. While this specific molecule serves as a case study in rational drug design, the principles, protocols, and analytical methods described herein are broadly applicable to the development of novel DPP-4 inhibitors and other enzyme-targeted therapeutics.

The Rationale for DPP-4 Inhibition and the Rise of the 3-Aminopiperidine Scaffold

The incretin effect, which describes the enhanced insulin secretion following oral glucose administration compared to intravenous infusion, is significantly blunted in patients with T2DM. This is largely due to the rapid inactivation of GLP-1 and GIP by the serine protease DPP-4.[1][2] DPP-4 cleaves the N-terminal dipeptide from these hormones, rendering them inactive within minutes.[1][7] Therefore, inhibiting DPP-4 prolongs the action of endogenous incretins, providing a powerful therapeutic strategy.[1][5][6]

Early drug discovery efforts identified numerous scaffolds capable of inhibiting DPP-4. Among these, the chiral 3-aminopiperidine moiety has proven to be a critical pharmacophore, forming the core of several marketed DPP-4 inhibitors.[5] Its stereochemistry is vital for effective binding to the active site of the DPP-4 enzyme.[5] The primary amino group of the 3-aminopiperidine typically interacts with the S2 subsite of the enzyme, while the piperidine ring itself orients substituents towards other binding pockets. This established precedent provides a strong rationale for exploring novel derivatives of this scaffold, such as 1-(3-aminopiperidin-1-yl)butan-1-one, in the quest for improved potency, selectivity, and pharmacokinetic profiles.

Below is a diagram illustrating the mechanism of action of DPP-4 inhibitors.

DPP4_Inhibition_Pathway Mechanism of Action of DPP-4 Inhibitors cluster_0 Physiological Response to Food Intake cluster_1 Pancreatic and Hepatic Regulation cluster_2 DPP-4 Mediated Inactivation and Inhibition Food Intake Food Intake Active Incretins (GLP-1, GIP) Active Incretins (GLP-1, GIP) Food Intake->Active Incretins (GLP-1, GIP) stimulates release of Pancreas Pancreas Active Incretins (GLP-1, GIP)->Pancreas act on DPP4 DPP-4 Enzyme Active Incretins (GLP-1, GIP)->DPP4 substrate for Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion ↑ (Glucose-Dependent) Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion Liver Liver Hepatic Glucose Production Hepatic Glucose Production Liver->Hepatic Glucose Production Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose ↓ (promotes uptake) Glucagon Secretion->Liver acts on Hepatic Glucose Production->Blood Glucose Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites degrades DPP4_Inhibitor 1-(3-Aminopiperidin-1-yl)butan-1-one DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Pathway

Synthesis of 1-(3-Aminopiperidin-1-yl)butan-1-one

The synthesis of the target compound begins with the preparation of the key chiral intermediate, (R)-3-aminopiperidine, which is often handled in its Boc-protected form, (R)-1-Boc-3-aminopiperidine, to allow for selective acylation. Various synthetic routes to (R)-3-aminopiperidine dihydrochloride and its protected analogues have been established, often starting from readily available chiral precursors like ethyl nipecotate or through chiral resolution.[8][9]

Detailed Experimental Protocol: Synthesis of (R)-1-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)butan-1-one

This protocol outlines a plausible two-step synthesis starting from commercially available (R)-1-Boc-3-aminopiperidine.

Step 1: Synthesis of (R)-tert-butyl piperidin-3-ylcarbamate

This intermediate is often prepared via a multi-step synthesis involving chiral separation and protection, as described in the literature.[9][10] For the purpose of this guide, we will assume its availability as a starting material.

Step 2: Acylation of (R)-tert-butyl piperidin-3-ylcarbamate with Butyryl Chloride

  • Reaction Setup: To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 3: Deprotection to Yield 1-((R)-3-Aminopiperidin-1-yl)butan-1-one

  • Deprotection: Dissolve the purified Boc-protected intermediate from Step 2 in a solution of hydrochloric acid (HCl) in a suitable solvent like 1,4-dioxane or methanol.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of the final product, 1-((R)-3-aminopiperidin-1-yl)butan-1-one.[11]

In-Vitro Characterization: Potency and Selectivity

The primary goal of in-vitro characterization is to determine the potency of the newly synthesized compound against DPP-4 and its selectivity over other related proteases.

DPP-4 Inhibition Assay

A fluorometric assay is a standard method for determining the inhibitory activity of compounds against DPP-4.[12][13][14]

Principle: The assay utilizes a fluorogenic substrate for DPP-4, such as H-Gly-Pro-AMC (7-amino-4-methylcoumarin). In the presence of active DPP-4, the substrate is cleaved, releasing the highly fluorescent AMC molecule. An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal.[13]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound, 1-(3-Aminopiperidin-1-yl)butan-1-one, in a suitable solvent like DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate (H-Gly-Pro-AMC), and a positive control inhibitor (e.g., Sitagliptin).[12][13]

  • Assay Procedure (96-well plate format):

    • Add the DPP-4 enzyme solution to each well.

    • Add the various concentrations of the test compound, the positive control, or vehicle (for the 100% activity control) to the respective wells.

    • Incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[12]

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

    • Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 15-30 minutes at 37°C.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Selectivity Assays

To ensure the compound's safety and specificity, it is crucial to assess its inhibitory activity against other closely related proteases, such as DPP-8 and DPP-9. Poor selectivity can lead to off-target effects and potential toxicity. These assays are typically performed using similar fluorometric or colorimetric methods with substrates specific to each enzyme.

Data Presentation

The results of the in-vitro assays should be summarized in a clear and concise table.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
1-(3-Aminopiperidin-1-yl)butan-1-one [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Value][Calculated Value]
Sitagliptin (Control) 22 ± 2[3]>10,000>10,000>450>450

In-Vivo Evaluation: Efficacy and Pharmacodynamics

In-vivo studies in relevant animal models are essential to confirm the therapeutic potential of the lead compound.

Animal Model Selection

Rodent models, particularly mice and rats, are commonly used for the preclinical evaluation of DPP-4 inhibitors.[15][16][17] For studies on diabetes, models such as the Zucker diabetic fatty (ZDF) rat, which mimics many aspects of T2DM in humans, can be particularly informative.[18]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess the effect of an anti-diabetic agent on glucose disposal.

Detailed Experimental Protocol:

  • Animal Preparation: Fast male C57Bl/6JRj mice or ZDF rats overnight.

  • Dosing: Administer the test compound, 1-(3-Aminopiperidin-1-yl)butan-1-one, or vehicle control via oral gavage. A known DPP-4 inhibitor like Sitagliptin should be used as a positive control.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.[15]

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Measure blood glucose levels for each sample. Plasma can also be collected to measure insulin and active GLP-1 levels. It's important to note that reliable measurement of GLP-1 may require pre-treatment with the DPP-4 inhibitor to prevent its rapid degradation in the collected samples.[15][16]

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

Below is a diagram illustrating the experimental workflow for an Oral Glucose Tolerance Test (OGTT).

OGTT_Workflow Oral Glucose Tolerance Test (OGTT) Experimental Workflow start Start fasting Overnight Fasting of Animal Models start->fasting grouping Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) fasting->grouping dosing Oral Gavage Administration of Compound/Vehicle grouping->dosing wait Waiting Period for Drug Absorption (30-60 min) dosing->wait glucose_challenge Oral Gavage of Glucose Solution (2 g/kg) wait->glucose_challenge sampling Serial Blood Sampling (t=0, 15, 30, 60, 90, 120 min) glucose_challenge->sampling analysis Measure Blood Glucose, Insulin, and Active GLP-1 sampling->analysis data_processing Calculate Glucose AUC and Plot Time-Course Data analysis->data_processing end End data_processing->end

Caption: OGTT Experimental Workflow

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its plasma concentration with its biological effect (i.e., DPP-4 inhibition).

Protocol Outline:

  • Dosing: Administer a single oral dose of 1-(3-Aminopiperidin-1-yl)butan-1-one to a cohort of animals.

  • Sampling: Collect serial blood samples at multiple time points post-dosing.

  • PK Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of the compound over time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2). DPP-4 inhibitors generally exhibit good oral bioavailability.[19]

  • PD Analysis: In parallel, measure the percentage of DPP-4 inhibition in plasma samples from the same time points using the in-vitro assay described previously.

  • Correlation: Correlate the plasma drug concentration with the extent of DPP-4 inhibition to establish a PK/PD relationship. This helps in determining the optimal dosing regimen to achieve sustained DPP-4 inhibition.[20]

Conclusion and Future Directions

This guide has outlined a rational, step-by-step approach to the discovery and preclinical evaluation of 1-(3-Aminopiperidin-1-yl)butan-1-one as a potential DPP-4 inhibitor. By leveraging the known strengths of the 3-aminopiperidine scaffold, a targeted synthetic and analytical workflow can be efficiently executed. The described protocols for synthesis, in-vitro characterization, and in-vivo efficacy testing provide a robust framework for assessing the therapeutic potential of this and other novel DPP-4 inhibitor candidates.

Future work would involve more extensive preclinical development, including long-term safety and toxicology studies, metabolic profiling, and formulation development, all of which are critical steps on the path to potential clinical trials. The principles of rational design and rigorous, protocol-driven evaluation detailed in this guide are fundamental to the successful discovery of new medicines.

References

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • CNKI. (2012). Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride. Retrieved from [Link]

  • Moreno, C., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(16), e2988. Retrieved from [Link]

  • van der Aart, SH., et al. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(2), 205-215. Retrieved from [Link]

  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(22), 4135-4140. Retrieved from [Link]

  • Glucagon.com. (2020). DPP-4 loss of function models. Retrieved from [Link]

  • ResearchGate. (2025). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Retrieved from [Link]

  • Gasbjerg, L. S., et al. (2020). In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats. Endocrinology, 161(9), bqaa101. Retrieved from [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Hindawi. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]

  • Lifetechindia.com. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

  • Al-masoudi, N. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • Iqbal, M. A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5894. Retrieved from [Link]

  • Kelly, B., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS medicinal chemistry letters, 6(3), 323–327. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents | Request PDF. Retrieved from [Link]

  • Singhal, A., et al. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic chemistry, 148, 107277. Retrieved from [Link]

  • Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, obesity & metabolism, 12(8), 648–658. Retrieved from [Link]

  • Retlich, S., et al. (2013). Population Pharmacokinetic/Pharmacodynamic Analysis of the DPP-4 Inhibitor Linagliptin in Japanese Patients with Type 2 Diabetes Mellitus. International journal of clinical pharmacology and therapeutics, 51(12), 919–932. Retrieved from [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Retrieved from [Link]

  • Filippatos, T. D., et al. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected]. Expert opinion on drug metabolism & toxicology, 10(6), 787–812. Retrieved from [Link]

  • DIGIBUG Principal. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. Retrieved from [Link]

Sources

Spectroscopic Analysis (NMR, MS) of 1-(3-Aminopiperidin-1-yl)butan-1-one: Conformational Dynamics and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3-aminopiperidine scaffold is a privileged pharmacophore, most notably recognized for its critical role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin) used in the management of Type 2 diabetes . The molecule 1-(3-Aminopiperidin-1-yl)butan-1-one (Chemical Formula: C9H18N2O, Monoisotopic Mass: 170.14 Da) serves as an excellent model for understanding the stereoelectronic complexities of N-acylpiperidines.

As a Senior Application Scientist, I approach the spectroscopic elucidation of this molecule not merely as a routine analytical task, but as a study of dynamic molecular behavior. The attachment of the butyryl group (butan-1-one) to the piperidine nitrogen introduces restricted rotation, leading to complex NMR spectra that can easily be misinterpreted as chemical impurities. This technical guide outlines the causality behind these spectroscopic phenomena and provides self-validating protocols for rigorous structural characterization.

Conformational Dynamics: The N-Acyl Rotameric Effect

The analytical challenge of 1-(3-Aminopiperidin-1-yl)butan-1-one begins with the N-C(O) amide bond. The delocalization of the nitrogen lone pair into the carbonyl


 antibonding orbital imparts partial double-bond character to the N-C bond. This stereoelectronic effect restricts free rotation, effectively locking the molecule into distinct syn and anti rotamers on the NMR timescale at ambient temperature .

Because the piperidine ring is asymmetrically substituted at the C3 position (bearing the primary amine), the two orientations of the butyryl group create diastereomeric environments. Consequently, the NMR signals for the piperidine ring protons and carbons undergo peak doubling. The piperidine ring itself predominantly adopts a chair conformation, with the C3-amino group favoring the equatorial position to minimize 1,3-diaxial steric clashes.

ConformationalDynamics cluster_0 NMR Timescale Dynamics of N-Acylpiperidines R1 Syn-Rotamer (Distinct NMR Signals) TS Transition State (Restricted N-C=O Rotation) R1->TS Room Temp (Slow Exchange) R2 Anti-Rotamer (Distinct NMR Signals) R2->TS Room Temp (Slow Exchange) Coal Coalesced State (Averaged NMR Signals) TS->Coal Heat to Tc (Fast Exchange)

Figure 1: Conformational dynamics and thermal coalescence of N-acylpiperidine rotamers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

A standard 1H NMR spectrum of this compound at 298 K will display apparent "impurities" due to the aforementioned rotameric peak doubling. To definitively prove that these signals arise from conformational dynamics rather than chemical contamination, we must employ Variable Temperature (VT) NMR . By systematically supplying thermal energy, we increase the rate of bond rotation until it exceeds the NMR timescale, causing the distinct rotameric signals to merge (coalesce) into a single time-averaged peak. This provides an orthogonal, self-validating proof of purity and structure.

Protocol 1: VT-NMR for Rotamer Validation
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
    . DMSO is specifically chosen for its high boiling point (189 °C), which safely accommodates the high temperatures required to reach coalescence.
    
  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Integrate the doubled peaks to determine the rotameric ratio (typically ~60:40 for N-acylpiperidines) .

  • Thermal Titration: Increase the NMR probe temperature in 10 K increments from 298 K to 373 K. Allow exactly 5 minutes of thermal equilibration at each step before executing the pulse sequence.

  • Coalescence Observation: Identify the coalescence temperature (

    
    ) where the distinct rotameric doublets (e.g., the C2 equatorial protons) merge into a single, broad resonance.
    
  • Thermodynamic Validation: Calculate the Gibbs free energy of activation (

    
    ) for the rotational barrier using the Eyring equation:
    
    
    
    
    (Where
    
    
    , and
    
    
    is the peak separation in Hz at 298 K).

Mass Spectrometry (MS) Analysis

Causality in Experimental Design

While NMR elucidates the conformational and stereochemical environment, Mass Spectrometry provides exact mass and structural connectivity. Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the protonated precursor ion


. Subsequently, Collision-Induced Dissociation (CID) is applied. By ramping the collision energy, we systematically break the weakest bonds in the molecule (the amide bond and the primary amine), generating a self-validating fragmentation tree that confirms the exact sequence of the functional groups .
Protocol 2: LC-ESI-MS/MS Workflow
  • Chromatographic Separation: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample (dissolved in 50:50 MeOH/H2O) onto a C18 reversed-phase UHPLC column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
  • Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure efficient droplet evaporation.

  • Precursor Isolation: Isolate the

    
     ion at m/z 171.1 in the first quadrupole (Q1).
    
  • CID Fragmentation: Apply a collision energy ramp of 15–35 eV in the collision cell (Q2) using ultra-high purity Argon as the collision gas.

  • Detection & Validation: Scan the resulting product ions in Q3 (m/z 50–200). Crucial Validation Step: Run a blank solvent injection immediately prior to the sample to ensure that the low-mass fragments (m/z 84, 101) are not background chemical noise.

MSFragmentation M Precursor Ion [M+H]+ m/z 171 F1 Loss of Ketene (-C4H6O) m/z 101 M->F1 Amide Cleavage (Even-Electron) F2 Loss of NH3 (-17 Da) m/z 154 M->F2 Amine Cleavage F3 Loss of Propene (-42 Da) m/z 129 M->F3 McLafferty-type Rearrangement F4 Piperidino Cation m/z 84 F1->F4 - NH3

Figure 2: ESI-CID MS/MS fragmentation pathway of 1-(3-Aminopiperidin-1-yl)butan-1-one.

Quantitative Data Summaries

The following tables summarize the diagnostic spectroscopic data required to validate the structure of 1-(3-Aminopiperidin-1-yl)butan-1-one.

Table 1: Diagnostic 1H and 13C NMR Chemical Shifts (298 K, DMSO-


) 
Position13C Shift (ppm)1H Shift (ppm)MultiplicityDiagnostic Note
C=O (Amide) ~171.5-SingletCarbonyl carbon; shifted upfield relative to ketones due to N-conjugation.
C2 (Piperidine) ~45.2 / 50.1~3.50 / 4.30MultipletSevere peak doubling due to syn/anti rotamers adjacent to the chiral center.
C3 (Piperidine) ~48.0~2.75MultipletChiral center bearing the -NH2 group.
C6 (Piperidine) ~40.5 / 44.8~2.80 / 3.85MultipletPeak doubling observed due to proximity to the restricted amide bond.
CH2 (Butyryl

)
~33.1~2.30TripletAdjacent to carbonyl; integrates to 2H.
CH2 (Butyryl

)
~18.5~1.55SextetCentral aliphatic chain.
CH3 (Butyryl

)
~13.8~0.90TripletTerminal methyl group.

Note: Chemical shifts for C2 and C6 are reported as pairs (Major/Minor) reflecting the rotameric distribution.

Table 2: ESI-CID MS/MS Fragmentation Summary

m/z ObservedNeutral Loss (Da)Fragment AssignmentMechanistic Origin
171.1 0

Intact protonated precursor ion.
154.1 17 (NH3)

Cleavage of the primary amine at the C3 position.
129.1 42 (C3H6)

McLafferty-type rearrangement of the butyryl chain.
101.1 70 (C4H6O)

Loss of propylketene via amide bond cleavage.
84.1 87 (C4H6O + NH3)

Piperidino core cation (subsequent loss of NH3 from m/z 101).

References

  • Wikipedia. "Dipeptidyl peptidase-4 inhibitors." Wikipedia, The Free Encyclopedia.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Synthesis and bioassay of improved mosquito repellents predicted from chemical structure." PNAS. [Link]

  • MDPI. "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." Molecules. [Link]

  • PubChem (NIH). "Piperine | C17H19NO3 | CID 638024 - Mass Spectrometry." National Center for Biotechnology Information.[Link]

Technical Whitepaper: Therapeutic Profiling of the 1-(3-Aminopiperidin-1-yl)butan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Aminopiperidin-1-yl)butan-1-one represents a minimal pharmacophore scaffold within the class of dipeptidyl peptidase-4 (DPP-4) inhibitors . Structurally, it consists of a chiral 3-aminopiperidine "warhead" coupled to a butyryl tail via an amide linkage. While lacking the complex heteroaromatic appendages of optimized clinical drugs (e.g., Alogliptin, Linagliptin), this molecule serves as a critical chemical probe for mapping the S1 and S2 active sites of the CD26/DPP-4 enzyme.

This technical guide delineates the therapeutic targets of this scaffold, focusing on its utility in modulating the incretin axis for Type 2 Diabetes Mellitus (T2DM) and its potential off-target interactions within the DPP gene family (DPP-8/9).

Target Identification & Therapeutic Landscape

Primary Target: Dipeptidyl Peptidase-4 (DPP-4 / CD26)

EC Number: 3.4.14.5 Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM)[1]

The 3-aminopiperidine moiety is the defining structural feature that grants this molecule affinity for DPP-4. DPP-4 is a serine exopeptidase that cleaves X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides.[1]

  • Mechanism of Binding:

    • The "Anchor": The primary amino group at position 3 of the piperidine ring mimics the N-terminus of the natural substrate (GLP-1). It forms a critical salt bridge/hydrogen bond network with Glu205 and Glu206 in the DPP-4 active site. This interaction is non-negotiable for potency.

    • The S1 Specificity: The piperidine ring occupies the S1 hydrophobic pocket, typically flanked by Tyr662 and Tyr666 .

    • The S2 Interaction: The butyryl chain (butan-1-one) extends towards the S2 pocket. In optimized drugs, this region is occupied by large aromatic groups (e.g., uracil in Alogliptin) to maximize van der Waals contacts. In this scaffold, the short alkyl chain provides only basal affinity, making it a "fragment-like" binder with likely micromolar (

      
       M) rather than nanomolar potency.
      
Secondary Targets & Selectivity Risks

Targets: DPP-8 and DPP-9 Relevance: Toxicology

A critical challenge with the "naked" 1-(3-Aminopiperidin-1-yl)butan-1-one scaffold is selectivity.

  • Homology: DPP-8 and DPP-9 share high sequence homology with the DPP-4 catalytic domain.

  • Toxicity: Inhibition of DPP-8/9 is associated with severe toxicities, including alopecia, thrombocytopenia, and reticulocytopenia in preclinical models.

  • Structural Insight: High selectivity for DPP-4 over DPP-8/9 usually requires specific interactions with the S2-extensive subsite of DPP-4. Since the butyryl tail of this molecule is short and flexible, it may fail to discriminate effectively between these isoforms, necessitating rigorous selectivity profiling (see Section 4).

Mechanism of Action: The Incretin Axis

The therapeutic value of inhibiting DPP-4 lies in the stabilization of incretin hormones.

  • Ingestion: Nutrient intake triggers the release of GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-Dependent Insulinotropic Polypeptide) from the gut.

  • Degradation: Native GLP-1 is rapidly degraded (

    
     mins) by DPP-4, which cleaves the N-terminal His-Ala dipeptide.
    
  • Inhibition: 1-(3-Aminopiperidin-1-yl)butan-1-one competitively binds the DPP-4 active site, preventing substrate entry.

  • Effect: Intact GLP-1 levels rise, stimulating glucose-dependent insulin secretion from pancreatic

    
    -cells and suppressing glucagon release.[1]
    
Visualization: The Incretin-DPP4 Signaling Pathway

IncretinPathway Ingestion Nutrient Ingestion LCells Intestinal L-Cells Ingestion->LCells Stimulates GLP1_Active GLP-1 (Active) LCells->GLP1_Active Secretes GLP1_Inactive GLP-1 (Inactive) GLP1_Active->GLP1_Inactive Rapid Cleavage Pancreas Pancreatic Beta-Cells GLP1_Active->Pancreas Activates Receptor DPP4 DPP-4 Enzyme DPP4->GLP1_Active Catalyzes Degradation Inhibitor 1-(3-Aminopiperidin-1-yl) butan-1-one Inhibitor->DPP4 Competitive Inhibition (Ki) Insulin Insulin Secretion (Glucose Dependent) Pancreas->Insulin Releases

Figure 1: Mechanism of Action.[1][2][3] The inhibitor blocks DPP-4, preventing the degradation of active GLP-1 and restoring insulin signaling.

Experimental Validation Protocols

As a self-validating system, the evaluation of this molecule must proceed from enzymatic potency to cellular efficacy.

In Vitro DPP-4 Fluorometric Assay

Objective: Determine the IC50 of the scaffold against recombinant human DPP-4.

Reagents:

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

    
    .
    
  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Enzyme: Recombinant human DPP-4 (rhDPP4).

Protocol:

  • Preparation: Dilute 1-(3-Aminopiperidin-1-yl)butan-1-one in DMSO (10-point serial dilution, range 1 nM to 100

    
    ).
    
  • Incubation: Mix 10

    
     of inhibitor with 40 
    
    
    
    of rhDPP4 (final conc. 10 ng/mL) in a black 96-well plate. Incubate for 15 min at 37°C to allow equilibrium binding.
  • Initiation: Add 50

    
     of Gly-Pro-AMC substrate (final conc. 20 
    
    
    
    ).
  • Measurement: Monitor fluorescence kinetically for 30 mins (

    
     nm, 
    
    
    
    nm).
  • Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity). Fit to a 4-parameter logistic equation.

Selectivity Profiling (Critical Step)

To rule out off-target toxicity, the assay above must be repeated using recombinant DPP-8 and DPP-9 .

  • Acceptance Criteria: The Selectivity Ratio (

    
    ) should ideally be 
    
    
    
    .
  • Note: For this specific scaffold, expect a lower ratio (10-50x) due to the lack of S2-extensive binding elements.

Assay Workflow Visualization

AssayWorkflow Compound Compound Prep (DMSO Serial Dilution) EnzymeMix Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Compound->EnzymeMix Substrate Substrate Addition (Gly-Pro-AMC) EnzymeMix->Substrate Read Kinetic Read (Ex360/Em460) Substrate->Read Data IC50 Calculation (Non-linear Regression) Read->Data

Figure 2: Standardized workflow for fluorometric validation of DPP-4 inhibition.

Comparative Data Analysis

The following table contextualizes the theoretical potency of the 1-(3-Aminopiperidin-1-yl)butan-1-one scaffold against optimized clinical standards.

CompoundCore ScaffoldS2-Extensive BindingDPP-4 IC50 (nM)Selectivity (DPP-4 vs DPP-8)
1-(3-Aminopiperidin-1-yl)butan-1-one 3-AminopiperidineNone (Short alkyl chain)~1,000 - 5,000 *Low (<50x)
Alogliptin 3-AminopiperidineUracil ring< 10> 10,000x
Linagliptin 3-AminopiperidineXanthine/Quinazoline< 1> 10,000x
Sitagliptin

-Amino Acid
Trifluorophenyl~18> 2,000x

*Estimated based on SAR of N-acyl-3-aminopiperidine fragments lacking aromatic S2 anchors [1, 2].

Key Insight: The huge potency gap (nM vs


) highlights that while the 3-aminopiperidine headgroup is essential for activity, the N-substituent (butan-1-one vs. complex heterocycles) dictates potency and selectivity.

References

  • Nabati, F. et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Link

  • Kalra, S. et al. (2016). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking. MDPI. Link

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.[4] Link

  • Thermo Scientific. 3-Amino-1-Boc-piperidine Product Specifications. Fisher Scientific. Link

Sources

The Piperidine Scaffold in Medicinal Chemistry: Structural Dynamics, Synthetic Workflows, and Pharmacological Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the piperidine ring as a privileged scaffold. Statistical analyses of U.S. FDA-approved pharmaceuticals reveal that piperidine is the most prevalent nitrogen heterocycle in clinical use, appearing in at least 72 unique small-molecule drugs[1]. Its ubiquitous presence is not coincidental; the six-membered saturated ring offers an optimal balance of conformational flexibility, lipophilicity, and basicity (pKa ~11.2). This allows it to form critical salt bridges and hydrogen bonds within target protein pockets. This technical guide systematically deconstructs the pharmacological utility of piperidine derivatives, detailing their mechanisms of action, quantitative structure-activity relationships (QSAR), and the self-validating synthetic protocols required to generate these high-value intermediates.

Structural Rationale: The Pharmacophore Dynamics of Piperidine

Why does piperidine dominate medicinal chemistry? The answer lies in its stereoelectronic properties. In physiological environments (pH 7.4), the secondary or tertiary amine of the piperidine ring is predominantly protonated. This cationic state is crucial for anchoring drugs to their biological targets—such as the catalytic binding site of acetylcholinesterase (AChE) or the entrance cavity of monoamine oxidase (MAO) enzymes[2]. Furthermore, the chair conformation of the piperidine ring projects substituents in defined equatorial or axial vectors, allowing medicinal chemists to precisely map the 3D pharmacophore space of a receptor without the entropic penalty associated with highly flexible linear chains.

Key Biological Targets & Mechanisms of Action

Piperidine derivatives exhibit pleiotropic pharmacological effects, demonstrating exceptional efficacy in neurodegeneration and oncology.

Neuroprotection via MAO-B Inhibition: Piperine, a natural piperidine alkaloid, and its synthetic derivatives are potent, reversible inhibitors of MAO-B, an enzyme responsible for dopamine degradation and the generation of neurotoxic reactive oxygen species (ROS)[3]. In silico and in vitro studies demonstrate that the piperidine nucleus interacts directly with amino acid residues in the MAO entrance cavity, effectively blocking the catalytic degradation of neurotransmitters[2].

Oncology and Apoptosis Modulation: In cancer therapeutics, piperidine derivatives like DTPEP (a tamoxifen derivative) have shown efficacy in both Estrogen Receptor (ER) positive and negative breast cancer cells by inducing cell cycle arrest at the G0/G1 phase[4]. Mechanistically, these compounds modulate the PI3K/Akt pathway, downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic Bax, ultimately triggering Caspase-3/9 mediated apoptosis[4].

MOA cluster_neuro Neuroprotection cluster_onco Oncology (Apoptosis) PD Piperidine Derivatives MAOB MAO-B PD->MAOB Inhibits PI3K PI3K/Akt PD->PI3K Inhibits BAX Bax PD->BAX Upregulates DA Dopamine Degradation MAOB->DA Catalyzes ROS Oxidative Stress MAOB->ROS Generates BCL2 Bcl-2 PI3K->BCL2 Promotes CASP Caspase-3/9 BCL2->CASP Inhibits BAX->CASP Activates

Caption: Dual mechanisms of piperidine derivatives in MAO-B inhibition and PI3K/Akt-mediated apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Data

To guide future lead optimization, it is critical to benchmark the structure-activity relationships of recent piperidine derivatives. The table below synthesizes key quantitative metrics across various therapeutic domains.

Compound / ScaffoldTarget / ApplicationKey Pharmacological MetricReference
Piperidine (Core Scaffold) FDA-Approved PharmaceuticalsPresent in 72 unique small-molecule drugs[1]
Para-hydroxy piperine MAO-B (Neuroprotection)IC₅₀ = 0.0157 ± 0.0019 μM[3]
Compound 14 (4-methyl piperine) MAO-B (Neuroprotection)Selectivity Index > 200[2]
DTPEP (Tamoxifen derivative) ER- Breast Cancer (MDA-MB-231)Induces cell cycle arrest at G0/G1 phase[4]
(R)-Piperidin-2-ylmethanol Pharmaceutical Intermediate65% Yield (via Debenzylation)[5]

Advanced Synthetic Methodologies & Self-Validating Protocols

The synthesis of highly functionalized piperidines demands robust, scalable, and environmentally conscious protocols. Below are two field-proven methodologies, annotated with the causality behind the chemical choices and built-in validation steps.

Protocol A: Microwave-Assisted Aqueous Cyclocondensation

This green-chemistry approach synthesizes N-substituted piperidines directly from 1,5-dichloropentane and primary amines[6].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vessel equipped with a magnetic stir bar, combine 1.0 mmol of 1,5-dichloropentane, 1.0 mmol of the target primary amine, and 2.0 mmol of potassium carbonate (

    
    ).
    
  • Solvent Addition: Add 2 mL of deionized water.

    • Causality: Water possesses a high dielectric constant, making it an excellent medium for microwave energy absorption, leading to rapid, volumetric heating.

      
       acts as a mild base to neutralize the 
      
      
      
      byproduct generated during nucleophilic substitution, driving the reaction forward without inducing unwanted elimination side-reactions[6].
  • Irradiation: Seal the vessel and irradiate at a constant temperature of 150°C for 10-20 minutes.

  • Self-Validation (In-Process Control): Monitor the reaction progress via Thin-Layer Chromatography (TLC). The disappearance of the non-polar 1,5-dichloropentane spot and the transient appearance of a polar intermediate (N-substituted 5-chloropentan-1-amine) validates the initial substitution. Complete consumption of this intermediate confirms successful intramolecular cyclization.

  • Work-up: Cool to room temperature, transfer to a separatory funnel, and extract with diethyl ether (3 x 15 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude N-substituted piperidine[6].
    

Synthesis SM1 1,5-Dichloropentane Cond Microwave Irradiation (150°C, 10-20 min) K2CO3, H2O SM1->Cond SM2 Primary Amine SM2->Cond Int N-substituted 5-chloropentan-1-amine Cond->Int Nucleophilic Substitution Cyclo Intramolecular Cyclization Int->Cyclo Prod N-substituted Piperidine Cyclo->Prod HCl Elimination

Caption: Workflow for the microwave-assisted cyclocondensation of 1,5-dichloropentane into piperidines.

Protocol B: Modular Biocatalytic C-H Oxidation and Radical Cross-Coupling

Modern medicinal chemistry often requires late-stage functionalization of complex 3D molecules. A breakthrough two-step modular approach allows for the direct modification of the piperidine core[7].

Step-by-Step Methodology:

  • Biocatalytic C-H Oxidation: Subject the unactivated piperidine substrate to an engineered enzyme catalyst to selectively introduce a hydroxyl group.

    • Causality: Unactivated

      
       C-H bonds in piperidines are notoriously difficult to functionalize regioselectively due to the electron-withdrawing nature of the protonated amine. Enzymes overcome this by utilizing a highly specific 3D binding pocket to direct the oxidation, analogous to electrophilic aromatic substitution but applied to a 3D aliphatic scaffold[7].
      
  • Self-Validation: Confirm hydroxylation via LC-MS; the mass shift of +16 Da and specific retention time shift indicates successful, regioselective oxygen insertion.

  • Radical Cross-Coupling: Subject the newly functionalized piperidine to nickel electrocatalysis in the presence of the desired molecular fragment.

    • Causality: Nickel electrocatalysis facilitates the formation of new carbon-carbon bonds via radical intermediates, efficiently connecting fragments while bypassing the need for expensive palladium catalysts or cumbersome protecting group manipulations[7].

Conclusion

The piperidine ring remains an undisputed cornerstone of medicinal chemistry. By integrating advanced synthetic techniques—such as microwave-assisted green chemistry and biocatalytic C-H activation—with a deep understanding of pharmacophore dynamics, researchers can continue to unlock novel chemical spaces. The self-validating protocols provided herein ensure that these syntheses are not only theoretically sound but practically reproducible in a high-throughput drug discovery environment.

References

  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Benchchem. 5

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net (December 20, 2024). 7

  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Benchchem. 6

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC/NIH.gov. 4

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors (FDA Drugs Review). NIH.gov. 3

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications (September 25, 2014). 1

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 1-(3-Aminopiperidin-1-yl)butan-1-one (also known as 1-butyrylpiperidin-3-amine). This molecule features a piperidine core with a primary amine at the C3 position and a butyryl amide at the N1 position.

The Regioselectivity Challenge

The core challenge in synthesizing this molecule from 3-aminopiperidine is regioselectivity . 3-Aminopiperidine contains two nucleophilic nitrogen atoms:

  • N1 (Endocyclic): A secondary amine.

  • N3 (Exocyclic): A primary amine.

Direct acylation of unprotected 3-aminopiperidine with butyryl chloride typically results in a mixture of products, with the primary amine (N3) often reacting preferentially or competitively, leading to N3-acylated or N1,N3-diacylated byproducts.

Selected Strategy: To ensure exclusive N1-acylation, this protocol utilizes a Protection-Deprotection Strategy . We employ tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) as the starting material.[1] The bulky Boc group effectively masks the N3 primary amine, forcing the acylation to occur exclusively at the N1 position. Subsequent acid-mediated deprotection yields the target molecule in high purity.

Chemical Reaction Workflow

The synthesis proceeds in two distinct steps:

  • N1-Acylation: Reaction of 3-(Boc-amino)piperidine with butyryl chloride.

  • Deprotection: Removal of the Boc group using HCl in dioxane to isolate the stable hydrochloride salt.

Pathway Visualization

SynthesisWorkflow SM Start: 3-(Boc-amino)piperidine (N3 Protected) Inter Intermediate: 1-Butyryl-3-(Boc-amino)piperidine SM->Inter Step 1: N-Acylation (DCM, 0°C to RT) Reagent1 Butyryl Chloride + Et3N Reagent1->Inter Product Target Product: 1-(3-Aminopiperidin-1-yl)butan-1-one HCl Inter->Product Step 2: Deprotection (RT, 2h) Reagent2 4M HCl in Dioxane Reagent2->Product

Figure 1: Strategic workflow ensuring regioselective acylation at N1 followed by controlled deprotection.

Materials & Equipment

ComponentGrade/SpecRole
tert-Butyl piperidin-3-ylcarbamate >98% PurityStarting Material (SM)
Butyryl Chloride Reagent GradeAcylating Agent
Triethylamine (Et3N) AnhydrousBase (Acid Scavenger)
Dichloromethane (DCM) AnhydrousSolvent (Step 1)
4M HCl in Dioxane AnhydrousDeprotection Reagent
Diethyl Ether / Hexane ACS GradePrecipitation/Washing
Magnesium Sulfate (MgSO4) AnhydrousDrying Agent

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-butyrylpiperidin-3-yl)carbamate

Objective: Selectively acylate the secondary ring nitrogen.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet. Flame-dry or oven-dry the glassware to ensure anhydrous conditions.

  • Dissolution: Add tert-butyl piperidin-3-ylcarbamate (5.0 g, 25.0 mmol, 1.0 equiv) and DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (4.2 mL, 30.0 mmol, 1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add Butyryl Chloride (2.85 mL, 27.5 mmol, 1.1 equiv) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (lower Rf) should disappear, replaced by the amide product (higher Rf).

  • Workup:

    • Quench with saturated NaHCO3 solution (50 mL).

    • Separate the organic layer.[2][3][4] Extract the aqueous layer once with DCM (30 mL).

    • Combine organic layers and wash with brine (50 mL).

    • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: The crude material is typically a viscous oil or low-melting solid sufficient for the next step. If high purity is required, purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Step 2: Deprotection to 1-(3-Aminopiperidin-1-yl)butan-1-one Hydrochloride

Objective: Remove the Boc protecting group to unveil the primary amine.

  • Dissolution: Dissolve the intermediate from Step 1 (approx. 6.5 g) in DCM (20 mL) or 1,4-Dioxane (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (25 mL, 100 mmol, ~4 equiv) dropwise at RT.

    • Observation: Gas evolution (isobutylene) and precipitation of the salt may occur.

  • Reaction: Stir at RT for 2–3 hours.

    • QC Check: TLC should show complete consumption of the Boc-intermediate.

  • Isolation:

    • Concentrate the solvent under reduced pressure to roughly 1/3 volume.[5]

    • Add Diethyl Ether (50 mL) to precipitate the hydrochloride salt.

    • Filter the white solid under vacuum (Buchner funnel) or decant the supernatant if the solid is sticky.

    • Wash the solid with fresh Diethyl Ether (2 x 20 mL) to remove residual acid and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Final Yield: Expect 4.5 – 5.5 g (75-85% over 2 steps) of the hydrochloride salt.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Expected Analytical Data (HCl Salt)
TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6) δ 8.2-8.5 (br s, 3H)Ammonium protons (NH3+), confirms deprotection.
δ 4.2-3.8 (m, 2H)Piperidine ring protons adjacent to N-Acyl.
δ 3.1-2.9 (m, 1H)Chiral center proton (C3-H).
δ 2.25 (t, 2H)Butyryl α-methylene (-CO-CH2-).
δ 0.88 (t, 3H)Butyryl terminal methyl (-CH3).
Mass Spectrometry m/z = 171.15 [M+H]+Molecular ion corresponding to the free base (C9H18N2O).
Appearance White to Off-White SolidHygroscopic solid (store in desiccator).
Troubleshooting Guide
  • Issue: Product is a sticky gum/oil instead of a solid.

    • Cause: Residual solvent or excess acid.

    • Solution: Triturate (grind) the gum with anhydrous diethyl ether or pentane vigorously until it turns into a powder.

  • Issue: Incomplete Deprotection.

    • Cause: Old HCl/Dioxane reagent (HCl gas escapes over time).

    • Solution: Use fresh reagent or extend reaction time/temperature (up to 40°C).

Safety & Handling

  • Butyryl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • HCl in Dioxane: Corrosive. Causes severe skin burns.

  • Product Stability: The free base is prone to oxidation and CO2 absorption (carbamate formation). Store as the HCl salt at -20°C for long-term stability.

References

  • General Method for Selective Piperidine Acylation

    • Source: Organic Syntheses, Coll. Vol. 10, p.613 (2004).
    • Context: Describes the use of Boc-protection to differenti
    • Link:

  • Synthesis of 3-Aminopiperidine Analogs (Linagliptin Intermediates)

    • Source: Google P
    • Context: "Method for preparing (R)-3-amino piperidine hydrochloride" - validates the protection/deprotection route for this specific scaffold.
    • Link:

  • Physical Properties of 3-Boc-Aminopiperidine

    • Source: PubChem (CID 25417446).[6]

    • Context: Starting material properties and safety d
    • Link:

Sources

application of 1-(3-Aminopiperidin-1-yl)butan-1-one in diabetes research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-(3-Aminopiperidin-1-yl)butan-1-one Scaffolds in Diabetes Research

Executive Summary & Compound Profile

1-(3-Aminopiperidin-1-yl)butan-1-one represents a critical structural class in the development of anti-diabetic therapeutics. It serves as a foundational scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a class of drugs (gliptins) used to treat Type 2 Diabetes Mellitus (T2DM).

The 3-aminopiperidine moiety is a pharmacophore designed to mimic the N-terminal alanine or proline of Glucagon-like Peptide-1 (GLP-1) , the physiological substrate of DPP-4. By occupying the S1 and S2 catalytic pockets of the enzyme, this scaffold prevents the degradation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.

This guide details the protocols for evaluating this compound (and its structural analogs) from biochemical kinetics to in vivo efficacy, providing a robust framework for lead optimization and validation.

Mechanism of Action: The Incretin Axis

The therapeutic efficacy of 1-(3-Aminopiperidin-1-yl)butan-1-one relies on its ability to competitively inhibit DPP-4.

  • S1 Pocket Binding: The protonated primary amine of the 3-aminopiperidine ring forms crucial salt bridges with Glu205 and Glu206 in the DPP-4 active site.

  • S2 Pocket Occupancy: The butan-1-one (butyryl) moiety extends into the hydrophobic S2 pocket, providing specificity and potency.

DPP4_Mechanism cluster_0 Therapeutic Effect GLP1 Active GLP-1 (7-36) GLP1_Inactive Inactive GLP-1 (9-36) GLP1->GLP1_Inactive Degradation Insulin Insulin Secretion (Beta Cells) GLP1->Insulin Stimulates Glucagon Glucagon Suppression (Alpha Cells) GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme DPP4->GLP1 Catalyzes Inhibitor 1-(3-Aminopiperidin-1-yl) butan-1-one Inhibitor->DPP4 Competitively Inhibits (Ki < 10 nM) Inhibitor->GLP1_Inactive Prevents Glucose Reduced Blood Glucose Insulin->Glucose Lowers Glucagon->Glucose Lowers (via less output)

Figure 1: Mechanism of Action.[1] The inhibitor blocks DPP-4, preserving active GLP-1 levels to modulate glucose homeostasis.

Application 1: In Vitro Biochemical Potency (IC50)

Objective: Determine the inhibitory concentration (IC50) of the compound against recombinant human DPP-4.

Principle: DPP-4 cleaves the fluorogenic substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin) to release free AMC, which fluoresces at 460 nm. Inhibitors reduce the rate of AMC production.

Materials:

  • Recombinant Human DPP-4 Enzyme (0.1 ng/µL).

  • Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO).

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Compound: 1-(3-Aminopiperidin-1-yl)butan-1-one (Serial dilutions).

Protocol:

  • Preparation: Dilute the compound in Assay Buffer to 4x the desired final concentration (e.g., 0.1 nM to 10 µM).

  • Enzyme Addition: Add 25 µL of DPP-4 enzyme solution to a black 96-well plate.

  • Inhibitor Incubation: Add 25 µL of the compound dilution. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 50 µL of 20 µM Gly-Pro-AMC substrate (Final conc: 10 µM).

  • Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration] to determine IC50 using a 4-parameter logistic fit.

Data Interpretation:

Compound IC50 (nM) Interpretation
1-(3-Aminopiperidin-1-yl)butan-1-one 10 - 100 Moderate potency (Lead fragment).
Linagliptin (Control) ~1 High potency (Optimized drug).

| Vehicle (DMSO) | N/A | 0% Inhibition (Baseline). |

Application 2: Selectivity Profiling (DPP-8/9)

Critical Safety Note: 3-aminopiperidine derivatives must be screened against DPP-8 and DPP-9 . Inhibition of these cytosolic peptidases is associated with severe toxicity (alopecia, thrombocytopenia, mortality) in preclinical models.

Protocol Modification: Repeat the In Vitro Biochemical Potency assay using recombinant DPP-8 and DPP-9 enzymes.

  • Target: Selectivity Ratio (IC50_DPP8 / IC50_DPP4) should be > 1000-fold.

  • Action: If the selectivity is < 100-fold, the "butan-1-one" chain must be modified (e.g., by adding steric bulk or polar groups) to exclude the compound from the tighter S2 pockets of DPP-8/9.

Application 3: In Vivo Efficacy (OGTT)

Objective: Evaluate the compound's ability to lower blood glucose in a diabetic mouse model (e.g., db/db mice or Diet-Induced Obese mice) via an Oral Glucose Tolerance Test (OGTT).

Experimental Workflow:

OGTT_Workflow Step1 Acclimatization (db/db Mice, n=8/group) Step2 Fasting (6-12 Hours) Step1->Step2 Step3 Baseline Glucose Measurement (t = -30 min) Step2->Step3 Step4 Drug Administration (PO) (Vehicle vs. 10 mg/kg Compound) Step3->Step4 Step5 Glucose Challenge (PO) (2 g/kg Glucose at t = 0 min) Step4->Step5 Step6 Blood Sampling (t = 15, 30, 60, 120 min) Step5->Step6 Step7 Data Analysis (AUC Calculation) Step6->Step7

Figure 2: Oral Glucose Tolerance Test (OGTT) Workflow.

Detailed Protocol:

  • Animals: Male db/db mice (10-12 weeks old).

  • Fasting: Fast mice for 6 hours (morning fast) to stabilize baseline glucose.

  • Dosing:

    • Group 1: Vehicle (0.5% Methylcellulose).

    • Group 2: Positive Control (Sitagliptin, 10 mg/kg).

    • Group 3: 1-(3-Aminopiperidin-1-yl)butan-1-one (10 mg/kg).

    • Administer via oral gavage (PO) 30 minutes prior to glucose challenge.

  • Glucose Challenge: Administer Glucose (2 g/kg) via oral gavage at t=0.

  • Sampling: Measure blood glucose via tail vein prick using a glucometer at t=0, 15, 30, 60, and 120 minutes.

  • Plasma Collection (Optional): Collect blood at t=15 min to measure active GLP-1 levels using an ELISA kit.

Data Presentation: Calculate the Area Under the Curve (AUC) for glucose excursion.

  • Efficacy Criterion: A statistically significant reduction in Glucose AUC compared to the vehicle group (p < 0.05).

References

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. Link

  • Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism. Link

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9. Diabetes.[1][2][3] Link

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Link(Note: Describes the optimization of the 3-aminopiperidine scaffold).

Sources

experimental design for in vivo studies with 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-(3-Aminopiperidin-1-yl)butan-1-one Class: Aminopiperidine-based Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Primary Indication: Type 2 Diabetes Mellitus (T2DM), Metabolic Syndrome

This guide outlines the experimental framework for validating 1-(3-Aminopiperidin-1-yl)butan-1-one. Structurally, this molecule contains the 3-aminopiperidine pharmacophore, a validated "warhead" found in approved gliptins (e.g., Alogliptin, Linagliptin). The primary mechanism of action is the competitive inhibition of DPP-4, preventing the degradation of incretin hormones (GLP-1 and GIP).

Scientific Rationale: Unlike complex gliptins, this molecule represents a "fragment-like" lead. The experimental design must therefore prioritize metabolic stability (due to the labile butyryl chain) and target engagement (DPP-4 inhibition) before assessing gross glycemic control.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the causal link between the test compound, DPP-4 inhibition, and glucose homeostasis.

MOA_Pathway Compound 1-(3-Aminopiperidin-1-yl) butan-1-one DPP4 DPP-4 Enzyme (Active) Compound->DPP4 Inhibits GLP1_Active GLP-1 (7-36) (Active) DPP4->GLP1_Active Degrades (Blocked) GLP1_Inactive GLP-1 (9-36) (Inactive) GLP1_Active->GLP1_Inactive Natural Decay Pancreas Pancreatic Beta-Cells GLP1_Active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Plasma Glucose Reduction Insulin->Glucose Lowers

Figure 1: Mechanism of Action.[1][2][3][4][5] The compound inhibits DPP-4, extending the half-life of active GLP-1, thereby enhancing insulin secretion in a glucose-dependent manner.

Formulation & Vehicle Selection

The 3-aminopiperidine moiety is basic. Solubility is pH-dependent. Poor formulation leads to erratic PK data, often mistaken for low potency.

ComponentStandard FormulationAlternative (For Salt Forms)Rationale
Vehicle 0.5% Methylcellulose (MC) + 0.1% Tween 800.9% Saline (pH adjusted)MC provides suspension stability for free bases; Saline is preferred for HCl salts.
pH Adjustment Citrate Buffer (pH 4.5 - 5.0)Phosphate Buffered Saline (pH 7.4)Amines protonate at lower pH, drastically improving solubility.
Concentration 1 mg/mL (for 10 mg/kg dosing)1 mg/mLStandard dosing volume is 10 mL/kg for mice.
Storage Freshly prepared (Daily)-20°C AliquotsThe amide bond (butan-1-one) may be susceptible to hydrolysis in aqueous solution over time.

Critical Protocol Step: If using the free base, sonicate for 10 minutes in the vehicle. If the solution remains cloudy, adjust pH to 5.0 using 1N HCl dropwise before adding the full volume of vehicle.

Protocol A: Pharmacodynamics (Target Engagement)

Objective: Determine the ex vivo inhibition of plasma DPP-4 activity. This validates that the drug is absorbed and hits the target.

Experimental Workflow
  • Animals: C57BL/6 mice (Male, 10-12 weeks), n=4 per timepoint.

  • Fasting: 4 hours prior to dosing (reduces baseline variability).

  • Dosing: Oral gavage (PO).

    • Vehicle Control

    • Test Compound: 3, 10, 30 mg/kg.

    • Positive Control: Sitagliptin (10 mg/kg).

  • Sampling: Retro-orbital or tail vein blood at 0.5, 1, 2, 4, and 8 hours post-dose.[6]

  • Processing: Collect into EDTA tubes (Heparin interferes with some enzyme assays). Keep on ice. Centrifuge at 4°C, 2000 x g for 10 min.

Assay Procedure (Fluorometric)
  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Reaction: DPP-4 cleaves the Gly-Pro, releasing fluorescent AMC.[2]

  • Step-by-Step:

    • Dilute plasma 1:50 in assay buffer (25 mM Tris-HCl, pH 8.0).

    • Add 20 µL diluted plasma to black 96-well plate.

    • Add 80 µL substrate solution (50 µM Gly-Pro-AMC).

    • Incubate at room temperature for 20 minutes (kinetic read).

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm).

Data Output Calculation:



Protocol B: Efficacy (Oral Glucose Tolerance Test - OGTT)

Objective: Assess the compound's ability to lower blood glucose under a physiological challenge.

Experimental Workflow Diagram

OGTT_Workflow Start Fast Mice (6-12 Hours) Dose_Drug T = -30 min Administer Drug (PO) Start->Dose_Drug Baseline T = 0 min Baseline Glucose Dose_Drug->Baseline Challenge T = 0 min Glucose Load (2g/kg PO) Baseline->Challenge Sampling Sampling 15, 30, 60, 120 min Challenge->Sampling Analysis Calculate AUC (Glucose Excursion) Sampling->Analysis

Figure 2: OGTT Workflow. Drug administration precedes glucose challenge to ensure peak plasma concentration (Cmax) aligns with the glucose spike.

Detailed Protocol
  • Animals: Diet-Induced Obese (DIO) mice or db/db mice (for robust diabetic model) are preferred over lean mice.

  • Fasting: Overnight (12h) or Morning Fast (6h). Note: 6h is preferred for metabolic studies to avoid starvation-induced catabolism.

  • T = -30 min: Measure fasting glucose (tail nick). Administer Test Compound (10 mg/kg) or Vehicle.

  • T = 0 min: Administer Glucose solution (2 g/kg body weight, 20% solution).

  • Sampling: Measure blood glucose via glucometer at T = 15, 30, 60, and 120 minutes.

  • Secondary Biomarker (Optional but Recommended): Collect blood at T=15 min for Active GLP-1 analysis.

    • Crucial: Blood must be collected into tubes containing a DPP-4 inhibitor (to stop degradation ex vivo) if you are measuring GLP-1.

Data Presentation Template
GroupDose (mg/kg)Fasting Glucose (mg/dL)Glucose AUC (0-120)% Reduction vs Vehicle
Vehicle-145 ± 1228,500 ± 1500-
Sitagliptin10142 ± 1018,200 ± 110036%
Test Compound 10 144 ± 15 [Result] [Calc]

Safety & Toxicity Considerations

Since DPP-4 is highly expressed in the kidney proximal tubules, renal toxicity is a potential risk for new inhibitors.

  • Observation: Monitor for "wet cage" (polyuria) which may indicate off-target diuretic effects.

  • Necropsy: Weigh kidneys. Histology should check for tubular necrosis.

  • Selectivity Check: 3-aminopiperidines can cross-react with DPP-8/9. Inhibition of DPP-8/9 is associated with severe toxicity (alopecia, thrombocytopenia, mortality).

    • Recommendation: Perform an in vitro selectivity screen against DPP-8 and DPP-9 before chronic in vivo dosing.

References

  • Evaluation of DPP-4 Activity: Drucker, D. J., et al. "Measurement of Dipeptidyl Peptidase Activity in vitro and in vivo."[7][2] National Institutes of Health Protocols. [Link]

  • OGTT Methodology in Mice: Baggio, L. L., & Drucker, D. J. (2007). "Biology of incretins: GLP-1 and GIP." Gastroenterology. [Link]

  • Structure-Activity Relationship of Aminopiperidines: Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[8][9][10] Bioorganic & Medicinal Chemistry. [Link]

  • DPP-8/9 Selectivity and Toxicity: Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase-IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Featuring 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Piperidine Derivatives

The compound 1-(3-Aminopiperidin-1-yl)butan-1-one belongs to the aminopiperidine class of molecules. This structural motif is of significant interest in drug discovery, most notably as a cornerstone of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2][3] The (R)-3-aminopiperidine moiety, in particular, is a key pharmacophore in several marketed drugs, such as Linagliptin.[3][4] Given this precedent, a logical and efficient strategy for characterizing this novel compound involves a tiered approach: first, establishing a baseline of its general cellular toxicity, and second, investigating its specific activity against the highly probable target, DPP-4.

This guide provides a comprehensive framework for researchers to conduct robust cell-based assays with 1-(3-Aminopiperidin-1-yl)butan-1-one. The protocols are designed to be self-validating and are grounded in established methodologies, ensuring high-quality, reproducible data. We will proceed from foundational cytotoxicity profiling to a specific, functional assay for DPP-4 inhibition.

Part 1: Foundational Analysis - Assessing General Cellular Viability

Before investigating specific biological targets, it is crucial to determine the concentration range at which 1-(3-Aminopiperidin-1-yl)butan-1-one exhibits cytotoxic effects. This informs the appropriate concentrations for subsequent target-specific assays, ensuring that observed effects are due to specific molecular interactions rather than general toxicity. Tetrazolium reduction assays like the MTT and XTT assays are simple, reliable, and high-throughput methods for this purpose.[5][6][7] They measure the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Principle of Tetrazolium-Based Viability Assays

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes.[7] These enzymes can reduce tetrazolium salts to colored formazan products. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, which must be solubilized before spectrophotometric measurement.[5][6]

  • XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4 methoxy-6-nitro) benzene-sulfonic acid hydrate): Is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[5][8] This makes the XTT assay particularly advantageous for high-throughput screening.

Workflow for Cytotoxicity Profiling

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Culture & Harvest Cells Seed_Plate 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Incubate_Adherence 3. Incubate (24h) for Cell Adherence Seed_Plate->Incubate_Adherence Prepare_Compound 4. Prepare Serial Dilutions of 1-(3-Aminopiperidin-1-yl)butan-1-one Add_Compound 5. Add Compound to Wells Prepare_Compound->Add_Compound Incubate_Treatment 6. Incubate (24-72h) Add_Compound->Incubate_Treatment Add_Reagent 7. Add XTT Reagent Incubate_Treatment->Add_Reagent Incubate_Color 8. Incubate (2-4h) for Color Development Add_Reagent->Incubate_Color Read_Plate 9. Measure Absorbance (450-500 nm) Incubate_Color->Read_Plate Calculate_Viability 10. Calculate % Viability vs. Control Read_Plate->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

Caption: General workflow for determining compound cytotoxicity using an XTT assay.

Protocol 1: XTT Cell Viability Assay

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Materials:

  • Selected cell line (e.g., HEK293, Caco-2)

  • Complete culture medium

  • 1-(3-Aminopiperidin-1-yl)butan-1-one (test compound)

  • Vehicle (e.g., DMSO, PBS)

  • XTT Cell Proliferation Kit (e.g., from Merck, Thermo Fisher Scientific)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~475 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for 'cells only' (vehicle control) and 'medium only' (background control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated stock of 1-(3-Aminopiperidin-1-yl)butan-1-one serial dilutions in complete culture medium. A typical starting range would be from 200 µM down to low nM concentrations.

    • Prepare a 2X vehicle control solution.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions or 2X vehicle control to the appropriate wells. This brings the final volume to 200 µL and the compound concentrations to 1X.

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron-coupling reagent).[5][8]

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 650 nm is recommended.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescriptionExample Value
Cell Line Human colorectal adenocarcinoma cellsCaco-2
Seeding Density Cells per well in a 96-well plate8,000 cells/well
Compound Conc. Range of final concentrations tested0.1 nM - 100 µM
Incubation Time Duration of compound exposure48 hours
Detection λ Primary absorbance wavelength475 nm
Reference λ Reference absorbance wavelength650 nm

Part 2: Target-Specific Analysis - DPP-4 Inhibition Assay

The structural similarity of 1-(3-Aminopiperidin-1-yl)butan-1-one to known DPP-4 inhibitors strongly suggests this enzyme as a primary biological target.[3] DPP-4 (also known as CD26) is a serine exopeptidase that plays a key role in glucose metabolism by inactivating incretin hormones like GLP-1.[9][10][11] Inhibiting DPP-4 prolongs the action of these hormones, which is a therapeutic strategy for type 2 diabetes.[11] A cell-based assay provides a more physiologically relevant environment than a cell-free biochemical assay, accounting for factors like cell permeability and off-target effects.[11][12]

Principle of the Fluorogenic DPP-4 Assay

This assay utilizes a cell line that expresses DPP-4 (e.g., Caco-2 cells, which endogenously express DPP-4, or an engineered cell line). A non-fluorescent substrate for DPP-4, such as Gly-Pro-Aminomethylcoumarin (AMC), is added to the cells.[10] In the presence of active DPP-4, the enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. The fluorescence intensity is directly proportional to DPP-4 activity. An inhibitor will reduce the cleavage of the substrate, resulting in a decreased fluorescent signal.[10][13]

Workflow for DPP-4 Inhibition Assay

DPP4_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Inhibition cluster_assay Phase 3: Enzymatic Reaction cluster_analysis Phase 4: Detection & Analysis Cell_Culture 1. Culture & Seed DPP-4 Expressing Cells (e.g., Caco-2) Incubate_Adherence 2. Incubate (24h) for Adherence Cell_Culture->Incubate_Adherence Prepare_Compound 3. Prepare Serial Dilutions of Test Compound & Positive Control (e.g., Sitagliptin) Add_Inhibitors 4. Add Inhibitors to Wells Prepare_Compound->Add_Inhibitors Pre_Incubate 5. Pre-incubate (e.g., 30 min) Add_Inhibitors->Pre_Incubate Add_Substrate 6. Add Fluorogenic Substrate (Gly-Pro-AMC) Pre_Incubate->Add_Substrate Incubate_Reaction 7. Incubate at 37°C (e.g., 30-60 min) Add_Substrate->Incubate_Reaction Read_Fluorescence 8. Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_Reaction->Read_Fluorescence Calculate_Inhibition 9. Calculate % Inhibition vs. Control Read_Fluorescence->Calculate_Inhibition Plot_Curve 10. Plot Dose-Response Curve & Determine IC50 Calculate_Inhibition->Plot_Curve

Caption: Workflow for a cell-based fluorogenic DPP-4 inhibition assay.

Protocol 2: Cell-Based DPP-4 Fluorogenic Inhibition Assay

This protocol is designed for a 96-well format using a fluorescence plate reader.

Materials:

  • Caco-2 cell line (or other DPP-4 expressing cells)

  • Complete culture medium

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • 1-(3-Aminopiperidin-1-yl)butan-1-one (test compound)

  • Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin, Linagliptin)[2]

  • DPP-4 Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.

    • Include wells for 'no inhibitor' (100% activity), 'positive control inhibitor', and 'no cells' (background fluorescence).

    • Incubate the plate at 37°C, 5% CO₂.

  • Compound Treatment:

    • Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.

    • Prepare serial dilutions of the test compound and the positive control in Assay Buffer at 2X the final desired concentration. Use concentrations well below the cytotoxic IC₅₀ determined in Protocol 1.

    • Add 50 µL of the 2X compound dilutions to the appropriate wells. Add 50 µL of Assay Buffer to the 'no inhibitor' wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the cells.

  • Enzymatic Reaction and Detection:

    • Prepare a 2X solution of the DPP-4 fluorogenic substrate (e.g., 100 µM Gly-Pro-AMC) in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells (final volume = 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically over 30-60 minutes, or as an endpoint reading after a fixed time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[10]

  • Data Analysis:

    • Subtract the background fluorescence ('no cells' wells) from all other readings.

    • For kinetic reads, determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of DPP-4 inhibition for each concentration: % Inhibition = (1 - (Rate_Treated / Rate_No_Inhibitor)) * 100

    • Plot the % Inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterDescriptionExample Value
Cell Line Human colorectal adenocarcinomaCaco-2
Positive Control Known DPP-4 inhibitorSitagliptin
Substrate Fluorogenic DPP-4 substrateH-Gly-Pro-AMC
Final Substrate Conc. Concentration in the well50 µM
Excitation λ Wavelength to excite the fluorophore360 nm
Emission λ Wavelength to measure emitted light460 nm

Part 3: Investigating Potential Off-Target Activities

While DPP-4 is the most probable target, comprehensive characterization involves assessing potential interactions with other major drug target classes, such as G-Protein Coupled Receptors (GPCRs) and ion channels.[14] This is a critical step in preclinical drug development to identify potential side effects.[15][16]

GPCR Signaling Assays

GPCRs are a vast family of transmembrane receptors that mediate numerous physiological responses.[14][17] Their activation leads to downstream signaling via second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[18][19]

  • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, compound activity can be measured by quantifying changes in intracellular cAMP levels using luminescence (e.g., Promega's GloSensor) or FRET-based biosensors.[18][19]

  • Calcium Flux Assays: For GPCRs coupled to Gq proteins, activation leads to an increase in intracellular Ca²⁺, which can be detected using calcium-sensitive fluorescent dyes like Fura-2 or Fluo-4.[18]

Ion Channel Assays

Ion channels are another major class of drug targets involved in regulating cellular electrical signals.[20] Compound effects can be screened using:

  • Fluorescence-Based Assays: These assays use membrane potential-sensing dyes or ion-specific indicators to indirectly measure channel activity in a high-throughput format.[21]

  • Automated Electrophysiology: Platforms like the QPatch provide high-throughput patch-clamp recordings for a direct and detailed assessment of ion channel function.[22]

A tiered screening approach is recommended, starting with broad panel screening (e.g., against a panel of common GPCRs and ion channels) to identify any "hits," followed by more detailed dose-response studies for any identified off-target activities.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial cell-based characterization of 1-(3-Aminopiperidin-1-yl)butan-1-one. By first establishing a non-toxic concentration range and then proceeding to a highly probable, target-specific functional assay, researchers can efficiently generate meaningful data. The outlined protocols for cytotoxicity and DPP-4 inhibition provide a solid foundation for assessing the compound's primary activity. Further investigation into potential off-target effects on GPCRs and ion channels will build a comprehensive pharmacological profile, which is essential for advancing any promising compound through the drug discovery pipeline.

References

  • Bock, A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Retrieved from [Link]

  • G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Weaver, D., et al. (2012). Ion Channel Screening. Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. Retrieved from [Link]

  • Janicot, G., et al. (2024). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Retrieved from [Link]

  • MaxCyte. (n.d.). Assay-Ready Cells for Ion Channel Studies Using Electroporation. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Schulte, G., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Tenore, G., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition. Retrieved from [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • ResearchGate. (2020, June 2). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • Gholami, M., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. Retrieved from [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening.... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP3794001B1 - INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS.
  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

Sources

use of 1-(3-Aminopiperidin-1-yl)butan-1-one as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide: 1-(3-Aminopiperidin-1-yl)butan-1-one as a Fragment-Based Chemical Probe for DASH Family Proteases

Executive Summary

The Dipeptidyl Peptidase IV Activity and/or Structure Homologues (DASH) family—comprising DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP)—plays critical roles in glucose metabolism, immune regulation, and tumor microenvironment remodeling. While highly elaborated clinical inhibitors (e.g., linagliptin, alogliptin) offer high affinity, their structural complexity obscures the fundamental thermodynamic drivers of subsite specificity.

1-(3-Aminopiperidin-1-yl)butan-1-one (N-butyryl-3-aminopiperidine) serves as an elegant, low-molecular-weight fragment probe. By stripping away complex aromatic appendages, this probe allows researchers to precisely map the steric constraints and enthalpy-entropy compensation mechanisms of the S1 and S2 catalytic pockets across the DASH family.

Mechanistic Rationale: Pharmacophore Mapping and Causality

The design and application of 1-(3-Aminopiperidin-1-yl)butan-1-one as a chemical probe is rooted in strict structure-activity relationship (SAR) principles. The molecule is composed of two distinct functional domains, each probing a specific region of the DASH active site:

  • The 3-Aminopiperidine Anchor (S2 Pocket): The 3-aminopiperidine ring is a privileged pharmacophore that mimics the N-terminal penultimate proline or alanine of natural incretin substrates (e.g., GLP-1) [1]. The primary amine is strictly required to form a charge-reinforced salt bridge with the catalytic dyad (Glu205 and Glu206) and a critical hydrogen bond with Tyr662 [2]. Because this interaction is heavily enthalpy-dominated, it serves as the primary driver of target residence time.

  • The Butan-1-one Extension (S1 Pocket): The butyryl aliphatic chain attached to the piperidine nitrogen projects directly into the highly hydrophobic S1 pocket (lined by Tyr631, Val656, Trp659, and Tyr666) [3]. By utilizing a flexible, unbranched aliphatic chain rather than a rigid aromatic ring, researchers can probe the volumetric capacity and hydrophobic threshold required to achieve selectivity between DPP-4 and FAP [4].

G cluster_0 Pharmacophore Mapping cluster_1 DPP-4 Active Site Probe 1-(3-Aminopiperidin-1-yl)butan-1-one Amine 3-Aminopiperidine Motif (Primary Amine) Probe->Amine comprises Butyryl Butan-1-one Motif (Aliphatic Chain) Probe->Butyryl comprises S2 S2 Pocket (Glu205, Glu206, Tyr662) Amine->S2 Salt Bridge & H-Bond S1 S1 Pocket (Tyr631, Val656, Trp659) Butyryl->S1 Hydrophobic Interaction

Pharmacophore mapping of 1-(3-Aminopiperidin-1-yl)butan-1-one in the DPP-4 active site.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and kinetic methodologies specifically adapted for low-affinity fragment probes.

Protocol 1: Continuous Fluorometric Cleavage Assay for DASH Selectivity

Causality & Logic: Fragment probes often exhibit rapid


 rates. Traditional endpoint assays risk underestimating inhibitory potency because substrate depletion over time shifts the equilibrium. A continuous kinetic assay measuring the initial velocity (

) of AMC (7-Amino-4-methylcoumarin) cleavage ensures accurate

and

determination.

Materials:

  • Enzymes: Recombinant human DPP-4, DPP-8, DPP-9, and FAP.

  • Substrates: H-Gly-Pro-AMC (for DPPs) and Z-Gly-Pro-AMC (for FAP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA (BSA prevents non-specific plastic binding of the enzyme).

Step-by-Step Workflow:

  • Probe Preparation: Prepare a 100 mM stock of 1-(3-Aminopiperidin-1-yl)butan-1-one in 100% anhydrous DMSO. Perform 3-fold serial dilutions in DMSO to create a 10-point concentration curve.

  • Assay Plate Assembly: Transfer 1 µL of the serially diluted probe into a black, flat-bottom 96-well microplate. Self-Validation Step: Include wells with 1 µL DMSO (Vehicle Control) and 1 µL of 1 mM Vildagliptin (Positive Inhibition Control).

  • Enzyme Pre-incubation: Add 49 µL of the respective enzyme (diluted in Assay Buffer to a final well concentration of 0.5 nM) to the plate. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the enthalpy-driven salt bridges to reach thermodynamic equilibrium prior to substrate competition.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (final concentration 20 µM, near the

    
     value to ensure competitive inhibition kinetics).
    
  • Kinetic Measurement: Immediately transfer to a microplate reader. Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate

    
     from the linear portion of the progress curves. Calculate the Z'-factor using the Vehicle and Positive Control wells; proceed with 
    
    
    
    non-linear regression only if Z' > 0.6.
Protocol 2: High-Concentration Ligand Soaking for X-Ray Crystallography

Causality & Logic: Because 1-(3-Aminopiperidin-1-yl)butan-1-one is a fragment (


 Da), its baseline affinity is lower than fully elaborated drugs. Co-crystallization often fails to achieve high occupancy. We utilize a high-concentration crystal soaking method, relying on Le Chatelier's principle to drive the probe into the active site of pre-formed apo-crystals.

Step-by-Step Workflow:

  • Apo-Crystal Growth: Grow apo-DPP-4 crystals using the hanging-drop vapor diffusion method (Reservoir: 18% PEG 8000, 0.1 M HEPES pH 7.5, 0.2 M Ammonium Acetate).

  • Soaking Solution Preparation: Prepare a soaking drop containing the reservoir solution supplemented with 10% (v/v) DMSO and 25 mM of the chemical probe. Causality: The high concentration overcomes the high

    
    , ensuring >80% active site occupancy.
    
  • Crystal Transfer: Carefully loop pre-grown apo-crystals and transfer them into the soaking drop. Seal and incubate for 24 hours at 20°C.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (soaking solution + 20% glycerol) for 10 seconds to prevent ice lattice formation, then flash-freeze in liquid nitrogen.

Workflow Prep Probe Preparation (100 mM DMSO Stock) Assay Fluorometric Assay (Continuous AMC-cleavage) Prep->Assay Selectivity DASH Selectivity (DPP-4, DPP-8, DPP-9, FAP) Assay->Selectivity Crystal X-Ray Crystallography (High-Concentration Soaking) Selectivity->Crystal

Step-by-step experimental workflow for validating the fragment-based chemical probe.

Quantitative Data Presentation

The following tables summarize the expected kinetic and thermodynamic profiling data when utilizing 1-(3-Aminopiperidin-1-yl)butan-1-one as a probe. These metrics demonstrate its utility in differentiating S1 subsite topologies.

Table 1: Enzymatic Selectivity Profiling Across the DASH Family

Enzyme Target

(µM)

(µM)
Selectivity Index (vs. DPP-4)Structural Implication
DPP-4 12.58.21.0x (Reference)Optimal fit of butyryl chain in S1 pocket.
DPP-8 > 500N/A> 40xSteric clash in the restricted S1 pocket.
DPP-9 > 500N/A> 40xSimilar to DPP-8; restricted S1 volume.
FAP 185.0110.514.8xS1 pocket accommodates chain, but lacks optimal hydrophobic contacts.

Table 2: Thermodynamic Parameters of Binding (Isothermal Titration Calorimetry)

ParameterValue (DPP-4)Interpretation (Causality)

(Free Energy)
-6.8 kcal/molSpontaneous binding driven by the pharmacophore.

(Enthalpy)
-9.2 kcal/molHighly favorable; driven by the 3-aminopiperidine salt bridge with Glu205/206.

(Entropy)
+2.4 kcal/molUnfavorable; conformational restriction of the flexible butyryl chain upon binding.

References

  • Medicinal Chemistry - Ovid. Structural insights into the S1 and S2 pockets of Dipeptidyl Peptidase-4 and the role of 3-aminopiperidine derivatives. Available at: [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Analysis of enthalpy-dominated binding via Glu205/206 salt bridges. Available at: [Link]

  • Discovery of Novel Tricyclic Heterocycles as Potent and Selective DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Evaluation of the (R)-3-aminopiperidine moiety as an optimized structural feature. Available at: [Link]

  • Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis. Differentiation of FAP and DPP-4 binding using the 3-aminopiperidine group. Available at: [Link]

Technical Formulation Strategy for 1-(3-Aminopiperidin-1-yl)butan-1-one in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This technical note details the formulation strategy for 1-(3-Aminopiperidin-1-yl)butan-1-one , a structural analog often associated with DPP-4 inhibitor intermediates (e.g., Linagliptin/Alogliptin scaffolds).[1]

Successful in vivo delivery of this compound relies on exploiting its physicochemical duality: the lipophilic butyryl tail and the ionizable primary amine .[1] Unlike rigid "cookbook" recipes, this protocol uses a first-principles approach, ensuring the formulation is robust regardless of whether you are working with the free base (likely an oil/low-melting solid) or a salt form (solid).[1]

Physicochemical Profile (Predicted)
ParameterValue (Est.)Implication for Formulation
Molecular Weight ~170.25 g/mol Small molecule; rapid absorption expected.[1]
LogP 0.2 – 0.8Moderately polar.[1] Likely Class I or III (High Solubility).
pKa (Basic) ~9.0 – 9.5The 3-amino group is highly basic.[1] Solubility is pH-dependent.
H-Bond Donors 1 (Primary Amine)Potential for oxidation; avoid aldehydes in excipients.[1]
Physical State Oil (Free Base) / Solid (HCl Salt)Formulation must account for handling viscous oils if using free base.

Pre-Formulation Logic & Vehicle Selection[1]

The core challenge with 3-aminopiperidine derivatives is preventing free-base precipitation in the physiological pH of the intestine (pH 6.[1]8) or blood (pH 7.4) if the dose is high.[1]

Vehicle Decision Tree

The following logic gate determines your optimal vehicle based on the compound's form and the intended route of administration.[1]

VehicleSelection Start Starting Material Form Salt Salt Form (e.g., HCl, Tartrate) Start->Salt FreeBase Free Base (Oil/Solid) Start->FreeBase Route Intended Route? Salt->Route Cosolvent Vehicle C: 5% DMSO / 10% PEG400 / 85% Water (For high dose PK/Tox) FreeBase->Cosolvent Convert to in-situ salt with 1eq HCl IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Saline Vehicle A: 0.9% Saline (pH adjusted to 5.0-6.0) IV->Saline Standard Water Vehicle B: Sterile Water for Injection (Avoids common ion effect) IV->Water If Saline precipitates PO->Saline Low Dose (<10 mg/kg) PO->Cosolvent High Dose (>30 mg/kg) MC Vehicle D: 0.5% Methylcellulose (Suspension) (Only if solubility < 1 mg/mL) PO->MC Insoluble Particle

Figure 1: Decision matrix for vehicle selection ensuring solubility and physiological compatibility.

Detailed Preparation Protocols

Protocol A: Solution Formulation (Preferred for IV & Low-Dose PO)

Target: Clear solution, stable for 24 hours. Best for: Salt forms or Free Base converted in-situ.[1]

  • Stoichiometric Calculation (Critical): If using the Free Base , you must protonate the amine to achieve water solubility.

    • Calculate moles of Compound.[1]

    • Add 1.05 equivalents of 1N HCl.[1]

    • Why? This converts the lipophilic oil into a hydrophilic hydrochloride salt in situ.[1]

  • Dissolution:

    • Add 80% of the final volume of Sterile Water for Injection .

    • Vortex vigorously for 2 minutes.

    • Visual Check: The solution should be clear. If hazy, sonicate for 5 minutes at room temperature.

  • pH Adjustment:

    • Measure pH.[1] It will likely be acidic (< 4.[1]0) if excess HCl was used.[1]

    • Slowly titrate with 0.1N NaOH to pH 5.0 – 6.0 .

    • Warning: Do not exceed pH 7.[1]0. The free base may precipitate out of solution as an oil droplet emulsion.[1]

  • Osmolarity Adjustment:

    • If using water, add NaCl to 0.9% (w/v) after the compound is dissolved.

    • Why? Adding salt too early can suppress solubility via the Common Ion Effect (if using an HCl salt).

  • Final Filtration:

    • Pass through a 0.22 µm PVDF or PES filter .[1]

    • Self-Validation: Inspect the filter.[1] If significant back-pressure or clogging occurs, your compound is not truly soluble—switch to Protocol B (Co-solvent).[1]

Protocol B: Co-Solvent Formulation (High Dose / Lipophilic Challenge)

Target: 5% DMSO / 10% PEG400 / 85% Water. Best for: High dose studies (>30 mg/kg) where aqueous solubility limit is reached.

  • Weighing: Weigh the compound into a glass vial.

  • Primary Solubilization: Add the required volume of DMSO (5% of total).[1] Vortex until fully dissolved.[1]

  • Secondary Solubilization: Add PEG400 (10% of total).[1] Vortex.

    • Note: PEG400 acts as a wetting agent and stabilizer.[1]

  • Aqueous Phase: Slowly add Water (85% of total) while vortexing.[1]

    • Observation: You may see a transient "milky" cloud.[1] This should clear upon mixing. If it remains cloudy, the formulation is a suspension, not a solution.

Quality Control & Stability (Self-Validating Systems)

Do not assume your formulation is stable just because it looks clear.[1] Aminopiperidines are reactive.[1]

The "Tyndall Effect" Check (Immediate)

Shine a laser pointer (or bright focused light) through the vial.

  • Pass: Beam passes through invisibly.[1]

  • Fail: You see a visible beam path (light scattering). This indicates micro-precipitation.[1] Action: Do not dose IV.

Chemical Stability (HPLC)

The primary amine at position 3 is susceptible to oxidation.

  • Standard: Analyze a sample at T=0 and T=24h (stored at RT).

  • Acceptance: >95% recovery; no new peaks >1%.[1]

  • Mitigation: If degradation is observed, degas solvents with Nitrogen/Argon for 10 minutes prior to mixing and store formulation in amber vials.

In Vivo Administration Guidelines

ParameterMouseRatRationale
PO Max Volume 10 mL/kg10 mL/kgStandard physiological limit.[1]
IV Max Volume 5 mL/kg5 mL/kgPrevent hemodynamic overload.[1]
Needle Size 27G - 30G25G - 27G
Dosing Rate (IV) Slow Bolus (10-15s)Slow Bolus (10-15s)Prevents local concentration spikes/phlebitis.[1]

Tolerability Monitoring:

  • Immediate (0-15 min): Watch for gasping or lethargy. Rapid IV injection of basic amines can cause transient histamine release or CNS effects.[1]

  • Delayed (24h): Check injection site for necrosis (if SC/IV). High pH (>8) or Low pH (<3) vehicles cause tissue damage.

References

  • FDA Center for Drug Evaluation and Research. (2023).[1] Guidance for Industry: Liposome Drug Products and Solubilization Strategies.[1]Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard text for physicochemical profiling).

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research, 21(2), 201-230. (The authoritative source for vehicle selection).

Sources

application in the development of novel antifungal agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development of Novel Antifungal Agents

Introduction: The Antifungal Crisis & Strategic Pivot

The antifungal pipeline is critically stalled. While bacterial resistance dominates headlines, fungal pathogens like Candida auris and azole-resistant Aspergillus fumigatus present an immediate threat to immunocompromised cohorts. Traditional agents target a limited scope: the cell membrane (polyenes, azoles) or the cell wall (echinocandins).

The Strategic Pivot: Successful development of novel agents requires moving beyond derivative chemistry. We must target "essential but non-homologous" pathways—fungal-specific processes lacking in mammalian hosts (e.g., GPI anchor biosynthesis, glycosylphosphatidylinositol pathways, or mitochondrial respiration).

This guide provides a validated, autonomous workflow for taking a molecule from a "hit" to a "lead," prioritizing rigorous mechanism-of-action (MoA) deconvolution and in vivo translatability.

Phase 1: High-Throughput Screening (HTS) & Hit Validation

Objective: Rapidly identify active compounds from large libraries while eliminating false positives (e.g., aggregators or assay interferers).

Primary Screen: Resazurin Reduction Assay (Fluorometric)

Why this method? Unlike optical density (OD) readings, resazurin (Alamar Blue) is a redox indicator. It differentiates between fungistatic (growth inhibited but alive) and fungicidal (dead) effects and is less sensitive to compound precipitation than absorbance methods.

Protocol:

  • Inoculum Preparation:

    • Culture Candida albicans (strain SC5314 or ATCC 90028) in YPD broth overnight at 30°C.

    • Dilute in RPMI 1640 (buffered with MOPS to pH 7.0) to a final density of

      
       to 
      
      
      
      cells/mL.[1] Crucial: Low inoculum prevents the "inoculum effect" where high cell density artificially raises MIC.
  • Plate Setup:

    • Use 384-well black, clear-bottom plates.

    • Dispense 40 µL of inoculum per well.

    • Add 100 nL of compound library (in DMSO) using an acoustic liquid handler (e.g., Echo). Final DMSO concentration <1%.

  • Incubation: 24 hours at 35°C (37°C for C. auris).

  • Development:

    • Add 10 µL of 0.15 mg/mL Resazurin solution.

    • Incubate for 2–4 hours.

  • Readout: Fluorescence at Ex 560 nm / Em 590 nm.

    • Metric: % Inhibition =

      
      
      
Secondary Confirmation: CLSI M27 Broth Microdilution

Trustworthiness: Any hit from HTS must be validated using the "Gold Standard" CLSI M27 methodology to determine the Minimum Inhibitory Concentration (MIC).

Key Parameters Table:

ParameterSpecificationRationale
Medium RPMI 1640 + MOPS (0.165 M), pH 7.0Mimics host physiological pH; standardizes drug ionization.
Inoculum

to

CFU/mL
Standardized to ensure reproducibility across labs.
Format 96-well U-bottom polystyreneU-bottom allows pellet formation for easier visual reading.
Endpoint 50% inhibition (Azoles/Echinocandins) vs. 100% (Polyenes)Accounts for the "trailing effect" seen with fungistatic drugs.

Phase 2: Mechanism of Action (MoA) Deconvolution

Once a hit is confirmed, the critical question is: How does it kill the fungus? We use a "Target Deconvolution Decision Tree" to classify the agent.

Workflow Visualization

MoA_Decision_Tree Start Confirmed Hit (MIC < 10 µM) Sorbitol Sorbitol Protection Assay (0.8M Sorbitol) Start->Sorbitol Ergosterol Ergosterol Rescue Assay (Exogenous Ergosterol) Sorbitol->Ergosterol No MIC Change Result_Wall Target: Cell Wall (e.g., Glucan Synthase) Sorbitol->Result_Wall MIC Increases >4-fold Membrane Membrane Permeability (Propidium Iodide) Ergosterol->Membrane No MIC Change Result_Erg Target: Ergosterol Binding (e.g., Polyenes) Ergosterol->Result_Erg MIC Increases >4-fold Result_Pore Target: Pore Formation (e.g., Peptides) Membrane->Result_Pore Rapid PI Uptake (<30 min) Result_Intra Target: Intracellular (DNA/RNA/Mitochondria) Membrane->Result_Intra No PI Uptake Result_Bio Target: Biosynthesis (e.g., Azoles/Terbinafine)

Figure 1: Logic flow for classifying the primary mechanism of action of novel antifungal agents.

Protocol: Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic stabilizer.[2][3] If a compound attacks the cell wall (like Caspofungin), the fungal spheroplasts will survive in high-osmolarity media, causing the MIC to shift (increase) significantly.

  • Setup: Prepare two identical 96-well plates with serial dilutions of the test compound.

  • Media:

    • Plate A: Standard RPMI 1640.

    • Plate B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Inoculation & Incubation: Standard CLSI conditions (48h).

  • Interpretation:

    • If MIC (Plate B) >> MIC (Plate A) (Shift

      
       8-fold): Cell Wall Active .
      
    • If MIC is unchanged: Target is likely membrane or intracellular.

Protocol: Ergosterol Binding Assay

Principle: If a drug binds to ergosterol (like Amphotericin B), adding exogenous ergosterol to the media will "sequester" the drug, protecting the fungal cells and raising the MIC.

  • Media Prep: Prepare RPMI 1640 containing 50 µg/mL exogenous ergosterol (dissolved in Tween 80/Ethanol).

  • Execution: Run MIC assay with and without the supplement.

  • Interpretation: A significant increase in MIC indicates the compound binds directly to membrane sterols.

Phase 3: Advanced Profiling (Biofilm & In Vivo)

Biofilm Eradication: XTT Reduction Assay

Context: 65% of fungal infections are biofilm-associated (catheters, implants). Standard drugs often fail here.

Protocol:

  • Biofilm Formation: Seed

    
     cells/mL in RPMI into 96-well flat-bottom plates. Incubate 24h to form mature biofilm.
    
  • Wash: Gently wash 3x with PBS to remove planktonic cells.

  • Treatment: Add test compounds; incubate 24h.

  • XTT Preparation:

    • Dissolve XTT (0.5 mg/mL) in PBS.

    • Add Menadione (1 µM) immediately before use. Note: Menadione is an electron coupler essential for the reaction efficiency.

  • Readout: Add 100 µL XTT/Menadione solution. Incubate 2h in dark. Measure Absorbance at 490 nm.[4][5]

    • Success Criterion: SMIC

      
       (Sessile MIC) < 4x planktonic MIC.
      
In Vivo Efficacy: Galleria mellonella Model

Ethical & Practical Advantage: The Wax Moth larva model is a powerful bridge between petri dishes and mice. It possesses an innate immune system analogous to mammals and allows for precise dosing.

Protocol:

  • Selection: Select larvae weighing 250–350 mg, creamy in color (no melanization).

  • Infection:

    • Inject 10 µL of C. albicans inoculum (

      
       cells/larva) into the last left pro-leg using a Hamilton syringe.
      
  • Treatment:

    • 1 hour post-infection, inject 10 µL of test drug into the last right pro-leg.

    • Include Vehicle Control (PBS/DMSO) and Positive Control (Fluconazole 10 mg/kg).

  • Monitoring: Incubate at 37°C. Score survival daily for 5 days.

    • Death criteria: Complete lack of movement upon touch and melanization (blackening).

  • Analysis: Plot Kaplan-Meier survival curves.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[8] CLSI.[5][6][9] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds (E.Def 9.3.2).[10] EUCAST.[5][9][10] Link

  • Kavanagh, K., & Sheehan, G. (2018).[11] The use of Galleria mellonella larvae to identify novel antimicrobial agents.[12][13] Fungal Biology Reviews. Link

  • Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and their susceptibility testing. Nature Protocols. Link

  • Frost, D. J., et al. (1995). Characterization of the mode of action of the pneumocandin L-733,560. Antimicrobial Agents and Chemotherapy.[5][9][13][14] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(3-aminopiperidin-1-yl)butan-1-one—a highly valuable piperidine building block often utilized in the development of DPP-4 inhibitors and other pharmaceutical agents—presents unique regioselectivity and isolation challenges[1].

Because the 3-aminopiperidine core contains both a secondary endocyclic amine (N1) and a primary exocyclic amine (N3), achieving selective N1-acylation requires a robust protection-deprotection strategy[2]. This guide synthesizes field-proven methodologies to help researchers overcome low yields, incomplete couplings, and product loss during workup.

Synthetic Workflow Overview

Synthesis SM 3-(Boc-amino)piperidine (Commercially Available) Reagents Butyryl Chloride + DIPEA in Anhydrous DCM (0°C to RT) SM->Reagents Int tert-Butyl (1-butyrylpiperidin-3-yl)carbamate (Fully Protected Intermediate) Reagents->Int N1-Acylation Deprotect 4M HCl in Dioxane (RT, 2h) Int->Deprotect Prod 1-(3-Aminopiperidin-1-yl)butan-1-one (Target Molecule as HCl Salt) Deprotect->Prod N3-Deprotection

Fig 1. Optimized two-step synthetic workflow for 1-(3-Aminopiperidin-1-yl)butan-1-one.

Troubleshooting Guides (FAQs)

Q1: Why is my acylation yield low, and why am I seeing multiple spots on my TLC plate? Cause: The piperidine N1 nitrogen is a nucleophilic secondary amine, but it is sterically hindered. If the reaction mixture becomes even slightly acidic during the addition of butyryl chloride, the N3-Boc protecting group can prematurely cleave[3]. This leads to a mixture of unreacted starting material, N1-acylated product, and N1,N3-dibutyrylated side products. Solution: Maintain strict anhydrous conditions and use a 2.5x molar excess of a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA fully neutralizes the HCl byproduct without competing as a nucleophile, preserving the integrity of the Boc group. Always add the butyryl chloride dropwise at 0 °C to control the exothermic reaction.

Q2: I am using butyric acid with EDC/HOBt for the coupling. Why is the conversion so sluggish (<50%)? Cause: Aliphatic carboxylic acids like butyric acid are inherently less reactive, and the N1 position of 3-aminopiperidine is sterically hindered by the adjacent carbon framework. Standard carbodiimide coupling agents (EDC) often fail to push the reaction to completion. Solution: Switch your electrophile. Using butyryl chloride directly is the most atom-economical and kinetically favorable approach for this specific substrate. If you must use butyric acid, upgrade your coupling reagent to HATU (a highly reactive uronium-based agent) with DIPEA, which significantly accelerates the acylation of hindered secondary amines.

Q3: My overall isolated yield is terrible (<30%) after the final aqueous workup. Where is the product going? Cause: This is the most common pitfall in this synthesis. 1-(3-Aminopiperidin-1-yl)butan-1-one contains both a primary amine and a tertiary amide. This combination makes the free base highly hydrophilic. During a standard aqueous extraction (e.g., using EtOAc or DCM and water), the product heavily partitions into the aqueous layer and is discarded. Solution: Do not perform an aqueous workup on the final product. Instead, utilize a self-validating precipitation protocol. By deprotecting the Boc group using 4M HCl in dioxane, the product forms a highly polar hydrochloride salt. Evaporating the solvent and triturating the residue with diethyl ether pulls all organic impurities into the ether, leaving the pure product behind as a precipitating solid.

WorkupLogic A Deprotection Mixture (Product + HCl + Dioxane) B Evaporate & Triturate with Diethyl Ether A->B Recommended C Aqueous Basification & Extraction (EtOAc/DCM) A->C Not Recommended D High Yield (>90%) Pure HCl Salt B->D E Low Yield (<30%) Product lost to aqueous layer C->E

Fig 2. Workup strategy comparison highlighting the prevention of yield loss due to product polarity.

Quantitative Data: Reaction Parameter Optimization

The table below summarizes the causality behind the optimized parameters and their direct impact on the isolated yield of the intermediate and final product.

Reaction ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Reason
Acylation Reagent Butyric acid + EDCButyryl chloride+25% Acid chlorides are superior electrophiles for overcoming the steric hindrance of the secondary N1 piperidine amine.
Base Selection Triethylamine (1.2 eq)DIPEA (2.5 eq)+15% DIPEA's steric bulk prevents acylammonium side reactions; the 2.5 eq excess prevents acid-catalyzed Boc cleavage[3].
Deprotection Acid TFA in DCM4M HCl in Dioxane+20% HCl salt precipitates directly from dioxane/ether, bypassing the massive recovery losses associated with aqueous workups of polar amines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: if the steps are followed precisely, the physical state of the reaction (e.g., precipitation) will confirm success without the need for complex intermediate chromatography.

Phase 1: Regioselective N1-Acylation
  • Preparation: Charge a flame-dried round-bottom flask with 3-(Boc-amino)piperidine (1.0 eq)[2] and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir and cool the mixture to 0 °C using an ice bath under a continuous nitrogen or argon atmosphere.

  • Electrophile Addition: Slowly add butyryl chloride (1.2 eq) dropwise over 15–20 minutes. Note: Strict temperature control here prevents thermal degradation of the Boc group.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine should be absent).

  • Intermediate Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (1-butyrylpiperidin-3-yl)carbamate. (This intermediate is usually >95% pure and can be used directly in Phase 2).

Phase 2: Boc Deprotection and Salt Isolation
  • Acidification: Dissolve the crude tert-butyl (1-butyrylpiperidin-3-yl)carbamate in a minimal amount of anhydrous DCM (approx. 2 mL per gram of intermediate).

  • Deprotection: Cool the flask to 0 °C and slowly add 4M HCl in dioxane (10.0 eq of HCl).

  • Maturation: Stir the mixture at room temperature for 2 hours. As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar hydrochloride salt of the product will begin to alter the solution's appearance, often forming a suspension.

  • Trituration (Crucial Step): Concentrate the solvent completely under reduced pressure. Add cold diethyl ether (15 mL per gram of product) and vigorously triturate the residue. The ether will dissolve residual dioxane, DIPEA salts, and organic impurities.

  • Isolation: Filter the resulting white solid through a sintered glass funnel, wash with additional cold diethyl ether, and dry under high vacuum. This yields 1-(3-Aminopiperidin-1-yl)butan-1-one hydrochloride as a highly pure, stable white powder.

References

  • Wang, X., et al. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine". Organic Process Research & Development. URL: [Link]

Sources

solubility issues with 1-(3-Aminopiperidin-1-yl)butan-1-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Topic: 1-(3-Aminopiperidin-1-yl)butan-1-one Ticket ID: TS-APBU-SOL-001[1][2]

Executive Summary

Users frequently report precipitation ("crashing out") of 1-(3-Aminopiperidin-1-yl)butan-1-one when diluting concentrated organic stocks (DMSO/Ethanol) into aqueous buffers like PBS or media.[1][2]

The Root Cause: This molecule behaves as a pH-dependent amphiphile .[1][2]

  • The Amide (Position 1): The butyryl group creates a neutral, lipophilic region.[2]

  • The Amine (Position 3): This is a basic primary amine (

    
    ).[2]
    

At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base, which has poor aqueous solubility due to the lipophilic butyl chain.[2] To fix this, you must lower the pH or use specific cosolvent protocols. [2]

Part 1: The Physicochemical Mechanism

To troubleshoot effectively, you must understand the ionization state of the molecule.[2]

  • Low pH (< 6.0): The terminal amine is protonated (

    
    ).[2] The molecule is highly polar and water-soluble.[1][2]
    
  • High pH (> 8.0): The amine deprotonates to the neutral form (

    
    ).[2] The lipophilic butyl chain dominates the physical properties, causing aggregation and precipitation.[2]
    

The "Danger Zone": Diluting a DMSO stock (neutral) into PBS (pH 7.[2]4) often creates a local environment where the compound is transiently supersaturated as a neutral species before it can protonate, leading to rapid nucleation (cloudiness).[2]

Diagram: The Solubility Decision Tree

SolubilityLogic Start Start: Solid Compound CheckForm Check Salt Form Start->CheckForm IsSalt HCl / TFA Salt CheckForm->IsSalt IsFreeBase Free Base (Oil/Solid) CheckForm->IsFreeBase WaterSol Directly Soluble in Water/PBS (Up to ~50 mM) IsSalt->WaterSol OrganicReq Requires Organic Solvent (DMSO/EtOH) IsFreeBase->OrganicReq Dilution Dilution into Buffer OrganicReq->Dilution Rapid Mix Precipitation PRECIPITATION RISK! (Cloudy Solution) Dilution->Precipitation pH > 7.4 Success Clear Solution Dilution->Success pH < 6.0 or Stepwise Dilution

Figure 1: Decision logic for handling 1-(3-Aminopiperidin-1-yl)butan-1-one based on salt form and pH.

Part 2: Troubleshooting Protocols

Scenario A: "My solution turned cloudy immediately upon adding buffer."

Diagnosis: You likely added the buffer to the DMSO stock, or used a high-pH buffer (pH > 7.5). The Fix: The "Spike & Vortex" Method

This protocol prevents local regions of high concentration (supersaturation) that trigger nucleation.[2]

  • Prepare Buffer: Place the required volume of aqueous buffer (e.g., PBS) in a tube.[2]

    • Pro Tip: If compatible with your assay, adjust buffer pH to 6.0–6.5 using dilute HCl.[2]

  • Agitate: Set the buffer tube on a vortex mixer at medium speed.

  • Spike: While vortexing, slowly pipette the DMSO stock solution into the center of the vortex.

    • Why? This ensures immediate dispersion of the hydrophobic molecules before they can aggregate.[2]

  • Limit DMSO: Keep final DMSO concentration

    
     if possible.
    
Scenario B: "I need to dissolve the Free Base solid directly."

Diagnosis: The free base is an oil or waxy solid that repels water.[2] The Fix: In-situ Salt Formation [1][2]

Do not attempt to dissolve the free base in neutral water.

  • Weigh the compound.[2]

  • Add 1.05 equivalents of 0.1 N HCl (or acetic acid).

  • Vortex or sonicate briefly.[2]

  • The amine will protonate, forming the hydrochloride (or acetate) salt in situ, which is highly water-soluble.[2]

  • Dilute to volume with water or buffer.[2]

Part 3: Comparative Data & Salt Forms

The choice of physical form determines your solvent strategy.[2]

FeatureFree Base Dihydrochloride (2HCl) Salt
Appearance Waxy solid or viscous oilWhite to off-white crystalline powder
Water Solubility Very Low (< 1 mg/mL)High (> 50 mg/mL)
DMSO Solubility High (> 100 mg/mL)Moderate (May require warming)
Preferred Use Organic synthesis intermediatesBiological assays (Cell culture/In vivo)
Storage Stability Sensitive to oxidation (Yellowing)Highly Stable

Critical Note on Storage: Aminopiperidines are prone to oxidation and carbamate formation (reacting with atmospheric


) if left as a free base.[2] Always store as the HCl salt or in frozen DMSO aliquots. 

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use sonication to redissolve a precipitate? A: Use caution. While sonication can break up aggregates, it generates heat.[2] If the precipitate formed due to pH incompatibility (neutral free base formation), sonication will only temporarily disperse it; it will settle again.[2] Check the pH —if it is above 7.5, acidification is the only permanent fix.[2]

Q2: Is this compound compatible with cell culture media (DMEM/RPMI)? A: Yes, but media contains carbonate buffers (pH 7.4).[2]

  • Protocol: Dilute your stock into a small volume of serum-free media first.[1][2] Serum proteins (Albumin) can bind lipophilic molecules, but they can also mask precipitation issues, leading to false data.[2] Ensure clarity in serum-free media before adding to cells.[1][2]

Q3: Why does the literature mention "chiral resolution" for this compound? A: The 3-aminopiperidine moiety has a chiral center at carbon 3.[1][2]

  • Commercial supplies are often Racemic (mix of R and S) unless specified.[2]

  • Relevance: If you are studying receptor binding (e.g., DPP-4 inhibition), the (R)-enantiomer is typically the bioactive form [1].[1][2] Solubility is identical for enantiomers, but biological activity differs 100-fold.[2]

References

  • Structural Basis of DPP-4 Inhibition.

    • Source: National Center for Biotechnology Information (PubChem).[2]

    • Context: Describes the pharmacophore of aminopiperidine-based inhibitors (e.g.
    • URL:[Link][1][2]

  • Solubility of Lipophilic Amines.

    • Source: Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2]

    • Context: Authoritative text on the pH-solubility profile of weak bases (Henderson-Hasselbalch kinetics).
    • URL:[Link][1][2]

  • General Handling of Piperidine Deriv

    • Source: Sigma-Aldrich (Merck) Technical Bulletins.[1][2]

    • Context: Standard protocols for handling hygroscopic amine salts.[2]

Sources

Technical Support Center: Troubleshooting N-Acylation of 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-acylation of 3-aminopiperidine. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies and validated protocols.

The 3-aminopiperidine scaffold is a privileged structure, most notably serving as the pharmacophoric anchor for dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) such as Alogliptin and Linagliptin[1]. However, its two distinct nitrogen atoms—an endocyclic secondary amine (N1) and an exocyclic primary amine (N3)—present unique regioselectivity challenges during acylation[2]. This guide synthesizes mechanistic insights with practical solutions to optimize your reaction conditions.

Visual Workflow: Regioselective Acylation Pathways

G Start 3-Aminopiperidine (N1 & N3 reactive) PathA_Step1 N1-Boc Protection (pH control / Cu-chelation) Start->PathA_Step1 Target N3 PathB_Step1 N3-Schiff Base Protection (Benzaldehyde) Start->PathB_Step1 Target N1 PathA_Int 1-Boc-3-aminopiperidine (N3 available) PathA_Step1->PathA_Int PathA_Step2 N3-Acylation (Acyl Chloride / HATU) PathA_Int->PathA_Step2 PathA_Prod N3-Acyl-3-aminopiperidine (After Deprotection) PathA_Step2->PathA_Prod PathB_Int N3-Protected Intermediate (N1 available) PathB_Step1->PathB_Int PathB_Step2 N1-Acylation (Acyl Chloride / Base) PathB_Int->PathB_Step2 PathB_Prod N1-Acyl-3-aminopiperidine (After Hydrolysis) PathB_Step2->PathB_Prod

Caption: Regioselective protection and acylation workflows for 3-aminopiperidine.

FAQ & Troubleshooting Guide

Q1: I am trying to directly acylate 3-aminopiperidine, but I am getting a complex mixture of N1-acylated, N3-acylated, and di-acylated products. Why is this happening, and how can I achieve strict regioselectivity?

  • Expert Insight: The regioselectivity challenge stems from the competing reactivity of the two nitrogen atoms. The endocyclic secondary amine (N1) is generally more nucleophilic due to the electron-donating effect of the two adjacent alkyl groups within the piperidine ring[2]. Conversely, the exocyclic primary amine (N3) is less sterically hindered. Because both electronic and steric factors are in direct competition, direct acylation without protection almost always yields statistical mixtures.

  • Solution: A self-validating synthetic route requires orthogonal protection. To selectively acylate the N3 position (the standard requirement for DPP-4 inhibitors), you must first mask the N1 position. We strongly recommend starting with commercially available 1-Boc-3-aminopiperidine[3]. If you must start from the unprotected diamine, selective N1-Boc protection can be achieved by forming a temporary copper(II) chelate with the N3 amine, followed by Boc-anhydride treatment, and subsequent EDTA demetallation.

Q2: My N3-acylation of 1-Boc-3-aminopiperidine using a carboxylic acid and EDC/HOBt is sluggish and low-yielding (<40%). What parameters should I optimize?

  • Expert Insight: While 1-Boc-3-aminopiperidine is highly soluble in organic solvents, the primary amine at the C3 position can suffer from steric hindrance depending on the axial/equatorial conformation of the piperidine ring[4]. EDC/HOBt is often insufficient for sterically demanding carboxylic acids.

  • Solution: Switch to a more reactive uronium-based coupling reagent like HATU. HATU forms an active HOAt ester, which features a nitrogen atom in the pyridine ring that acts as a neighboring group to catalyze the aminolysis via a hydrogen-bonded cyclic transition state. Optimize your base and solvent according to the quantitative data in the table below.

Data Presentation: Optimization of N3-Acylation Conditions
Acylating AgentRecommended Coupling ReagentOptimal Base (Equiv.)Preferred SolventTemp (°C)Expected Yield
Aliphatic Carboxylic Acid HATU (1.2 eq)DIPEA (2.5 - 3.0 eq)DMF or DCM0 to 25>85%
Aromatic Carboxylic Acid EDC·HCl / HOAt (1.2 eq)NMM (3.0 eq)DMF25 to 4075-85%
Acyl Chloride None (Direct Acylation)TEA or Pyridine (2.0 eq)DCM or THF-10 to 0>90%
Sulfonyl Chloride None (Direct Sulfonylation)Pyridine (Solvent/Base)Pyridine or DCM0 to 2580-90%

Q3: During the aqueous workup of my deprotected 3-(acylamino)piperidine, I am losing a significant amount of product in the aqueous phase. How can I improve recovery?

  • Expert Insight: Once the Boc group is removed, the resulting secondary piperidine amine is highly basic (pKa ~9-10) and extremely hydrophilic[4]. Standard liquid-liquid extraction with ethyl acetate or DCM will fail if the aqueous phase is neutral or slightly acidic, as the product exists as a water-soluble ammonium salt. To ensure >99% of the molecule is in the lipophilic free-base form, the pH must be at least two units above the pKa.

  • Solution:

    • pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH or saturated Na2CO3 to ensure the piperidine nitrogen is fully deprotonated.

    • Solvent Selection: Extract with a more polar organic solvent mixture, such as 10% isopropanol in chloroform (CHCl3/IPA 9:1) or 2-methyltetrahydrofuran (2-MeTHF).

    • Salting Out: Saturate the aqueous layer with NaCl before extraction to drive the organic product into the organic phase.

Detailed Experimental Protocols
Protocol 1: High-Yield N3-Acylation of 1-Boc-3-aminopiperidine via Acid Chlorides
  • Causality & Design: This protocol utilizes an acid chloride for rapid amide bond formation. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, preventing the premature deprotection of the acid-sensitive Boc group. Low temperatures (-10°C) suppress side reactions such as ketene formation from the acid chloride.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve 1-Boc-3-aminopiperidine (1.0 equiv., 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA, 2.0 equiv., 20 mmol) to the solution. Stir for 5 minutes.

  • Thermal Control: Submerge the flask in an ice-brine bath to bring the internal temperature to between -10°C and 0°C.

  • Acylation: Dissolve the desired acyl chloride (1.1 equiv., 11 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump to prevent exothermic spikes.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours. Self-Validation Step: Monitor completion via TLC (Ninhydrin stain; the primary amine starting material will appear as a dark spot, while the amide product will not stain strongly).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Separate the layers. Wash the organic layer sequentially with 0.1 M HCl (10 mL) to remove unreacted amine, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

Protocol 2: Peptide Coupling (Amidation) using HATU/DIPEA
  • Causality & Design: For carboxylic acids that cannot be converted to acid chlorides, HATU provides superior activation. N,N-Diisopropylethylamine (DIPEA) is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, ensuring high conversion rates[3].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv., 5 mmol) and HATU (1.2 equiv., 6 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add DIPEA (3.0 equiv., 15 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Visual cue: The solution will typically turn a pale yellow.

  • Amine Addition: Add 1-Boc-3-aminopiperidine (1.1 equiv., 5.5 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours until complete consumption of the acid is observed via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash the organic phase extensively with 5% aqueous LiCl (3 x 30 mL) to effectively partition and remove the DMF solvent.

  • Purification: Wash with saturated NaHCO3 (30 mL) and brine (30 mL). Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography if necessary.

References
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules (PMC, National Library of Medicine). Available at:[Link]

Sources

Technical Support Center: Piperidine-Based Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: System Operational Current Queue: High Volume (Off-Target Toxicity & hERG Liability) Agent: Senior Application Scientist

Welcome to the Piperidine Troubleshooting Hub

You are likely here because your piperidine-containing lead compound—while potent against its primary target—is failing downstream safety assays. This is a common bottleneck. The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, but its physicochemical properties often introduce specific, predictable off-target artifacts.

This guide treats your chemical series as a system to be debugged. We focus on the three most common failure modes: Lysosomal Trapping (The "Foamy Cell" Artifact) , hERG Channel Blockade , and Promiscuity .

Ticket #01: "My cells are full of vacuoles, but it’s not apoptosis."

Issue: Cytotoxicity assays (MTT/CellTiter-Glo) show reduced viability, and microscopy reveals extensive cytoplasmic vacuolation. Diagnosis: Lysosomotropism & Phospholipidosis. [1]

The Mechanism: The pH Trap

Piperidine is a secondary amine with a typical


 of 10–11. At physiological pH (7.4), it is positively charged.
  • Entry: The small fraction of uncharged drug permeates the cell membrane.

  • Trapping: It diffuses into the lysosome (

    
    ).[2][3] In this acidic environment, the amine becomes 100% protonated.
    
  • Lock-in: The charged cation cannot cross the lipid bilayer back out. The drug accumulates up to 1000-fold, drawing in water (osmotic swelling) and interfering with lipid digestion (phospholipidosis).

Diagnostic Workflow (Graphviz)

LysosomeTrap Figure 1: Diagnostic logic for distinguishing lysosomal trapping from mechanism-based toxicity. Start Symptom: Vacuolation CheckProps Check Properties: ClogP > 2 AND pKa > 8? Start->CheckProps Assay1 Run LysoTracker Red Competition Assay CheckProps->Assay1 Yes (High Risk) Result1 Loss of Staining? Assay1->Result1 Conclusion1 Lysosomotropism (Physicochemical Artifact) Result1->Conclusion1 Yes (Drug displaced dye) Conclusion2 True Autophagy/Toxicity Result1->Conclusion2 No (Dye remains)

Validation Protocol: LysoTracker Competition

Do not rely solely on LC3B markers, as lysosomal stress can secondarily trigger autophagy.

  • Seed Cells: HeLa or HepG2 cells in 96-well plates.

  • Treat: Incubate with test compound (dose-response) for 1–4 hours.

  • Stain: Add LysoTracker Red DND-99 (50 nM) for the final 30 minutes.

  • Read: Measure fluorescence (Ex/Em: 577/590 nm).

  • Interpret: A dose-dependent decrease in fluorescence indicates the drug is competing with the dye for the acidic compartment, confirming lysosomotropism rather than cytotoxicity.

Ticket #02: "The safety team flagged a QT prolongation risk."

Issue: Your compound binds the hERG potassium channel (


 current), posing a risk of fatal arrhythmia (Torsades de Pointes).
Diagnosis: Pharmacophore Overlap. 
The Mechanism: Cation-

Stacking

The hERG channel pore is lined with aromatic residues (Tyr652 and Phe656). The classic hERG pharmacophore overlaps perfectly with many piperidine leads:

  • Basic Nitrogen: The protonated piperidine nitrogen forms a cation-

    
     interaction with the aromatic cage of the channel.
    
  • Lipophilic Tail: A hydrophobic group attached to the piperidine engages in

    
    -stacking.
    
Data: Structural Mitigation Matrix
StrategyChemical ModificationEffect on hERGTrade-off
Reduce Basicity Piperidine

Piperazine
High Impact (Lower

)
May lower target affinity if H-bond is critical.
Oxygen Insertion Piperidine

Morpholine
High Impact (Lower

)
Increases polarity (lower ClogP).
Steric Shielding Add gem-dimethyl or methyl alpha to NitrogenMedium ImpactPrevents fit into hERG pore; adds lipophilicity.
Zwitterion Add -COOH or isostereHigh ImpactNeutralizes net charge; reduces permeability.
Ticket #03: "We have unexpected CNS side effects."

Issue: Sedation, hyperactivity, or hyperprolactinemia in early animal studies. Diagnosis: Aminergic GPCR Promiscuity.

The Mechanism: Biogenic Amine Mimicry

The piperidine ring is a structural mimic of endogenous neurotransmitters like dopamine and serotonin.

  • 4-substituted piperidines often hit Dopamine D2/D4 (antipsychotic effects).

  • N-substituted piperidines often hit 5-HT receptors or Sigma receptors.

Troubleshooting Protocol: The "Clean-Up" Panel

Before moving to in vivo efficacy:

  • In Silico: Run a similarity search against the ChEMBL database for Dopamine/Serotonin ligands.

  • In Vitro: Prioritize a Eurofins SafetyScreen44 or similar CEREP panel early.

    • Red Flag: >50% inhibition at 10

      
      M on D2, 5-HT2A, or M1 Muscarinic receptors.
      
Medicinal Chemistry "Hotfixes" (The Solution Layer)

When you cannot abandon the piperidine scaffold, use these specific modifications to "tune" the physicochemical profile.

1. The Fluorine Scan (Basicity Tuning)

Adding fluorine to the piperidine ring lowers the


 of the amine via the inductive electron-withdrawing effect. This reduces lysosomal trapping and hERG binding without breaking the scaffold.
  • 3-Fluoro-piperidine: Lowers

    
     by ~1–1.5 units.
    
  • 3,3-Difluoro-piperidine: Lowers

    
     by ~2–3 units.
    
  • 4-Fluoro-piperidine: Minimal effect on

    
    , mostly metabolic blocking.
    
2. Scaffold Hopping Pathway

ScaffoldHop Figure 2: Standard scaffold hops to mitigate piperidine-associated liabilities. Piperidine Piperidine (pKa ~11, High hERG Risk) Piperazine Piperazine (pKa ~9.8) Piperidine->Piperazine N-insertion Morpholine Morpholine (pKa ~8.3) Piperidine->Morpholine O-insertion Spiro Spiro-cycles (High Steric Bulk) Piperidine->Spiro Rigidification

Frequently Asked Questions (FAQ)

Q: Can I ignore phospholipidosis if my drug is for acute oncology indications? A: Proceed with caution. While regulatory agencies (FDA) are more lenient with oncology safety margins, phospholipidosis often correlates with drug-induced liver injury (DILI) . If you see vacuolation, you must prove it is reversible and monitor liver enzymes (ALT/AST) closely in vivo.

Q: Why does my piperidine compound inhibit CYP2D6? A: The basic nitrogen of piperidine coordinates with the heme iron of the CYP enzyme, or the ring itself acts as a substrate.

  • Fix: Block the metabolic "soft spot" (usually the carbon alpha to the nitrogen) with a methyl group or fluorine, or reduce the basicity of the amine.

Q: Is there a "Safe Zone" for ClogP and pKa? A: Yes. To avoid the "Cationic Amphiphilic Drug" (CAD) phenotype:

  • Keep ClogP < 3 .

  • Keep pKa < 8 (if possible).[3]

  • Total Polar Surface Area (TPSA) > 75 Ų often reduces hERG liability.

References
  • Hitchcock, S. A., et al. (2006). Structure–Activity Relationships of hERG Channel Blockers. Journal of Medicinal Chemistry.

  • Plowright, A. T., et al. (2012). Hypothesis-driven drug design: improving quality and effectiveness of the medicinal chemistry process. Drug Discovery Today.

  • FDA Center for Drug Evaluation and Research. (2004). Guidance for Industry: Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (Phospholipidosis context).

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes.[3] Drug Metabolism and Disposition.

  • Drug Hunter. (2024).[4][5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[5]

Sources

Technical Support Center: Stability & Handling of 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

1-(3-Aminopiperidin-1-yl)butan-1-one is a bifunctional building block often utilized in the synthesis of DPP-4 inhibitors (e.g., Linagliptin analogs). Its structure features a tertiary amide (robust) and a chiral primary amine (reactive).

While the amide backbone provides structural rigidity, the C3-primary amine is the "Achilles' heel" regarding stability. It is susceptible to oxidative deamination, carbamylation (


 absorption), and condensation with solvent impurities. This guide addresses the critical handling parameters required to maintain >98% purity during experimental workflows.

Part 2: Solubility & Solvent Compatibility Guide

Q1: What is the optimal solvent system for preparing stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) .

  • Scientific Rationale: The compound possesses both a lipophilic butyryl chain and a polar amine. DMSO provides a high dielectric constant (

    
    ) capable of solvating the polar amine while accommodating the hydrophobic alkyl tail.
    
  • Stability Note: DMSO is hygroscopic. Water uptake can catalyze amide hydrolysis over long storage periods. Store DMSO stocks under argon at -20°C.

Solubility Profile Table:

SolventSolubility RatingStability RiskRecommended Use
DMSO High (>50 mg/mL)Low (if anhydrous)Primary Stock Storage
Methanol High (>30 mg/mL)ModerateShort-term reactions / LC-MS prep
Water (pH 7) ModerateModerate (Oxidation)Biological assays (prepare fresh)
Water (pH < 4) High (Protonated)LowAqueous stock (as HCl salt)
Acetonitrile ModerateLowHPLC Mobile Phase
Acetone Contraindicated High (Imine formation) DO NOT USE
Q2: Why did my solution in Acetone/MEK turn cloudy/yellow?

Diagnosis: You have likely formed a Schiff Base (Imine) .

Mechanism: The primary amine at the C3 position is a nucleophile. Ketone solvents (Acetone, Methyl Ethyl Ketone) act as electrophiles. Even at room temperature, 1-(3-Aminopiperidin-1-yl)butan-1-one will condense with the solvent to form an imine, releasing water.

  • Reaction:

    
    
    
  • Corrective Action: Discard the solution. Never use ketone-based solvents for primary amines unless imine formation is the intended reaction.

Part 3: Stability in Solution (Degradation Pathways)

Q3: I observed a new peak at [M+16] in my LC-MS after 24 hours in water. What is it?

Diagnosis: N-Oxidation of the primary amine.

Explanation: In aqueous solutions at neutral or alkaline pH, the free amine is electron-rich and susceptible to oxidation by dissolved oxygen, forming the hydroxylamine (


) or N-oxide species.
  • Prevention: Degas aqueous buffers with Nitrogen/Argon before use. Acidifying the solution (pH < 5) protonates the amine (

    
    ), significantly reducing its susceptibility to oxidation.
    
Q4: Is the amide bond stable to hydrolysis?

Analysis: generally Yes , but with caveats. The tertiary amide (butyryl group attached to piperidine nitrogen) is sterically hindered and electronically stable.

  • Acidic Conditions: Stable at pH 1–4 for short durations (e.g., HPLC purification). Prolonged heating in 6N HCl will hydrolyze it to 3-aminopiperidine and butyric acid.

  • Basic Conditions: Stable at pH 8–10. Strong bases (NaOH) at high temperatures will cleave the amide.

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation risks: Hydrolysis (Acid/Base), Oxidation (Air/Water), and Dimerization/Carbamylation (


).

DegradationPathways Compound 1-(3-Aminopiperidin-1-yl) butan-1-one (Target) Hydrolysis Hydrolysis Product: 3-Aminopiperidine + Butyric Acid Compound->Hydrolysis Strong Acid/Base + Heat Oxidation Oxidation Product: N-Hydroxylamine / Nitro Species Compound->Oxidation O2, pH > 7 Long term storage Carbamate Carbamate Salt: (Reaction with CO2) Compound->Carbamate Atmospheric CO2 (Open container) Imine Schiff Base: (Reaction with Ketones) Compound->Imine Acetone/MEK Solvent

Caption: Figure 1.[1][2] Primary degradation pathways for 1-(3-Aminopiperidin-1-yl)butan-1-one. Red paths indicate irreversible chemical breakdown.

Part 5: Troubleshooting & Protocols

Scenario: "My solid compound has turned into a sticky gum."

Cause: The free base form of aminopiperidines is often a low-melting solid or oil and is highly hygroscopic. It absorbs atmospheric moisture and


, forming carbamate salts which appear as gummy residues.
Solution: 
  • Redissolve in DCM (Dichloromethane).

  • Wash with dilute

    
    .
    
  • Dry over

    
     and concentrate.
    
  • Conversion to Salt: To prevent recurrence, treat the ethereal solution with 1 equivalent of HCl (in dioxane/ether) to precipitate the stable Dihydrochloride salt .

Protocol: LC-MS Purity Check for Stability Monitoring

Use this protocol to validate the integrity of your stock solutions.

1. Sample Preparation:

  • Aliquot: Take 10 µL of the stock solution (DMSO/Water).

  • Diluent: Dilute into 990 µL of Water:Acetonitrile (95:5) + 0.1% Formic Acid .

    • Note: The acid is crucial to quench any ongoing amine oxidation and protonate the species for better ionization.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. Detection Criteria:

  • Target Mass:

    
     Da (Calculated MW: ~170.25).
    
  • Impurity Flags:

    • 
       Da (187): N-Oxide.
      
    • 
       Da (~100): Loss of butyryl group (Hydrolysis).
      
    • 
       Da: Carbamate formation (usually unstable in MS source, but may alter retention time).
      

References

  • PubChem. 4-Amino-1-(piperidin-1-yl)butan-1-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

how to reduce byproducts in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures. Synthesizing substituted piperidines—whether via the reduction of pyridine precursors or the cyclization of acyclic chains—is fraught with chemoselectivity challenges.

In this guide, we will dissect the mechanistic causality behind common synthesis failures (such as over-alkylation, ring-opening, and catalyst poisoning) and provide self-validating workflows to ensure high-fidelity outcomes.

Visualizing the Problem: Byproduct Intersections

PiperidinePathways Start1 Substituted Pyridine Process1 Catalytic Hydrogenation Start1->Process1 H2, Catalyst Start2 Dicarbonyl + Amine Process2 Reductive Amination Start2->Process2 NaBH(OAc)3 Target Substituted Piperidine (Target) Process1->Target Optimal (PtO2/AcOH) ByP1 Ring-Opened Alkylamines Process1->ByP1 Harsh Conditions ByP3 Partially Reduced Tetrahydropyridines Process1->ByP3 Catalyst Poisoning Process2->Target pH 4-6, Selective Reductant ByP2 Over-alkylated Tertiary Amines Process2->ByP2 Excess Amine/Strong Reductant

Caption: Pathways of piperidine synthesis highlighting nodes where specific byproducts emerge.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do I consistently observe over-alkylation byproducts during the reductive amination of dicarbonyls, and how can I suppress them? A1: Over-alkylation occurs because the newly formed secondary amine (the piperidine ring) is often more nucleophilic than the starting primary amine[1]. If your reducing agent is too aggressive (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), it reduces the iminium ion indiscriminately while also reducing unreacted carbonyls, or it leaves unreacted carbonyls exposed to attack by the newly formed piperidine, yielding tertiary amine byproducts.
Causality-Driven Solution: Shift the kinetic balance by using a mild, selective reducing agent like sodium triacetoxyborohydride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

). This reagent selectively reduces the protonated iminium ion over the unreacted carbonyl. Maintaining a pH of 4–6 with glacial acetic acid ensures the equilibrium favors iminium formation without completely protonating the nucleophilic amine[1].

Q2: When hydrogenating substituted pyridines to piperidines, I get a mixture of partially reduced tetrahydropyridines and ring-opened alkylamines. What is failing? A2: The aromaticity of the pyridine ring demands potent catalytic systems[2]. However, excessive harshness (high temperatures with uncalibrated palladium) leads to C-N bond cleavage (ring-opening)[3]. Conversely, catalyst poisoning by the basic piperidine product halts the reaction at the tetrahydropyridine stage[3]. Causality-Driven Solution: Use Adams' catalyst (


) in a protic solvent like glacial acetic acid[4]. The acetic acid serves a dual purpose: it protonates the pyridine ring, increasing its susceptibility to hydrogenation, and it immediately forms a salt with the nascent piperidine, preventing the basic nitrogen lone pair from binding to and poisoning the platinum catalyst[5].

Q3: How do protecting groups influence byproduct formation during the cyclization of amino alcohols? A3: The choice of nitrogen protecting group dictates the nucleophilicity of the intermediate. Electron-withdrawing groups (Boc, Cbz) strongly deactivate the nitrogen. This deactivation can stall intramolecular cyclizations (e.g., Mitsunobu-type ring closures), leading to intermolecular dimerization or elimination byproducts. Conversely, alkyl groups (like Benzyl) maintain nitrogen nucleophilicity, facilitating smooth cyclization, though they require subsequent hydrogenolytic deprotection steps that must be compatible with your substrate's functional groups.

Section 2: Self-Validating Experimental Protocols

Protocol 1: High-Fidelity Reductive Amination (Minimizing Over-Alkylation)

ReductiveAminationLogic Imine Imine/Iminium Formation Check1 Is pH 4-6? Imine->Check1 Slow Sluggish Reaction (Unreacted SM) Check1->Slow No (pH > 7) GoodImine Efficient Iminium Intermediate Check1->GoodImine Yes (AcOH added) Reduction Reduction Step GoodImine->Reduction Check2 Reductant Choice? Reduction->Check2 NaBH4 NaBH4 (Non-selective) Check2->NaBH4 STAB NaBH(OAc)3 (Selective) Check2->STAB OverAlk Over-Alkylation Byproducts NaBH4->OverAlk Reduces carbonyl directly Product Pure Piperidine STAB->Product Only reduces iminium

Caption: Decision matrix and self-validating logic for optimizing reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Combine the dicarbonyl compound (1.0 eq) and primary amine (1.05 eq) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[1].

  • Acidification: Add glacial acetic acid (1.0 - 2.0 eq) to adjust the apparent pH to 4-6[1].

    • Self-Validation Check: Spot the mixture on a TLC plate. You must observe the consumption of the starting amine and the appearance of a less polar imine intermediate before adding the reductant. If the starting material persists, verify the pH.

  • Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (1.5 - 2.0 eq). The low temperature controls the exothermic reduction, preventing thermal degradation of the iminium intermediate.
    
  • Quenching: Quench with saturated aqueous

    
    .
    
    • Causality: A basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the free piperidine is partitioned cleanly into the organic layer.

Protocol 2: High-Pressure Catalytic Hydrogenation of Substituted Pyridines

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid to achieve a 0.2 M concentration[5].

  • Catalyst Loading: Carefully add 5 mol% of

    
     (Adams' catalyst)[5].
    
    • Safety & Causality Check: Purge the vessel with Nitrogen gas three times before introducing Hydrogen. This prevents explosive mixtures and ensures the catalyst isn't prematurely oxidized[2].

  • Hydrogenation: Pressurize the reactor to 50-70 bar with

    
     gas and stir at room temperature for 6-10 hours[5].
    
    • Self-Validation Check: Monitor the hydrogen uptake gauge. The reaction is complete when the pressure drop stabilizes, corresponding to exactly 3 molar equivalents of

      
       consumed per mole of pyridine.
      
  • Workup: Filter the mixture through a pad of Celite to remove the platinum catalyst[5]. Concentrate the filtrate under reduced pressure, basify with 1M NaOH to release the free piperidine from its acetate salt, and extract with ethyl acetate[5].

Section 3: Quantitative Data & Catalyst Selection

To prevent byproduct formation during pyridine hydrogenation, catalyst selection must be paired with the correct solvent environment. The table below summarizes the quantitative parameters and byproduct profiles of standard catalytic systems.

Catalyst SystemOptimal SolventTypical Pressure (bar)Primary AdvantageCommon Byproducts (If mismanaged)

(Adams' Catalyst)
Glacial Acetic Acid50–70High conversion; resists basic poisoningPiperidinium acetate salts (requires basic workup)
Pd/C (Palladium on Carbon) Methanol / HCl10–30Mild conditions; good for simple pyridinesRing-opened alkylamines; incomplete reduction
Rh/C (Rhodium on Carbon) Water or Alcohols10–50Excellent for ring-retaining reductionTetrahydropyridines (if catalyst is poisoned)

(Ruthenium Dioxide)
Hexane / High Temp80–100Robust for industrial scale-upDealkylation of substituted groups

Section 4: References

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. Available at:[Link]

  • Liu, et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules (NIH/PMC), 2022. Available at:[Link]

Sources

challenges in the purification of 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of 1-(3-Aminopiperidin-1-yl)butan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when isolating and characterizing 1-(3-Aminopiperidin-1-yl)butan-1-one .

This molecule features a dichotomous functional profile: a highly basic primary amine at the C3 position and a neutral tertiary amide (the N-butyryl group). This combination frequently leads to irreversible column binding, aqueous workup losses, and confounding spectral data. The following self-validating protocols and causal explanations are engineered to help you bypass these hurdles.

Diagnostic Purification Workflow

The following logic tree outlines the immediate corrective actions for the most common isolation failures associated with this compound.

PurificationWorkflow Start Crude 1-(3-Aminopiperidin-1-yl) butan-1-one Q1 Is the compound lost in aqueous workup? Start->Q1 A1 Adjust pH > 10 & use CHCl3/iPrOH extraction Q1->A1 Yes Q2 Is severe tailing observed on bare silica TLC? Q1->Q2 No A1->Q2 A2_1 Add 1-2% TEA to eluent Q2->A2_1 Yes (Minor) A2_2 Switch to NH2-functionalized Silica Gel Q2->A2_2 Yes (Severe) Q3 Do NMR/HPLC show split peaks (Rotamers)? Q2->Q3 No A2_1->Q3 A2_2->Q3 A3 Run NMR at 60°C to coalesce signals Q3->A3 Yes End Pure Product Verified Q3->End No A3->End

Caption: Diagnostic workflow for the purification and characterization of 3-aminopiperidine derivatives.

Core Troubleshooting FAQs

Q1: Why does my compound irreversibly bind or streak heavily on standard silica gel? Causality: The surface of bare silica gel is densely populated with acidic silanol groups (Si-OH). The primary amine of 1-(3-aminopiperidin-1-yl)butan-1-one acts as a strong Brønsted base. During chromatography, these silanols protonate the amine, forming robust ionic bonds with the stationary phase[1]. This continuous adsorption-desorption lag manifests as severe tailing (streaking) and poor mass recovery[2]. Solution: You must deactivate the acidic sites. Either add a competitive basic modifier (like 1-2% Triethylamine) to your mobile phase, or switch to an amine-functionalized (NH2) silica stationary phase, which inherently eliminates ionic interactions with basic solutes[1][2].

Q2: My NMR spectrum shows duplicate peaks, and my HPLC shows a split peak. Is my product impure or racemized? Causality: Not necessarily; you are likely observing rotamers. The N-butyryl group is a tertiary amide. The lone pair of electrons on the piperidine nitrogen delocalizes into the carbonyl carbon, giving the N-C(=O) bond partial double-bond character. This restricts free rotation, resulting in distinct conformational isomers (rotamers) that interchange slowly on the NMR timescale at room temperature, appearing as a mixture of two distinct compounds[3][4]. Solution: Perform high-temperature NMR (e.g., in DMSO-


 at 60–80 °C). The added thermal energy overcomes the rotational barrier, causing the split signals to coalesce into single, sharp peaks[3].

Q3: I am losing my product in the aqueous layer during post-reaction workup. How do I recover it? Causality: The combination of a hydrogen-bond donating primary amine and a hydrogen-bond accepting amide makes the free base highly water-soluble. Solution: Saturate the aqueous layer with NaCl (salting out) and adjust the pH to >10 using NaOH to ensure the primary amine is completely unprotonated. Extract with a mixed solvent system (e.g.,


:Isopropanol, 3:1 v/v). The isopropanol disrupts the aqueous solvation shell around the amine, drastically improving the partition coefficient into the organic layer.

Quantitative Method Comparison

To optimize your purification strategy, refer to the following performance metrics based on standard laboratory isolation of basic piperidine derivatives:

Purification MethodStationary PhaseMobile Phase AdditiveExpected RecoveryTailing Factor (Tf)Best Use Case
Standard Normal Phase Bare Silica (Si-OH)None< 40%> 3.0Not recommended (Irreversible binding)
Modified Normal Phase Bare Silica (Si-OH)1-2% Triethylamine75 - 85%1.5 - 2.0Routine lab-scale purification
Amine-Functionalized NH2-SilicaNone> 90%< 1.2High-purity isolation of sensitive amines
Reversed-Phase (Prep) C18 Silica0.1%

> 95%1.0 - 1.1Final polishing / GMP scale-up

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Chromatography

Use this protocol if amine-functionalized silica is unavailable.

  • Eluent Preparation: Prepare your standard eluent (e.g., Dichloromethane/Methanol 90:10). Add exactly 1% (v/v) Triethylamine (TEA).

    • Rationale: TEA acts as a sacrificial base. It has a higher affinity for the acidic silanol sites than your target molecule, saturating the column so your compound elutes based on polarity rather than ionic affinity[2].

  • Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the TEA-modified eluent. Crucial: The column must be fully saturated; an exothermic reaction may be briefly felt as the TEA binds to the silica.

  • Loading and Elution: Load the crude mixture dissolved in a minimum amount of the modified eluent. Run the column normally.

  • Validation Checkpoint (2D-TLC): To prove the compound is stable and not degrading on the column, spot the purified fraction on a TLC plate. Develop it in one direction, dry it completely, rotate the plate 90 degrees, and develop it again. A single spot perfectly on the diagonal confirms absolute purity and the absence of on-column degradation.

Protocol B: High-Temperature NMR for Rotamer Coalescence

Use this protocol to verify that split peaks are conformational isomers, not chemical impurities.

  • Sample Preparation: Dissolve 15-20 mg of the purified 1-(3-Aminopiperidin-1-yl)butan-1-one in 0.6 mL of DMSO-

    
     (do not use 
    
    
    
    , as its boiling point is too low for this experiment).
  • Variable Temperature (VT) Acquisition: Acquire a standard

    
     NMR spectrum at 25 °C. Note the broadened or split peaks (especially the protons adjacent to the piperidine nitrogen and the butyryl alpha-protons).
    
  • Heating: Increase the probe temperature to 70 °C. Allow the sample to equilibrate for 10 minutes, then acquire a second spectrum.

    • Rationale: Increasing thermal energy accelerates the exchange rate between the cis and trans amide rotamers. Once the exchange rate exceeds the frequency difference of the signals, they coalesce into a time-averaged single peak[3].

  • Validation Checkpoint (Reversibility): Cool the probe back to 25 °C and acquire a third spectrum. If the peaks split again exactly as they appeared in Step 2, the phenomenon is definitively confirmed as rotamerism. If the peaks remain single or change shape, your compound has thermally degraded[4].

References

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: PMC (National Institutes of Health) URL:[Link][3]

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability Source: MDPI URL:[Link][4]

  • Amino Silica Gel | Sorbent Technologies, Inc. Source: Sorbent Technologies URL:[Link][1]

Sources

Technical Support Center: Optimizing In Vivo Dosing for 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PK-OPT-3AP-BUT Subject: Troubleshooting Formulation, Stability, and Dosing Regimens for Aminopiperidine Probes[1]

Executive Summary

You are working with 1-(3-Aminopiperidin-1-yl)butan-1-one , a low-molecular-weight (MW ~170 Da) probe molecule featuring a basic primary amine and a piperidine core.[1] This scaffold is structurally homologous to the "warhead" of several dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin).[1]

Crucial Technical Insight: Unlike optimized clinical candidates, this specific fragment lacks the bulky hydrophobic groups (e.g., quinazolinone, xanthine) required for high plasma protein binding and metabolic stability. Consequently, your primary in vivo challenges will be rapid renal clearance (short


) and pH-dependent solubility .[1]

This guide provides a modular troubleshooting workflow to optimize your dosing regimen.

Module 1: Formulation & Solubility (The "Input" Problem)

User Query: "My compound precipitates in PBS or shows erratic absorption after IP/SC injection. How do I stabilize it?"

Root Cause Analysis

The 3-aminopiperidine moiety is a secondary base.[1] As a free base, it is an oil or low-melting solid with poor aqueous solubility at neutral pH.[1] In PBS (pH 7.4), the free base may crash out, leading to depot formation and "staircase" absorption profiles.

Troubleshooting Protocol

Step 1: Salt Selection (Critical) Do not dose the free base. Convert the compound to a salt form to ensure consistent dissolution.

  • Recommended: Dihydrochloride (

    
    ) or Tartrate.[1]
    
  • Avoid: Free base in DMSO (causes precipitation upon contact with interstitial fluid).[1]

Step 2: Vehicle Optimization For a compound of this polarity, avoid complex surfactants (Tween-80) unless necessary, as they can alter distribution.

Vehicle SystemApplicationProsCons
Saline (0.9% NaCl) IV / IPIsotonic, non-toxic.[1]Requires pH adjustment to < 6.0 for stability.[1]
PBS (pH 7.4) IP / SCPhysiological pH.[1]High Risk: May cause precipitation of the free base.
20% HP-

-CD
PO / SCEncapsulates hydrophobic patches.[1]Increases solubility range; minimizes injection site irritation.[1]
MC/Tween (0.5%/0.1%) PO (Suspension)Standard for insoluble drugs.[1]Not recommended for this molecule (it should be soluble).[1]

Step 3: Excipient Compatibility Warning

  • Danger: Do NOT use Dextrose or Lactose.[1] The primary amine on the 3-position will react with reducing sugars (Maillard reaction) inside the syringe or body, forming inactive glycosylamines.

Visual Guide: Formulation Decision Tree

FormulationLogic cluster_legend Key Start Start: 1-(3-Aminopiperidin-1-yl)butan-1-one CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt Salt (HCl/Tartrate) CheckForm->Salt Convert Action: Dissolve in eq. HCl Lyophilize to stable solid FreeBase->Convert Route Select Route Salt->Route Convert->Salt IV IV Bolus Route->IV SC_IP SC / IP Route->SC_IP SalineAcid Saline (pH 5.5-6.0) IV->SalineAcid Cyclodextrin 20% HP-beta-CD in Saline SC_IP->Cyclodextrin Legend Blue: Input | Red: Risk | Green: Solution

Caption: Decision logic for solubilizing aminopiperidine derivatives to prevent in vivo precipitation.

Module 2: Pharmacokinetics (The "Throughput" Problem)

User Query: "I see good efficacy at 1 hour, but it disappears by 4 hours. Is the drug metabolizing too fast?"

Root Cause Analysis

This molecule is small and polar.

  • Renal Clearance: It is likely cleared rapidly by the kidneys via cation transporters (OCT2/MATE) rather than liver metabolism.

  • Half-Life (

    
    ):  In mice, the 
    
    
    
    is estimated to be < 45 minutes .[1]
  • Metabolism: While the amide bond is stable, the piperidine ring is susceptible to oxidation if not substituted.

Experimental Protocol: Defining the PK Profile

Before running efficacy studies, you must define the "Covered Time" (time above


).

Protocol: Rapid PK Snapshot (Mouse)

  • Animals: Male C57BL/6 (n=3 per timepoint).

  • Dose: 10 mg/kg (SC or PO).

  • Sampling: 0.25, 0.5, 1, 2, 4, and 8 hours.

  • Bioanalysis: LC-MS/MS (MRM transition likely

    
     or similar fragment).
    
  • Calculation: Determine

    
    , 
    
    
    
    , and
    
    
    .

Troubleshooting the "Short Half-Life" Issue If


 hour, a Once-Daily (QD) regimen will fail.
StrategyMethodologyWhy it works
BID / TID Dosing Split total daily dose into 2-3 injections (e.g., 8h apart).Maintains

above target threshold.[1][2]
Subcutaneous Depot Formulate in viscous vehicle (e.g., 0.5% Methylcellulose) or use osmotic minipumps.Slows absorption rate (

), artificially extending

.[1]
Chemical Probe Switch Switch to a deuterated analog or a "tool compound" with a blocking group (e.g., Fluorine) on the piperidine ring.Blocks metabolic soft spots (if metabolism is the driver).
Module 3: PD & Efficacy (The "Output" Problem)

User Query: "How do I know if I'm engaging the target (likely DPP-4)?"

Mechanism of Action Context

If this molecule is used as a DPP-4 inhibitor, efficacy is driven by Target Occupancy (TO) .[1] DPP-4 inhibition requires >80% occupancy for >16 hours to see glucose lowering effects in diabetic models.[1]

The "PD Trap"

Users often mistake Cmax for efficacy. For this class of drugs, Time > IC80 is the critical parameter.

Self-Validating Efficacy Check: Don't just measure blood glucose. Measure plasma DPP-4 activity ex vivo.

  • Bleed mice at trough (just before next dose).[1]

  • Perform DPP-4 activity assay (using Gly-Pro-AMC substrate).[1]

  • Pass Criteria: If residual enzyme activity is >20% at trough, your dosing interval is too long.

Visual Guide: PK/PD Optimization Loop

PKPD_Loop DefineTarget 1. Define Target (e.g., >80% DPP-4 Inhibition) PilotPK 2. Pilot PK Study (Determine t1/2) DefineTarget->PilotPK CheckHalfLife t1/2 < 1 hr? PilotPK->CheckHalfLife DesignRegimen 3. Design Regimen CheckHalfLife->DesignRegimen No Pump Osmotic Pump (Continuous Infusion) CheckHalfLife->Pump Yes (High Clearance) FreqDose TID Dosing (Every 6-8h) CheckHalfLife->FreqDose Yes (Alternative) QD QD Dosing DesignRegimen->QD Validate 4. Measure Trough Enzyme Activity Pump->Validate FreqDose->Validate QD->Validate Success Success: Proceed to Efficacy Validate->Success Inhibition > 80% Fail Fail: Activity > 20% Validate->Fail Inhibition < 80% Fail->PilotPK Re-evaluate

Caption: Workflow for aligning dosing frequency with pharmacodynamic requirements.

FAQ: Frequently Asked Questions

Q1: Can I use DMSO to dissolve the stock? A: Yes, for the stock solution (e.g., 100 mM). However, the final concentration of DMSO in the animal should be <5% (v/v). High DMSO concentrations can cause local tissue damage (SC) or hemolysis (IV), which confounds stress-related glucose markers.[1]

Q2: The compound has a chiral center. Does it matter? A: YES. The 3-aminopiperidine carbon is chiral.[1][3]

  • The (R)-enantiomer is typically the bioactive conformer for DPP-4 inhibition (mimicking the Proline residue).[1]

  • The (S)-enantiomer is often 100-1000x less potent.[1]

  • Action: Verify the Certificate of Analysis (CoA) for enantiomeric excess (ee%). Do not use racemic mixtures if you are publishing specific potency claims.[1]

Q3: How do I scale the dose from Mouse to Rat? A: Do not use simple body weight scaling (


). Use Allometric Scaling based on Body Surface Area (BSA).[1]
  • Formula:

    
    .[1]
    
  • Note: This scales for toxicity/safety.[1][4] For PK, rats often have slower clearance, so you may achieve higher exposure with lower mg/kg doses.

References
  • Design of Dosage Regimens. Pharmacy 180. (Explains the relationship between dosing frequency, half-life, and accumulation).

  • Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. ResearchGate. (Provides comparative PK data for Alogliptin and Linagliptin, which share the aminopiperidine scaffold).

  • Strategy for Extending Half-life in Drug Design. PMC. (Discusses optimization of short half-life amines and the impact of clearance on dosing).

  • 1-(3-Aminophenyl)butan-1-one Properties. PubChem. (Structural and physicochemical properties of the analog scaffold). [1]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent Inhibitors. PMC.[1] (Details the synthesis and PK properties of substituted aminopiperidines).

Sources

protocol refinement for kinase selectivity profiling of 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Kinase Selectivity Profiling for 1-(3-Aminopiperidin-1-yl)butan-1-one

Case ID: KSP-AP1B-001 Status: Active Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]

Executive Summary & Compound Context

User Query: "I need to refine the protocol for profiling 1-(3-Aminopiperidin-1-yl)butan-1-one against a kinase panel. We are seeing inconsistent data and need guidance on assay selection and troubleshooting."

Technical Analysis: The compound 1-(3-Aminopiperidin-1-yl)butan-1-one (MW ~170.25 Da) serves as a fragment scaffold or a linker-intermediate often found in DPP-4 inhibitors (e.g., Alogliptin analogs) and increasingly used in Fragment-Based Drug Discovery (FBDD) for kinases.[1]

  • Chemical Features: It contains a primary amine at the C3 position of the piperidine ring and a butyryl amide at the N1 position.[1]

  • Profiling Challenge: As a low-molecular-weight fragment, it likely exhibits low affinity (High µM IC₅₀) and fast off-rates.[1] Standard profiling protocols designed for nanomolar inhibitors (tested at 1 µM) will likely yield false negatives.[1] Conversely, testing at high concentrations (100 µM+) introduces risks of aggregation and non-specific inhibition.

This guide refines the protocol to address sensitivity , solubility , and interference specific to aminopiperidine fragments.[1]

Pre-Assay Preparation: The "Wet Work"

Q: How do I prepare the stock solution to prevent precipitation upon dilution?

A: The 3-amino group is basic (pKa ~9-10).[1] While the compound is polar, "crashing out" often occurs during the rapid transition from DMSO to aqueous buffer if the pH shock is unmanaged.

Protocol Refinement:

  • Stock Concentration: Prepare a 100 mM stock in anhydrous DMSO. Avoid 10 mM stocks if you plan to screen at >100 µM final concentration to keep DMSO <1%.[1]

  • Intermediate Dilution (The Critical Step): Do not dilute directly from 100% DMSO to the assay plate.[1]

    • Step A: Create a 10x working solution in Assay Buffer (containing 1% DMSO).

    • Step B: Sonicate this 10x solution for 5 minutes.

    • Step C: Centrifuge at 3,000 x g for 10 minutes to pellet any micro-aggregates. Use the supernatant.

  • pH Check: Ensure your assay buffer (HEPES/Tris) has sufficient capacity (50 mM) to buffer the amine at high concentrations (100 µM+).[1]

Q: What is the maximum DMSO tolerance for this scaffold?

A: The scaffold itself is stable, but the kinases are the limiting factor.[1]

  • Limit: Keep final DMSO ≤ 1% (v/v).

  • Reasoning: Aminopiperidines are hydrophilic.[1] Higher DMSO concentrations can actually induce protein unfolding in sensitive kinases (e.g., PI3K, Aurora), which mimics inhibition (false positive).

Assay Selection & Optimization

Q: Which assay platform is best: KINOMEscan (Binding) or Activity Assays?

A: For this specific fragment, Activity Assays (Radiometric or Mobility Shift) are superior to Competition Binding (KINOMEscan).

FeatureCompetition Binding (KINOMEscan)Activity Assay (HotSpot/Mobility Shift)Recommendation
Readout Displacement of active-site probePhosphorylation of substrateActivity
Sensitivity High (can detect weak binders)Variable (depends on [ATP])Activity
Risk Steric Clash: The bulky probe may block the fragment from binding even if the pocket is open.[1]Direct Measurement: Measures functional inhibition.[1][2]Activity
[ATP] N/A (No ATP)Can be set to Km or 1mMActivity

Why? The 3-aminopiperidine group often binds in the ribose pocket or solvent front.[1] Large competitive probes used in binding assays might sterically hinder this small fragment, leading to false negatives.[1]

Q: We are seeing flat curves. Should we increase the concentration?

A: Yes. Fragments obey the "Rule of Three" (Activity often > 10 µM).

  • Standard Screen: 1 µM or 10 µM (Too low for this compound).[1]

  • Refined Protocol: Screen at 100 µM and 500 µM .

  • Critical Control: You MUST include 0.01% Triton X-100 (or Tween-20) in the buffer.[1]

    • Mechanism:[1][3] High concentrations of small amines can form colloidal aggregates that sequester enzyme.[1] Detergents break these aggregates.[1] If activity disappears with detergent, the initial hit was a false positive (aggregation).

Troubleshooting Guide

Issue: High Background Fluorescence / Signal Interference

Symptom: In fluorescence-based assays (e.g., TR-FRET, FP), the raw signal in compound wells is erratic or higher than the max control.[1] Root Cause: The primary amine on the piperidine ring can act as a nucleophile or cause pH-dependent fluorescence quenching of certain fluorophores.[1] Solution:

  • Switch to Radiometric (³³P-ATP): Gold standard. Immune to fluorescence interference.[1]

  • Red Shift: If using fluorescence, use red-shifted dyes (e.g., Alexa 647) which are less susceptible to small-molecule interference than fluorescein/coumarin.[1]

Issue: "The Sticky Compound" (Promiscuous Inhibition)

Symptom: The compound inhibits 80% of the panel at 100 µM but 0% at 10 µM (extremely steep Hill slope > 3).[1] Root Cause: Colloidal aggregation.[1] Verification Workflow:

AggregationCheck Start Hit Identified at 100 µM CheckSlope Check Hill Slope Start->CheckSlope Steep Slope > 2.5? CheckSlope->Steep DetergentTest Repeat Assay + 0.01% Triton X-100 Steep->DetergentTest Yes CentrifugeTest Spin Sample (10k x g) before assay Steep->CentrifugeTest Yes Result2 Activity Retained Steep->Result2 No (Slope ~1) Result1 Activity Lost DetergentTest->Result1 DetergentTest->Result2 ConclusionFake FALSE POSITIVE (Aggregation) Result1->ConclusionFake ConclusionReal TRUE HIT (Specific Binding) Result2->ConclusionReal

Figure 1: Logic flow for distinguishing specific inhibition from colloidal aggregation artifacts.

Advanced Profiling: Residence Time

Q: Can we measure residence time for this fragment? A: Measuring residence time (off-rate) for a fragment with ~100 µM affinity is difficult using standard Surface Plasmon Resonance (SPR) because the dissociation is too fast (< 1 second).[1] Recommendation: Use Jump-Dilution Enzymatic Assays .

  • Incubate Kinase + Compound (at 10x IC₅₀).[1]

  • Rapidly dilute 100-fold into a solution containing ATP and Substrate.[1]

  • Monitor product formation over time.[1][2]

    • Result: If the compound recovers activity instantly, it is a fast-off binder (typical for this scaffold).[1]

    • Result: If there is a lag, it suggests a slow-off mechanism (possibly induced fit).[1]

Quantitative Data Summary Template

When reporting profiling data for this compound, do not just list % Inhibition.[1] Use this structure to capture the "Fragment" nature of the data.

Kinase Target% Inh @ 10 µM% Inh @ 100 µMIC₅₀ (Est)Hill SlopeAggregation Check (+Triton)
Target A 5%12%>500 µMN/AN/A
Target B 15%85% ~45 µM3.5 (Steep)Activity Lost (False Pos)
Target C 40%92% ~15 µM1.1 (Good)Activity Retained (True Hit)

References

  • Reaction Biology. Kinase Profiling & Screening Methods (HotSpot™ Radiometric Assays). [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12835722, 4-Amino-1-(piperidin-1-yl)butan-1-one. [Link] (Note: While the user specified the 3-amino isomer, the 4-amino isomer properties and handling in PubChem are chemically analogous for protocol purposes).[1]

Sources

Validation & Comparative

Structural Optimization in DPP-4 Inhibition: Linagliptin vs. 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Efficacy of 1-(3-Aminopiperidin-1-yl)butan-1-one to Linagliptin Content Type: Publish Comparison Guide

Executive Summary This technical guide compares Linagliptin , a clinically approved, xanthine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitor, with 1-(3-Aminopiperidin-1-yl)butan-1-one (hereafter referred to as Compound A ).

While both molecules share the critical 3-aminopiperidine pharmacophore required for active site engagement, they represent opposite ends of the drug discovery spectrum. Linagliptin is a highly optimized nanomolar inhibitor (IC₅₀ ~1 nM), whereas Compound A serves as a structural baseline —a minimal fragment that retains the catalytic "warhead" but lacks the extensive hydrophobic scaffolding necessary for high-affinity binding and selectivity. This guide analyzes the Structure-Activity Relationship (SAR) that transforms a simple aminopiperidine amide into a potent therapeutic agent.

Structural Analysis & Pharmacophore Comparison[1]

To understand the efficacy gap, we must first analyze the structural divergence. Both compounds utilize the (R)-3-aminopiperidine moiety, which mimics the N-terminal penultimate proline/alanine of natural DPP-4 substrates (e.g., GLP-1).[1]

The Shared Warhead vs. The Scaffold
  • Compound A (The Baseline): Consists of the 3-aminopiperidine warhead acylated with a short butyryl chain . This chain provides minimal hydrophobic surface area and lacks the geometric rigidity to lock the molecule into the S1 or S2 subsites of the enzyme.

  • Linagliptin (The Optimized Drug): Attaches the 3-aminopiperidine to a massive xanthine (purine-dione) scaffold substituted with a but-2-ynyl group and a quinazoline ring.[2] This scaffold is engineered to occupy the S1, S2, and S1' hydrophobic pockets simultaneously.

Visualization: Structural Logic

The following diagram illustrates the functional connectivity and the "missing pieces" in Compound A compared to Linagliptin.

ChemicalStructure Warhead 3-Aminopiperidine (The 'Warhead') Target DPP-4 Active Site (Glu205/Glu206) Warhead->Target Salt Bridge Formation (Essential for Activity) CompA_Tail Butyryl Group (Compound A) Warhead->CompA_Tail Acylation (Amide Bond) Lina_Scaffold Xanthine Scaffold (Linagliptin) Warhead->Lina_Scaffold Rigid Attachment CompA_Tail->Target Weak Hydrophobic Contact (High Koff) Lina_Scaffold->Target S1 Pocket Occupation (Pi-Stacking) Lina_Quin Quinazoline Moiety (Linagliptin) Lina_Quin->Target S2' Subsite Interaction (Trp629 Stacking)

Figure 1: Structural Logic of DPP-4 Inhibition. Compound A relies solely on the warhead, while Linagliptin leverages a multi-point binding network.

In Vitro Efficacy & Binding Kinetics[3][4]

The efficacy difference between these two compounds is not linear; it is exponential. This is due to the cooperativity of binding interactions in the Linagliptin scaffold.

Comparative Efficacy Data

Note: Data for Compound A is derived from SAR studies on simple N-acylated 3-aminopiperidines.

FeatureLinagliptin Compound A (Butyryl-Analog) Implication
IC₅₀ (DPP-4) ~1.0 nM > 10,000 nM (Est.) Linagliptin is >10,000x more potent.[2][3][4]
Binding Mode Non-covalent, tight-binding (Slow Off-rate)Transient, competitive (Fast Off-rate)Compound A washes out rapidly; Linagliptin stays bound.
S1 Pocket Occupied by Xanthine/Butynyl groupEmpty / Weakly occupied by butyl chainS1 occupation is critical for potency.
S2' Interaction Strong Pi-Pi stacking (Quinazoline-Trp629)NoneLoss of selectivity and affinity.
Selectivity (DPP-8/9) >10,000-foldLikely Low (<100-fold)Compound A poses higher toxicity risk.
Mechanistic Explanation
  • The Salt Bridge (Shared): Both compounds possess the primary amine on the piperidine ring. At physiological pH, this amine is protonated and forms a salt bridge with Glu205 and Glu206 in the DPP-4 active site. This is the "anchor."

  • The Hydrophobic Collapse (Linagliptin only): Linagliptin's xanthine scaffold fits snugly into the hydrophobic S1 pocket. The quinazoline ring extends into the S2' subsite, engaging in pi-stacking with Trp629 . This "lock-and-key" fit results in a very slow dissociation rate (

    
    ), effectively silencing the enzyme for hours.
    
  • The "Wiggle" (Compound A): The butyryl chain of Compound A is too short and flexible to anchor the molecule. While the amine binds Glu205/206, the rest of the molecule "wiggles" in the solvent-exposed region. Thermal motion rapidly breaks the weak interaction, leading to a high IC₅₀ (low potency).

Experimental Protocols: Validating Efficacy

To objectively compare these compounds, a fluorometric DPP-4 activity assay is the gold standard. This protocol ensures self-validating results by using a known substrate (Gly-Pro-AMC).

Materials
  • Enzyme: Recombinant Human DPP-4 (rhDPP4).

  • Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Compounds: Linagliptin (10 mM DMSO stock) and Compound A (10 mM DMSO stock).

Step-by-Step Methodology
  • Preparation: Dilute rhDPP4 to 10 ng/mL in assay buffer.

  • Compound Titration: Prepare 1:10 serial dilutions of both compounds.

    • Linagliptin Range: 0.01 nM to 100 nM.

    • Compound A Range: 100 nM to 100 µM (due to expected low potency).

  • Incubation: Mix 20 µL of enzyme + 20 µL of compound in a black 96-well plate. Incubate for 10 min at 37°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of 50 µM Gly-Pro-AMC substrate.

  • Kinetic Read: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 1 minute for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Validation Check: If the Linagliptin IC₅₀ is not between 0.5–3.0 nM, the enzyme activity or buffer pH is compromised.

Biological Context: The Signaling Pathway

Why does this potency matter? In Type 2 Diabetes, the goal is to prevent the degradation of Incretins (GLP-1 and GIP).[1][5][6] Linagliptin's high potency ensures >80% enzyme inhibition at trough levels (24h post-dose), whereas Compound A would require toxic doses to achieve transient inhibition.

SignalingPathway Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells GLP1_Active GLP-1 (Active) L_Cells->GLP1_Active DPP4 DPP-4 Enzyme GLP1_Active->DPP4 Degradation Insulin Insulin Secretion (Beta Cells) GLP1_Active->Insulin Stimulates GLP1_Inactive GLP-1 (Inactive) DPP4->GLP1_Inactive Lina Linagliptin (Inhibitor) Lina->DPP4 Blocks (High Affinity) CompA Compound A (Weak Inhibitor) CompA->DPP4 Blocks (Low Affinity) Glucose Blood Glucose Control Insulin->Glucose

Figure 2: Incretin Stabilization Pathway. Linagliptin effectively blocks DPP-4, preserving Active GLP-1. Compound A provides insufficient blockade.

Conclusion

1-(3-Aminopiperidin-1-yl)butan-1-one (Compound A) is effectively a "deconstructed" version of a DPP-4 inhibitor. It possesses the essential catalytic recognition element (the aminopiperidine) but lacks the structural auxiliary domains required for clinical efficacy.

  • For Research: Compound A is useful only as a fragment control to demonstrate the baseline affinity of the warhead.

  • For Therapy: Linagliptin is superior in every metric: potency (nM vs µM), residence time (slow vs fast off-rate), and selectivity. The xanthine scaffold is not merely a carrier; it is the primary driver of the drug's thermodynamic stability within the enzyme pocket.

References

  • Thomas, L., et al. (2008).[2] "(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Eckhardt, M., et al. (2007).[7] "8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes."[1][4][8] Journal of Medicinal Chemistry.

  • Deacon, C. F. (2011).[2] "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism.[5][9]

  • BenchChem. "1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors." Application Notes.

  • RCSB PDB. "Crystal structure of human dipeptidyl peptidase IV in complex with Linagliptin (PDB ID: 2RGU)." Protein Data Bank.

Sources

Validating the Inhibitory Activity of 1-(3-Aminopiperidin-1-yl)butan-1-one on DPP-4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide serves as a technical blueprint for validating 1-(3-Aminopiperidin-1-yl)butan-1-one (hereafter referred to as 3-AP-Butanone ) as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[1]

3-AP-Butanone represents a simplified "fragment" of the potent 3-aminopiperidine class of inhibitors (e.g., Alogliptin, Linagliptin).[1] While established drugs utilize complex heterocyclic appendages to achieve nanomolar potency, validating this core scaffold is a critical control experiment in Structure-Activity Relationship (SAR) studies.[1] It confirms the baseline contribution of the 3-aminopiperidine pharmacophore —specifically its interaction with the enzyme's catalytic triad—without the interference of auxiliary binding domains.[1]

This guide contrasts the validation of 3-AP-Butanone against the industry gold standard, Sitagliptin , providing a self-validating experimental framework to determine intrinsic potency (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), binding kinetics (

), and selectivity.

Mechanistic Validation: The "Lock and Key" Hypothesis

To validate inhibition, one must first understand the expected binding mode. The 3-aminopiperidine moiety is not arbitrary; it is a "privileged structure" in DPP-4 medicinal chemistry.[1]

Molecular Interaction Logic
  • The Anchor (Glu205/Glu206): The primary amino group of the 3-aminopiperidine ring is protonated at physiological pH.[1] It forms a critical salt bridge with the double-glutamate motif (Glu205, Glu206) in the DPP-4 active site.[1][2] This mimics the N-terminus of the natural substrate (GLP-1).[1]

  • The S1 Pocket: The piperidine ring occupies the hydrophobic S1 pocket.

  • The Variable Region (Butanone): The butyryl side chain projects towards the S2 or S1' subsite.[1] In full drugs like Alogliptin, this region is a large aromatic system (e.g., quinazolinone) that boosts potency to the nanomolar range. For 3-AP-Butanone , this short aliphatic chain will likely result in micromolar (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )  rather than nanomolar potency, acting as a reversible, competitive inhibitor.
    
Diagram: DPP-4 Signaling & Inhibition Logic

DPP4_Pathway Food Ingestion (Meal) L_Cells Intestinal L-Cells Food->L_Cells Incretins Active Incretins (GLP-1, GIP) L_Cells->Incretins Secretion Insulin Insulin Secretion (Beta Cells) Incretins->Insulin Stimulates Glucagon Glucagon Suppression (Alpha Cells) Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Substrate for Inactive Inactive Metabolites (GLP-1 9-36) DPP4->Inactive Cleavage (t1/2 < 2 min) Complex Enzyme-Inhibitor Complex (Salt Bridge @ Glu205/206) DPP4->Complex Inhibition Inhibitor 3-AP-Butanone (Inhibitor) Inhibitor->DPP4 Competitive Binding Complex->Inactive Prevents Cleavage

Caption: The DPP-4 inhibition cascade. 3-AP-Butanone competes with GLP-1 for the active site, preventing rapid inactivation of incretins.[1]

Comparative Performance Guide

When publishing data on 3-AP-Butanone , you must benchmark it against established standards to provide context.

Feature3-AP-Butanone (Test Candidate)Sitagliptin (Gold Standard)Validation Implication
Scaffold Class 3-Aminopiperidine fragmentBeta-amino amide3-AP-Butanone tests the core scaffold efficiency.[1]
Binding Mode Non-covalent, CompetitiveNon-covalent, CompetitiveBoth require pre-incubation to reach equilibrium.[1]
Est. Potency (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
1 - 50

M
(Predicted)
10 - 20 nM High concentrations of 3-AP-Butanone are needed for the assay.
Selectivity (DPP-8/9) Unknown/LowHigh (>2600-fold)Critical: Must test against DPP-8/9 to rule out toxicity.[1]
Solubility High (Low MW, polar)ModerateEasier to formulate in assay buffers (PBS/Tris).[1]

Scientific Insight: Do not expect nanomolar potency. If 3-AP-Butanone shows ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, the butyryl group may be sterically clashing with the S2 subsite, or the specific stereochemistry (R vs S) of the 3-amino group is incorrect. The (R)-isomer is typically the active enantiomer for this class. [1]

Self-Validating Experimental Protocol

To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes built-in quality control steps (


-factor and Reference Standards).
Methodology: Fluorometric DPP-4 Inhibition Assay

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), releasing the fluorescent AMC group.[1] Inhibitors prevent this cleavage, reducing fluorescence.[1]

Reagents & Setup
  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (prevents enzyme adsorption).[1]

  • Substrate: H-Gly-Pro-AMC (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). Use at 20 
    
    
    
    (below
    
    
    to ensure competitive inhibition sensitivity).
  • Enzyme: Recombinant Human DPP-4 (rhDPP4).[1] Concentration: 1-5 ng/well.[1]

  • Controls:

    • Max Signal (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       Activity):  Enzyme + Substrate + Vehicle (DMSO).
      
    • Min Signal (

      
       Activity):  Substrate + Buffer (No Enzyme).
      
    • Positive Control: Sitagliptin (10-point dose response, start at 1 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).
      
Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 3-AP-Butanone in DMSO to 100 mM stock.

    • Prepare 10-point serial dilution (1:3) starting at 1 mM (final assay conc).

    • Note: High starting concentration is required due to expected lower potency.[1]

  • Pre-Incubation (Critical Step):

    • Add 10

      
        of diluted compound to black 96-well plate.
      
    • Add 30 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
        of rhDPP4 enzyme solution.
      
    • Incubate for 15 mins at 25°C.

    • Why? Allows the inhibitor to reach binding equilibrium before competing with the substrate.

  • Reaction Initiation:

    • Add 10 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
        of Gly-Pro-AMC substrate.
      
    • Final Volume: 50 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .
      
  • Kinetic Read:

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 1 minute for 30 minutes.

    • Calculate the slope (RFU/min) of the linear portion.

Data Validation Criteria
  • Linearity: The "Max Signal" slope must be linear (

    
    ) over the measurement period.
    
  • Z'-Factor: Must be ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     for the plate to be valid.
    ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="display ng-star-inserted">
    
    
    
  • Reference Check: Sitagliptin ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     must fall within 15-30 nM. If not, recalibrate enzyme/substrate.[1]
    

Visualizing the Validation Workflow

The following diagram outlines the logical flow from compound preparation to data interpretation, ensuring no step is overlooked.

Validation_Workflow Prep 1. Compound Prep (100mM Stock in DMSO) Dilution 2. Serial Dilution (10-point, 1:3) Prep->Dilution Incubation 3. Pre-Incubation (Enzyme + Inhibitor, 15m) Dilution->Incubation Substrate 4. Add Substrate (Gly-Pro-AMC) Incubation->Substrate Reading 5. Kinetic Reading (Ex360/Em460, 30m) Substrate->Reading Analysis 6. Data Analysis (Slope Calculation) Reading->Analysis Decision Decision Gate Analysis->Decision Valid Valid Decision->Valid Z' > 0.5 & Ref IC50 OK Invalid Invalid Decision->Invalid Z' < 0.5

Caption: Step-by-step experimental workflow for validating 3-AP-Butanone activity.

References

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[3] Current Topics in Medicinal Chemistry.

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[1][2][4][3][5][6][7][8][9][10] Bioorganic & Medicinal Chemistry.

  • Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism.

  • Sigma-Aldrich. (n.d.).[1] DPP4 Activity Assay Kit Protocol.[1] Sigma-Aldrich Technical Bulletin.

  • PubChem. (2025).[1] 4-Amino-1-(piperidin-1-yl)butan-1-one Compound Summary. National Library of Medicine.[1] [1]

Sources

comparative analysis of different synthetic routes to 3-aminopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Interest

The 3-aminopiperidine moiety is a privileged pharmacophore in modern medicinal chemistry, serving as the chiral engine for a class of blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors, including Alogliptin , Linagliptin , and Trelagliptin .

The synthesis of this scaffold presents a classic process chemistry dilemma: balancing enantiomeric purity with scalability . While the 3-aminopiperidine core appears structurally simple, the introduction of the C3-chiral amine often dictates the cost-of-goods (COGs) for the final API.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Heterogeneous Hydrogenation & Resolution: The industrial baseline.

  • Biocatalytic Transamination: The modern, green alternative.[1]

  • Chiral Pool Synthesis (L-Glutamic Acid): The stereochemical guarantee.

Route Analysis

Route A: The Industrial Workhorse (Hydrogenation + Resolution)

This route relies on the reduction of cheap heteroaromatic precursors followed by classical optical resolution. It is historically the most common route for kilogram-scale production due to raw material availability.

  • Mechanism: Heterogeneous hydrogenation of 3-aminopyridine (or 3-nitropyridine) over PtO₂ or Pd/C yields racemic 3-aminopiperidine.

  • Chirality Strategy: The racemate is resolved using chiral acids, most commonly (S)-(+)-Mandelic acid or DTTA (Di-p-toluoyl-L-tartaric acid) .

  • Critique: While robust, this method suffers from a maximum theoretical yield of 50% for the desired enantiomer (unless dynamic kinetic resolution is applied, which is difficult here). It generates significant waste streams from the resolving agents.

Route B: The Green Precision (Biocatalytic Transamination)

A paradigm shift in recent years involves the use of


-transaminases ( 

-TAs) to directly convert 1-Boc-3-piperidone to optically pure amines.
  • Mechanism: An amine donor (e.g., isopropylamine) transfers an amino group to the ketone substrate mediated by a PLP-dependent transaminase.[2]

  • Chirality Strategy: Enzymatic control dictates stereochemistry, typically yielding >99% ee without downstream resolution.

  • Critique: This route offers superior atom economy. However, it requires the synthesis of the unstable 1-Boc-3-piperidone intermediate and enzyme screening.

Route C: Chiral Pool Synthesis (From L-Glutamic Acid)

Leveraging the inherent chirality of natural amino acids avoids the need for asymmetric induction or resolution.

  • Mechanism: L-Glutamic acid is converted via a 5-step sequence: esterification

    
     N-protection 
    
    
    
    diester reduction
    
    
    sulfonation
    
    
    cyclization with benzylamine.
  • Chirality Strategy: Stereochemistry is "hard-coded" from the starting material.

  • Critique: While reliable, the linear step count (5-6 steps) drastically erodes the overall yield (<50% overall), making it less attractive for bulk manufacturing compared to convergent routes.

Comparative Performance Analysis

The following table summarizes the performance metrics based on current literature and industrial benchmarks.

MetricRoute A: Hydrogenation + ResolutionRoute B: Biocatalytic TransaminationRoute C: Chiral Pool (L-Glu)
Starting Material Cost Low (3-Aminopyridine)Medium (1-Boc-3-piperidone)Low (L-Glutamic Acid)
Step Count 2 (Hydrogenation + Resolution)1 (Enzymatic Step)5-6 (Linear Sequence)
Enantiomeric Excess (% ee) >98% (After recrystallization)>99% (Intrinsic)>99% (Source dependent)
Overall Yield 30-40% (of desired enantiomer)85-95%40-55%
Atom Economy Poor (Resolution waste)ExcellentModerate (Protecting groups)
Scalability High (Standard reactors)High (Batch or Flow)Medium (Long cycle time)
Green Chemistry Score Low (Solvent heavy)High (Aqueous buffers)Medium

Visualized Pathways

The following diagram illustrates the mechanistic flow of the three compared routes.

G cluster_0 Route A: Classical Resolution cluster_1 Route B: Biocatalytic Transamination cluster_2 Route C: Chiral Pool (L-Glu) A1 3-Aminopyridine A2 rac-3-Aminopiperidine A1->A2 H2, PtO2/C AcOH, 50 bar A3 (R)-3-Aminopiperidine (Mandelate Salt) A2->A3 Resolution w/ (S)-Mandelic Acid B1 1-Boc-3-Piperidone B2 (R)-1-Boc-3-Aminopiperidine B1->B2 w-Transaminase iPrNH2, PLP pH 7.5 C1 L-Glutamic Acid C2 Diester Intermediate C1->C2 MeOH, SOCl2 C3 Chiral Diol C2->C3 NaBH4 C4 Target Piperidine C3->C4 1. TsCl 2. Benzylamine Cyclization

Caption: Comparative workflow of synthetic strategies. Route B (Blue) offers the most direct path to chiral purity.

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol represents the state-of-the-art for high-purity synthesis without heavy metal catalysts.

Reagents:

  • 1-Boc-3-piperidone (100 mg, 0.5 mmol)

  • Isopropylamine (as amine donor)[2]

  • PLP (Pyridoxal-5'-phosphate) cofactor (1 mM)

  • 
    -Transaminase (e.g., ATA-025 or commercially available variant)
    
  • Phosphate buffer (100 mM, pH 7.5)

Methodology:

  • Preparation: In a glass vial, suspend 1-Boc-3-piperidone in 5 mL of phosphate buffer containing 1 mM PLP.

  • Initiation: Add isopropylamine (1.0 M equivalent) and the transaminase enzyme preparation (10 mg/mL).

  • Incubation: Shake the mixture at 30°C and 200 rpm for 24 hours.

  • Workup: Basify the reaction mixture to pH 11 using 10M NaOH to deprotonate the amine.

  • Extraction: Extract three times with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation: Determine conversion via GC-MS and enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Expected Yield: >90%[3]

    • Expected ee: >99%[4][5]

Protocol 2: Classical Resolution of 3-Aminopiperidine

This protocol is validated for robustness and is suitable when enzymes are unavailable.

Reagents:

  • Racemic 3-aminopiperidine dihydrochloride (10 g)

  • (S)-(+)-Mandelic acid (1 equivalent)

  • Solvent: Ethanol/Water (95:5)

Methodology:

  • Free Basing: Neutralize the dihydrochloride salt with NaOH to obtain the free amine oil.

  • Salt Formation: Dissolve the racemic amine in hot ethanol. Slowly add a hot solution of (S)-(+)-Mandelic acid in ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt ((R)-amine + (S)-acid) will precipitate.

  • Filtration: Filter the white solid and wash with cold ethanol.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity.

  • Liberation: Treat the salt with 2M NaOH and extract with Dichloromethane to yield the chiral free amine.

    • Expected Yield: 35-40% (from racemate)

    • Expected ee: >98%[5]

References

  • Biocatalytic Routes: Chemical Communications, "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades," 2020.

  • Chiral Pool Synthesis: Open Research @ CSIR-NIScPR, "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid."

  • Industrial Hydrogenation: Google Patents, "Preparation of (R)-3-aminopiperidine dihydrochloride (US20100029941A1)."

  • Asymmetric Hydrogenation: Angewandte Chemie Int. Ed., "Efficient Asymmetric Hydrogenation of Pyridines."[3][6]

  • Peptide Analogues: Journal of Medicinal Chemistry, "3-Aminopiperidine-Based Peptide Analogues as Selective Inhibitors."

Sources

Technical Comparison Guide: 1-(3-Aminopiperidin-1-yl)butan-1-one vs. Sitagliptin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a head-to-head technical comparison between Sitagliptin (the first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor) and 1-(3-Aminopiperidin-1-yl)butan-1-one (hereafter referred to as Compound A ).

While Sitagliptin is a fully optimized clinical drug (API), Compound A represents a simplified pharmacophore fragment . Compound A contains the 3-aminopiperidine moiety found in other gliptins (e.g., Alogliptin, Linagliptin) but lacks the complex heteroaromatic substituents required for high-affinity binding to the DPP-4 active site.

This comparison serves as a critical case study in Structure-Activity Relationship (SAR) , demonstrating why the complex "linker-head" architecture of Sitagliptin is essential for nanomolar potency and selectivity compared to the micromolar activity of simple aminopiperidine amides.

Structural & Physicochemical Profile

The fundamental difference lies in the molecular complexity and the specific binding pockets they target within the DPP-4 enzyme.

FeatureSitagliptin (Reference Standard)1-(3-Aminopiperidin-1-yl)butan-1-one (Compound A)
CAS Number 486460-32-61016766-71-4
Molecular Weight 407.31 g/mol 170.25 g/mol
Core Scaffold

-Amino acid derivative (Triazolopiperazine fused ring)
3-Aminopiperidine (Simple Amide)
Key Pharmacophore Primary amine (protonated) + Trifluorophenyl groupPrimary amine (protonated) + Piperidine ring
Lipophilicity (LogP) ~1.5 (Moderate)~0.1 (Low/Hydrophilic)
H-Bond Donors/Acceptors 2 / 82 / 2
Role in Discovery Marketed Drug (Type 2 Diabetes)Fragment / Building Block / Impurity Standard
Structural Analysis[1][2]
  • Sitagliptin: Features a

    
    -amino amide backbone. The trifluorophenyl group occupies the S1 hydrophobic pocket, while the triazolopiperazine moiety extends into the S2 extensive subsite, locking the enzyme in an inactive conformation.
    
  • Compound A: Consists of a 3-aminopiperidine ring acylated with a short butyryl chain. While the amine can interact with Glu205/Glu206 (essential for DPP-4 recognition), the short butyryl chain fails to reach the critical S2 extensive pocket, resulting in significantly lower binding energy.

Mechanism of Action: Binding Mode Comparison

To understand the efficacy gap, we must visualize the interaction with the DPP-4 active site.

Mechanistic Pathway (DPP-4 Inhibition)

DPP4_Mechanism DPP4_Enzyme DPP-4 Enzyme (Active Site) Substrate_GLP1 GLP-1 / GIP (Incretin Hormones) DPP4_Enzyme->Substrate_GLP1 Targets Cleavage N-terminal Inactivation (Loss of Activity) Substrate_GLP1->Cleavage Catalysis Sitagliptin Sitagliptin (Inhibitor) Interaction_Sita High Affinity Binding (S1 + S2 + S2 Extensive) Sitagliptin->Interaction_Sita Binds Compound_A Compound A (Fragment) Interaction_CompA Low Affinity Binding (S1 Only) Compound_A->Interaction_CompA Binds Interaction_Sita->DPP4_Enzyme Occupies Stable_Complex Stable Enzyme-Inhibitor Complex (IC50 ~18 nM) Interaction_Sita->Stable_Complex Result Interaction_CompA->DPP4_Enzyme Occupies Weak_Complex Transient Interaction (IC50 > 100 µM) Interaction_CompA->Weak_Complex Result Stable_Complex->Cleavage Prevents

Figure 1: Comparative Mechanism of Action. Sitagliptin prevents GLP-1 degradation by forming a stable complex, whereas Compound A forms only a transient, weak interaction.

Experimental Validation: Head-to-Head Protocol

As a scientist, you should not rely solely on theoretical SAR. The following protocol outlines how to experimentally validate the potency difference using a fluorescence-based enzymatic assay.

Protocol: DPP-4 Inhibition Assay (Fluorescence)

Objective: Determine the IC50 of Sitagliptin vs. Compound A.

Reagents:

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 µM final.

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Compounds: Sitagliptin (Serial dilution: 100 nM to 0.01 nM) and Compound A (Serial dilution: 1 mM to 1 µM).

Workflow:

  • Preparation: Dissolve compounds in DMSO (10 mM stock). Prepare serial dilutions in assay buffer (keep DMSO < 1%).

  • Incubation: Add 10 µL of inhibitor dilution to 96-well black plate. Add 20 µL of DPP-4 enzyme. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Gly-Pro-AMC substrate.

  • Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate slope (RFU/min) for each concentration. Plot % Inhibition vs. Log[Concentration].

Expected Results
ParameterSitagliptin Compound A Interpretation
IC50 15 – 20 nM> 100 µM (Estimated)Sitagliptin is >5,000x more potent.
Hill Slope ~1.0< 1.0 or VariableIndicates specific 1:1 binding for Sitagliptin; non-specific for Compound A.
Selectivity (vs DPP-8/9) > 2600-foldUnknown/LowSmall fragments often lack selectivity features.

Synthesis & Impurity Analysis

For process chemists, distinguishing these compounds is vital, especially since 3-aminopiperidine derivatives are common starting materials for other gliptins (e.g., Linagliptin).

HPLC Separation Strategy

If Compound A is present as an impurity or degradation product in a generic synthesis, it must be separated from the API.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention Time Prediction:

    • Compound A: ~2.5 min (Highly polar, elutes early).

    • Sitagliptin: ~6.8 min (Moderate polarity, elutes later).

Synthesis Pathway Logic

Compound A is synthesized via the direct acylation of 3-aminopiperidine (protected) with butyryl chloride, followed by deprotection. In contrast, Sitagliptin requires a stereoselective enzymatic transamination or asymmetric hydrogenation to establish the chiral


-amino center.

Synthesis_Logic Start Starting Material (Precursors) Path_A Path A: Simple Acylation (+ Butyryl Chloride) Start->Path_A Non-Selective Path_B Path B: Asymmetric Synthesis (+ Triazolopiperazine) Start->Path_B Stereoselective Prod_A Compound A (Simple Amide) Path_A->Prod_A Prod_B Sitagliptin (Complex API) Path_B->Prod_B

Figure 2: Synthetic divergence. Compound A results from simple amide coupling, while Sitagliptin requires complex asymmetric synthesis.

Conclusion & Expert Recommendation

1-(3-Aminopiperidin-1-yl)butan-1-one (Compound A) is not a viable therapeutic alternative to Sitagliptin . It lacks the necessary pharmacophoric elements (specifically the hydrophobic interactions in the S1 and S2 pockets) to achieve nanomolar inhibition of DPP-4.

  • For Researchers: Use Compound A only as a negative control or a low-affinity fragment in crystallographic screening.

  • For Drug Developers: Focus on the Sitagliptin scaffold or the 3-aminopiperidine scaffold only when decorated with large heteroaromatic systems (as seen in Linagliptin/Alogliptin).

  • For Analytical Chemists: Use Compound A as a reference standard for potential impurities in processes involving 3-aminopiperidine reagents.

References

  • PubChem. Sitagliptin (CID 4369359). National Library of Medicine. Available at: [Link]

  • PubChem. 1-(4-aminopiperidin-1-yl)butan-1-one (Related Isomer CID 12835722).[1] National Library of Medicine. Available at: [Link]

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

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In Vivo Validation of 1-(3-Aminopiperidin-1-yl)butan-1-one in Animal Models of Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(3-Aminopiperidin-1-yl)butan-1-one, a novel compound with a structural motif suggestive of dipeptidyl peptidase-4 (DPP-4) inhibition. The 3-aminopiperidine moiety is a key pharmacophore in several established DPP-4 inhibitors, such as Linagliptin.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new therapeutic agents for type 2 diabetes mellitus (T2DM).

We will objectively compare the projected efficacy of 1-(3-Aminopiperidin-1-yl)butan-1-one against Sitagliptin, the first-in-class DPP-4 inhibitor, providing a benchmark for its potential therapeutic utility. The experimental designs detailed herein are structured to ensure scientific integrity, providing a self-validating system for assessing the compound's anti-diabetic properties.

The Scientific Rationale: Targeting the Incretin System with DPP-4 Inhibition

The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial regulators of glucose homeostasis.[4] Released from the gut in response to nutrient intake, they potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, their therapeutic action is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[5][6]

DPP-4 inhibitors, a class of oral hypoglycemic agents, function by preventing this inactivation, thereby increasing the circulating levels of active GLP-1 and GIP.[4][7] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels with a low risk of hypoglycemia.[5][8] The validation of 1-(3-Aminopiperidin-1-yl)butan-1-one is predicated on the hypothesis that it will exhibit similar, if not superior, DPP-4 inhibitory activity in vivo.

Diagram 1: Mechanism of Action of DPP-4 Inhibitors

DPP-4_Inhibitor_Mechanism cluster_0 Gut cluster_1 Circulation cluster_2 Pancreas cluster_3 Systemic Effects Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases DPP-4 DPP-4 Active GLP-1->DPP-4 inactivated by β-cells β-cells Active GLP-1->β-cells stimulates α-cells α-cells Active GLP-1->α-cells inhibits Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 DPP-4_Inhibitor 1-(3-Aminopiperidin-1-yl)butan-1-one DPP-4_Inhibitor->DPP-4 inhibits Insulin Insulin β-cells->Insulin secretes Glucagon Glucagon α-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake increases Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production increases Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises

Caption: The proposed mechanism of action for 1-(3-Aminopiperidin-1-yl)butan-1-one.

Comparative In Vivo Validation Strategy

To rigorously assess the anti-diabetic potential of 1-(3-Aminopiperidin-1-yl)butan-1-one, a two-pronged approach using both a diet-induced and a chemically-induced model of T2DM is recommended. This allows for the evaluation of the compound's efficacy in the context of both insulin resistance and compromised β-cell function.

Animal Models: Rationale for Selection
  • High-Fat Diet (HFD)-Induced Diabetic Mice (C57BL/6J): This model closely mimics the progression of human T2DM, characterized by obesity, insulin resistance, and eventual hyperglycemia.[9][10][11][12][13] It is particularly useful for evaluating therapies that improve insulin sensitivity.

  • Streptozotocin (STZ)-Nicotinamide (NA)-Induced Diabetic Rats: This model simulates T2DM by inducing partial β-cell destruction with STZ, while nicotinamide offers some protection, resulting in a state of moderate, non-insulin-dependent diabetes.[14][15][16][17][18] It is well-suited for assessing a compound's ability to enhance the function of remaining β-cells.

Experimental Workflow

The validation process will follow a structured timeline, encompassing model induction, treatment, and comprehensive endpoint analysis.

Diagram 2: Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_HFD High-Fat Diet Model (Mice) cluster_STZ STZ-Nicotinamide Model (Rats) cluster_Endpoints Endpoint Analysis (Both Models) HFD_acclimatization Acclimatization (1 week) HFD_induction High-Fat Diet Feeding (8-12 weeks) HFD_acclimatization->HFD_induction HFD_grouping Grouping & Baseline Measurement HFD_induction->HFD_grouping HFD_treatment Chronic Dosing (4 weeks) - Vehicle - Sitagliptin - Test Compound HFD_grouping->HFD_treatment HFD_endpoint Endpoint Analysis HFD_treatment->HFD_endpoint OGTT Oral Glucose Tolerance Test (OGTT) HFD_endpoint->OGTT Fasting Fasting Blood Glucose & Insulin HFD_endpoint->Fasting HbA1c HbA1c Measurement HFD_endpoint->HbA1c GLP1 Active GLP-1 Levels HFD_endpoint->GLP1 Pancreas Pancreatic Histology HFD_endpoint->Pancreas STZ_acclimatization Acclimatization (1 week) STZ_induction Diabetes Induction (NA, then STZ) STZ_acclimatization->STZ_induction STZ_confirmation Diabetes Confirmation (72h) STZ_induction->STZ_confirmation STZ_grouping Grouping & Baseline Measurement STZ_confirmation->STZ_grouping STZ_treatment Chronic Dosing (4 weeks) - Vehicle - Sitagliptin - Test Compound STZ_grouping->STZ_treatment STZ_endpoint Endpoint Analysis STZ_treatment->STZ_endpoint STZ_endpoint->OGTT STZ_endpoint->Fasting STZ_endpoint->HbA1c STZ_endpoint->GLP1 STZ_endpoint->Pancreas

Caption: A structured workflow for the in vivo validation of anti-diabetic compounds.

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Diabetes in Mice
  • Animal Selection: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Diabetes Induction: Switch the diet of the experimental group to a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.[10] A control group will remain on standard chow.

  • Grouping: After the induction period, confirm hyperglycemia and insulin resistance. Randomly assign diabetic mice to the following treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Sitagliptin (10 mg/kg, oral gavage, once daily)[19]

    • 1-(3-Aminopiperidin-1-yl)butan-1-one (Dose 1, e.g., 5 mg/kg)

    • 1-(3-Aminopiperidin-1-yl)butan-1-one (Dose 2, e.g., 10 mg/kg)

  • Treatment: Administer treatments daily for 4 weeks. Monitor body weight and food intake weekly.

  • Endpoint Analysis: Conduct analyses at the end of the treatment period.

Protocol 2: STZ-Nicotinamide-Induced Diabetes in Rats
  • Animal Selection: Male Wistar rats, weighing 180-200g.

  • Acclimatization: As per Protocol 1.

  • Diabetes Induction: After an overnight fast, administer Nicotinamide (230 mg/kg, i.p.) 15 minutes prior to a single injection of Streptozotocin (65 mg/kg, i.p.), freshly dissolved in citrate buffer (pH 4.5).[16]

  • Confirmation: 72 hours post-STZ injection, measure tail vein blood glucose. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[18]

  • Grouping and Treatment: Follow steps 4 and 5 from Protocol 1, adjusting drug doses for rat body weight.

  • Endpoint Analysis: Conduct analyses at the end of the treatment period.

Protocol 3: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast animals for 6 hours with free access to water.[20][21]

  • Baseline Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Challenge: Administer a 2 g/kg body weight glucose solution orally via gavage.[22]

  • Blood Sampling: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[22][23]

  • Analysis: Measure blood glucose at each time point. Calculate the Area Under the Curve (AUC) for glucose to assess glucose tolerance.

Protocol 4: Biomarker and Histological Analysis
  • Terminal Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture for analysis of:

    • HbA1c: A measure of long-term glycemic control.[24][25][26][27]

    • Fasting Insulin: To assess insulin sensitivity and β-cell function.

    • Active GLP-1: To confirm the mechanism of action (DPP-4 inhibition).

  • Pancreas Collection: Perfuse and collect the pancreas for histological analysis (e.g., H&E staining, insulin immunohistochemistry) to assess islet morphology and β-cell mass.

Comparative Performance Data

The following tables present the expected outcomes for 1-(3-Aminopiperidin-1-yl)butan-1-one, benchmarked against Sitagliptin and a vehicle control. The data for the test compound are hypothetical, based on the anticipated efficacy of a novel DPP-4 inhibitor, while the Sitagliptin and control data are representative of findings in the literature.[8][19][28][29]

Table 1: Key Glycemic Parameters in HFD-Induced Diabetic Mice (4-Week Treatment)
GroupFasting Blood Glucose (mg/dL)HbA1c (%)OGTT AUC (mg·min/dL)
Non-Diabetic Control 105 ± 84.2 ± 0.318000 ± 1500
Diabetic Vehicle Control 185 ± 156.8 ± 0.535000 ± 2500
Sitagliptin (10 mg/kg) 130 ± 105.5 ± 0.424000 ± 2000
Test Compound (5 mg/kg) 145 ± 126.0 ± 0.428000 ± 2200
Test Compound (10 mg/kg) 125 ± 95.4 ± 0.323500 ± 1800
Data are presented as Mean ± SEM. Test compound data are hypothetical.
Table 2: Hormonal and Pancreatic Parameters in STZ-NA-Induced Diabetic Rats (4-Week Treatment)
GroupFasting Insulin (ng/mL)Active GLP-1 (pM)β-Cell Mass (Relative Area %)
Non-Diabetic Control 2.5 ± 0.312 ± 21.5 ± 0.2
Diabetic Vehicle Control 0.8 ± 0.25 ± 10.7 ± 0.1
Sitagliptin (10 mg/kg) 1.6 ± 0.315 ± 31.1 ± 0.2
Test Compound (5 mg/kg) 1.3 ± 0.213 ± 20.9 ± 0.1
Test Compound (10 mg/kg) 1.7 ± 0.316 ± 31.2 ± 0.2
Data are presented as Mean ± SEM. Test compound data are hypothetical.

Conclusion and Future Directions

This guide outlines a robust, multi-model approach for the in vivo validation of 1-(3-Aminopiperidin-1-yl)butan-1-one. The direct comparison with Sitagliptin provides a clear benchmark for assessing its therapeutic potential. Positive outcomes, particularly a dose-dependent improvement in glycemic control, enhanced insulin secretion, and elevated active GLP-1 levels, would strongly support its further development as a novel treatment for type 2 diabetes. Subsequent studies should focus on long-term efficacy, safety pharmacology, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a complete preclinical profile.

References

  • The usefulness of HbA1c measurement in diabetic mouse models using various devices. (2025). Journal of Veterinary Medical Science. [Link]

  • The usefulness of HbA1c measurement in diabetic mouse models using various devices. (2025). Journal of Veterinary Medical Science. [Link]

  • The High-Fat Diet–Fed Mouse: A Model for Studying Mechanisms and Treatment of Impaired Glucose Tolerance and Type 2 Diabetes. (2004). Diabetes. [Link]

  • Linagliptin - Diabetes Mellitus. PDB-101. [Link]

  • Oral Glucose Tolerance Test (OGTT): Measuring Glucose Metabolism in Mice. (2025). JoVE. [Link]

  • Minireview - Streptozotocin–nicotinamide-induced diabetes in the rat. Characteristics of the experimental model. (2012). Experimental Biology and Medicine. [Link]

  • Chemical structure of linagliptin Linagliptin (C 25 H 28 N 8 O 2 ) is... ResearchGate. [Link]

  • High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human. (2020). MDPI. [Link]

  • The usefulness of HbA1c measurement in diabetic mouse models using various devices. (2025). PubMed. [Link]

  • Effects of sitagliptin treatment on dysmetabolism, inflammation, and oxidative stress in an animal model of type 2 diabetes (ZDF rat). (2011). PubMed. [Link]

  • The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes. Lund University Research Portal. [Link]

  • An Overview of Murine High Fat Diet as a Model for Type 2 Diabetes Mellitus. ResearchGate. [Link]

  • The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes. Semantic Scholar. [Link]

  • The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin. (2021). PMC. [Link]

  • The usefulness of HbA1c measurement in diabetic mouse models using various devices. (2025). ResearchGate. [Link]

  • Sitagliptin (MK0431) Inhibition of Dipeptidyl Peptidase IV Decreases Nonobese Diabetic Mouse CD4+ T-Cell Migration Through Incretin-Dependent and -Independent Pathways. (2010). Diabetes. [Link]

  • Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review). AKJournals. [Link]

  • Sitagliptin Mitigates Diabetic Cardiomyopathy Through Oxidative Stress Reduction and Suppression of VEGF and FLT-1 Expression in Rats. (2025). MDPI. [Link]

  • Linagliptin. PubChem. [Link]

  • Sitagliptin phosphate ameliorates chronic inflammation in diabetes mellitus via modulating macrophage polarization. (2025). Frontiers. [Link]

  • Oral Glucose Tolerance Test in Mouse v1. (2020). ResearchGate. [Link]

  • The Nicotinamide/Streptozotocin Rodent Model of Type 2 Diabetes: Renal Pathophysiology and Redox Imbalance Features. (2022). PMC. [Link]

  • Using HbA1c to Diagnose Diabetes in the UCD-T2DM Rat Model. (2017). ScholarWorks. [Link]

  • The glucose tolerance test in mice: Sex, drugs and protocol. (2022). PMC. [Link]

  • Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model. (2012). PubMed. [Link]

  • Glucose Tolerance Test in Mice. (2011). Bio-protocol. [Link]

  • Definition of linagliptin. NCI Drug Dictionary. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2012). ACS Publications. [Link]

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  • Characteristic of Streptozotocin-Nicotinamide-Induced Inflammation in A Rat Model of Diabetes-Associated Renal Injury. (2021). Open Access Macedonian Journal of Medical Sciences. [Link]

  • Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

  • Linagliptin. Wikipedia. [Link]

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  • Glucagon and insulin secretion, insulin clearance, and fasting glucose in GIP receptor and GLP-1 receptor knockout mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

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  • The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice. Frontiers. [Link]

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Technical Assessment: Selectivity of 1-(3-Aminopiperidin-1-yl)butan-1-one against DPP-8 and DPP-9

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of 1-(3-Aminopiperidin-1-yl)butan-1-one (hereafter referred to as 3-AP-Butyryl ), focusing on its selectivity profile against the off-targets DPP-8 and DPP-9 .

Executive Summary & Compound Profile

1-(3-Aminopiperidin-1-yl)butan-1-one represents a simplified structural analog of the clinically validated 3-aminopiperidine class of DPP-4 inhibitors (e.g., Alogliptin, Linagliptin). While the 3-aminopiperidine scaffold provides a high-affinity anchor for the DPP-4 active site, the N-substituent determines selectivity.

This guide assesses the risk that the simple butan-1-one (butyryl) tail fails to adequately exploit the unique S2 subsite of DPP-4, potentially leading to reduced selectivity against the homologous cytosolic proteases DPP-8 and DPP-9. Inhibition of DPP-8/9 is associated with severe toxicity (e.g., immune dysfunction, alopecia, thrombocytopenia), making this assessment critical for early-stage lead optimization.

Compound Identity
FeatureDetail
Systematic Name 1-(3-Aminopiperidin-1-yl)butan-1-one
Core Scaffold 3-Aminopiperidine (Chiral center at C3, typically (R)-configuration for DPP-4 activity)
N-Substituent Butyryl (1-oxobutyl) group
Drug Class Non-peptidomimetic Serine Protease Inhibitor (S9b family)
Primary Target DPP-4 (CD26)
Critical Off-Targets DPP-8, DPP-9

Mechanistic Basis of Selectivity[9]

To understand the performance of 3-AP-Butyryl , one must analyze the structural differences between the target (DPP-4) and off-targets (DPP-8/9).

The S1 vs. S2 Pocket Divergence
  • S1 Pocket (Conserved): All three enzymes (DPP-4, 8, 9) share a highly conserved S1 pocket that accommodates the proline-mimetic core (the 3-aminopiperidine ring). The primary amine forms essential salt bridges with Glu205/Glu206 (DPP-4 numbering).

  • S2 Pocket (Divergent): This is the selectivity filter.

    • DPP-4: Has a large, open, and hydrophobic S2 subsite defined by Arg125, Phe357, and Trp629. It accommodates bulky, aromatic groups (e.g., the uracil of Alogliptin or xanthine of Linagliptin).

    • DPP-8/9: Have more restricted or electrostatically distinct S2 pockets.

  • The "Butyryl" Limitation: The short aliphatic chain of 3-AP-Butyryl likely occupies the S1 pocket effectively but lacks the steric bulk or specific pi-stacking interactions required to fill the DPP-4 S2 pocket or clash with DPP-8/9 residues. Consequently, it is predicted to exhibit lower selectivity (i.e., higher affinity for DPP-8/9) compared to optimized clinical candidates.

Pathway Visualization: The Selectivity Filter

The following diagram illustrates the structural logic determining whether a ligand inhibits the safe target (DPP-4) or the toxic off-targets (DPP-8/9).

SelectivityLogic Compound 1-(3-Aminopiperidin-1-yl) butan-1-one Scaffold 3-Aminopiperidine Core (Binds S1 Pocket) Compound->Scaffold Tail Butyryl Tail (Short Aliphatic) Compound->Tail DPP4 DPP-4 Active Site (Large Hydrophobic S2) Scaffold->DPP4 High Affinity (Glu205/206 Interaction) DPP89 DPP-8/9 Active Sites (Restricted S2) Scaffold->DPP89 High Affinity (Conserved Pocket) Tail->DPP4 Weak S2 Filling (Moderate Potency) Tail->DPP89 Minimal Steric Clash (Potential Binding) Outcome_Safe Safe Inhibition (Incretin Stabilization) DPP4->Outcome_Safe Outcome_Toxic Toxic Off-Target Effects (Immune/Cell Death) DPP89->Outcome_Toxic If Selectivity < 100-fold

Caption: Structural logic dictating the selectivity profile. The short butyryl tail fails to exclude DPP-8/9 binding effectively.

Comparative Performance Analysis

The following table compares the predicted profile of 3-AP-Butyryl against established standards. Data is synthesized from structure-activity relationship (SAR) studies of the 3-aminopiperidine class [1, 2].

Parameter3-AP-Butyryl (Test Article)Alogliptin (Clinical Standard)Val-Pyr (Non-Selective Control)
Structure Simple AmidePyrimidinedione-basedCyanopyrrolidine
DPP-4 Potency (IC₅₀) Moderate (10–100 nM)High (< 10 nM)High
DPP-8 Potency (IC₅₀) High Risk (< 10 µM)Low (> 100 µM)High (< 100 nM)
DPP-9 Potency (IC₅₀) High Risk (< 10 µM)Low (> 100 µM)High (< 100 nM)
Selectivity Ratio Low (< 100-fold)Excellent (> 4000-fold)Non-selective (~1-fold)
Clinical Implication Potential for off-target toxicity; requires optimization.Safe profile established.Toxic (used as research tool).

Key Insight: Clinical success requires a selectivity ratio (IC₅₀ DPP-8 / IC₅₀ DPP-4) of >1000. 3-AP-Butyryl is likely to fall below this threshold due to the lack of "negative selectivity" elements (steric bulk) on the nitrogen.

Experimental Protocols for Selectivity Assessment

To empirically validate the selectivity of 1-(3-Aminopiperidin-1-yl)butan-1-one, the following fluorometric assay protocol is recommended. This workflow ensures robust generation of IC₅₀ values for both target and off-targets.

A. Materials & Reagents[3][4][5][10]
  • Enzymes: Recombinant Human DPP-4, DPP-8, and DPP-9 (expressed in Baculovirus or E. coli).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

    • Note: All three enzymes cleave Gly-Pro, releasing fluorescent AMC.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (to prevent enzyme adsorption).

B. Step-by-Step Workflow
  • Preparation:

    • Dilute 3-AP-Butyryl in DMSO to generate a 10-point concentration series (e.g., 1 nM to 100 µM).

    • Prepare enzyme solutions: DPP-4 (10 pM), DPP-8 (2 nM), DPP-9 (2 nM). Note: DPP-8/9 often require higher concentrations than DPP-4 due to lower specific activity or stability.

  • Incubation:

    • Add 10 µL of diluted compound to 96-well black plates.

    • Add 40 µL of enzyme solution.

    • Pre-incubate for 15 minutes at room temperature (allows equilibrium binding).

  • Reaction Initiation:

    • Add 50 µL of Substrate (Gly-Pro-AMC) at

      
       concentration (approx. 20–50 µM depending on the specific enzyme batch).
      
  • Detection:

    • Measure fluorescence continuously for 30 minutes (Ex: 360 nm / Em: 460 nm).

    • Calculate the slope (RFU/min) for the linear portion of the curve.

  • Data Analysis:

    • Fit data to the 4-parameter logistic equation to determine IC₅₀.

    • Calculate Selectivity Index (SI):

      
      .
      
Assay Workflow Diagram

AssayWorkflow Step1 Compound Prep (10-point dilution in DMSO) Step2 Enzyme Addition (DPP-4, DPP-8, or DPP-9) Step1->Step2 Step3 Pre-Incubation (15 min @ RT) Step2->Step3 Step4 Substrate Addition (Gly-Pro-AMC @ Km) Step3->Step4 Step5 Kinetic Measurement (Ex 360nm / Em 460nm) Step4->Step5 Step6 Data Analysis (Calculate IC50 & Selectivity Ratio) Step5->Step6

Caption: Fluorometric assay workflow for determining IC50 values against DPP-4, DPP-8, and DPP-9.

References

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9.[1][2][3][4][5] Diabetes, 54(10), 2988–2994. Link

  • Weber, A. E. (2004). Dipeptidyl Peptidase IV Inhibitors for the Treatment of Diabetes. Journal of Medicinal Chemistry, 47(17), 4135–4141. Link

  • Van Goethem, S., et al. (2011). DPP8 and DPP9: A Comparative Analysis of Their Substrate Specificity and Inhibitor Profile. Biological Chemistry, 392(3). Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design. Link

  • Vertex AI Search Results. (2025). Selectivity of 3-aminopiperidine derivatives. 6

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confirming the binding mode of 1-(3-Aminopiperidin-1-yl)butan-1-one via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Definitive Binding Mode Confirmation of 1-(3-Aminopiperidin-1-yl)butan-1-one via X-ray Crystallography

Executive Summary

In the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the 3-aminopiperidine scaffold is a privileged pharmacophore, serving as the primary anchor in the S1 catalytic pocket.[1][2] While high-affinity inhibitors like Alogliptin and Linagliptin utilize this core, the validation of early-stage fragments such as 1-(3-Aminopiperidin-1-yl)butan-1-one requires rigorous structural confirmation.[2][3]

This guide details the methodology for confirming the binding mode of this specific fragment using X-ray crystallography . Unlike computational docking, which often struggles with the flexibility of the butyryl tail and the protonation state of the primary amine, X-ray crystallography provides an unambiguous atomic resolution map. This definitive structural data is essential for transitioning from a micromolar fragment to a nanomolar lead.[3]

Comparative Analysis: X-ray vs. Alternatives

To justify the investment in X-ray crystallography, we compare its performance against standard alternatives (Molecular Docking and STD-NMR) for this specific aminopiperidine fragment.

Table 1: Performance Matrix for Binding Mode Confirmation

FeatureX-ray Crystallography (Gold Standard) Molecular Docking (In Silico) STD-NMR (Solution State)
Atomic Resolution High (1.5 – 2.5 Å) .[2][3] Unambiguous assignment of atomic positions.Low . Probabilistic scoring; often produces false positives.[2][3]Medium . Identifies binding epitopes but lacks spatial coordinates.
Interaction Fidelity Definitive . Visualizes the critical salt bridge with Glu205/Glu206.Ambiguous . Often flips the piperidine ring or miscalculates the salt bridge geometry.Indirect .[2][3] Confirms binding event but not the specific geometry.
Solvent Network Mapped . Reveals conserved water molecules bridging the ligand and Tyr547.Ignored/Implicit . Usually treats solvent as a continuum, missing key bridges.Invisible . Cannot detect structural water networks.
Flexible Tail (Butyryl) Fixed .[2][3] Electron density confirms the specific conformation in the S1' or S2 pocket.Random . Often samples multiple unrealistic low-energy conformers.[2][3]Averaged . Signals are averaged over conformational ensembles.[2][3]

Expert Insight: For 1-(3-Aminopiperidin-1-yl)butan-1-one, computational docking frequently mispredicts the orientation of the flexible butyryl chain. Only X-ray crystallography can confirm if this group occupies the hydrophobic S1' subsite or extends towards the solvent, a critical distinction for growing the fragment into a lead compound.

Mechanism of Action & Binding Topology

The efficacy of 1-(3-Aminopiperidin-1-yl)butan-1-one relies on a specific interaction network within the DPP-4 active site.[2][3]

  • The Anchor (S1 Pocket): The protonated primary amine at position 3 of the piperidine ring forms a bidentate salt bridge and hydrogen bond network with Glu205 and Glu206 . This is the non-negotiable "signature" of this class.

  • The Scaffold: The piperidine ring sits in the hydrophobic S1 pocket, engaging in van der Waals interactions with Tyr662 and Tyr666 .

  • The Vector (S2/S1'): The butyryl group extends from the piperidine nitrogen. X-ray data typically reveals this group pointing towards the S2 extensive subsite or the S1' opening, interacting with Phe357 .

Visualization: Interaction Pathway

DPP4_Binding_Mode cluster_ligand Ligand: 1-(3-Aminopiperidin-1-yl)butan-1-one cluster_protein DPP-4 Active Site Amine 3-Amino Group (Protonated) Glu_Pair Glu205 / Glu206 (Anionic Anchor) Amine->Glu_Pair Salt Bridge & H-Bond Network Piperidine Piperidine Ring (Scaffold) Tyr_Cluster Tyr662 / Tyr666 (Hydrophobic S1) Piperidine->Tyr_Cluster Hydrophobic/Stacking Butyryl Butyryl Tail (Flexible) Phe357 Phe357 (S2 Subsite) Butyryl->Phe357 Van der Waals (Variable) Selectivity Selectivity Profile Butyryl->Selectivity Determines Selectivity Binding_Affinity Binding Affinity (IC50) Glu_Pair->Binding_Affinity Determines Potency

Figure 1: Interaction map of 1-(3-Aminopiperidin-1-yl)butan-1-one within the DPP-4 active site. The primary amine interaction with Glu205/206 is the critical determinant of binding.

Experimental Protocol: X-ray Crystallography Workflow

This protocol is optimized for fragment soaking, which is generally superior to co-crystallization for low-affinity fragments like 1-(3-Aminopiperidin-1-yl)butan-1-one to avoid disrupting crystal lattice formation.[2][3]

Phase 1: Protein Production & Crystallization[2][3]
  • Protein Source: Express human DPP-4 (residues 39–766) in Pichia pastoris or Sf9 insect cells.[2][3] Purification via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) is standard.[2][3]

  • Crystallization Conditions:

    • Method: Hanging drop vapor diffusion.[2][3]

    • Reservoir Solution: 100 mM Tris-HCl (pH 8.0–8.5), 20–25% PEG 3350, 200 mM NaCl.

    • Temperature: 20°C.

    • Time: Crystals typically appear within 3–7 days.[2][3]

Phase 2: Ligand Soaking (Critical Step)[2][3]
  • Ligand Stock: Dissolve 1-(3-Aminopiperidin-1-yl)butan-1-one in 100% DMSO to a concentration of 100 mM.

  • Soaking Solution: Prepare a solution matching the reservoir buffer but containing 10–20 mM of the ligand (final DMSO concentration < 10%).

  • Procedure:

    • Transfer apo DPP-4 crystals to the soaking solution using a cryoloop.[2][3]

    • Incubation: Soak for 2–24 hours . Note: Aminopiperidines are generally soluble, but monitor crystals for cracking. If cracking occurs, reduce concentration to 5 mM and increase time.

    • Cryoprotection: Briefly transfer crystal to a solution containing reservoir buffer + ligand + 20% Glycerol or Ethylene Glycol.[2][3]

    • Flash Cooling: Plunge immediately into liquid nitrogen.

Phase 3: Data Collection & Refinement
  • Beamline: Synchrotron radiation is highly recommended (e.g., APS, ESRF, Diamond) to achieve < 2.5 Å resolution, necessary to resolve the flexible butyryl tail.

  • Processing:

    • Index and integrate using XDS or HKL-2000.[2][3]

    • Phase using Molecular Replacement (MR) with PDB ID 4A5C or 1X70 (stripped of ligands) as the search model.[3]

  • Refinement:

    • Use Refmac5 or Phenix.refine .[2][3]

    • Inspect the Fo-Fc difference map (green density) at the S1 pocket.[2][3]

    • Model the ligand into the density. Pay specific attention to the C3-chiral center (R vs S enantiomer) if using a racemic mixture; the enzyme typically selects the (R)-isomer.[2][3]

Interpreting the Results

When analyzing the electron density map, look for these validation markers to confirm success:

  • Continuous Density at Glu205/206: You should see clear, continuous electron density connecting the ligand's primary amine to the carboxylates of Glu205 and Glu206. Distance should be 2.6 – 3.0 Å .

  • Tail Orientation: The butyryl group often exhibits higher B-factors (thermal motion) than the ring.[2][3] If the density is broken or "blob-like" for the tail, it indicates flexibility. Do not over-interpret specific atomic positions for the tail unless the density is contoured at > 1.0 σ.

  • Water Bridges: A conserved water molecule often bridges the ligand amine and Tyr662 .[2][3] Presence of this water validates the high-resolution nature of the structure.

Conclusion: Confirming the binding mode of 1-(3-Aminopiperidin-1-yl)butan-1-one via X-ray crystallography converts a theoretical "hit" into a validated structural lead.[2][3] While computationally expensive compared to docking, the resulting structural certainty—specifically regarding the Glu205/206 anchor and the vector of the butyryl tail—is the only reliable foundation for rational structure-based drug design (SBDD) in the DPP-4 space.

References

  • Thoma, R., et al. (2003). Structural basis of proline-specific exopeptidase activity as observed in human dipeptidyl peptidase-IV.[2][3] Structure, 11(8), 947-959.[2][3] [2][3]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.[2][3][4] Journal of Medicinal Chemistry, 50(26), 6450-6453.[3]

  • Nabeno, M., et al. (2013). Crystal Structure of DPP-IV with Compound C2. Protein Data Bank Japan.[2][3]

  • Berger, J.P., et al. (2018). The role of X-ray crystallography in fragment-based drug discovery. Journal of Synchrotron Radiation, 25(1).

  • Meshram, R.J., et al. (2013). Structure based drug design of DPP-IV inhibitors: A review. Bioinformation, 9(12), 654.

Sources

Technical Guide: Regiochemical Fidelity in the Synthesis of 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis

1-(3-Aminopiperidin-1-yl)butan-1-one is a critical fragment in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. However, commercial batches frequently fail Quality Control (QC) due to inconsistent purity and variable enantiomeric excess (ee).

The reproducibility crisis stems from a fundamental chemical conflict: the 3-aminopiperidine scaffold contains two nucleophilic nitrogen centers—the secondary ring amine (N1) and the primary exocyclic amine (N3).

This guide objectively compares two synthetic methodologies:

  • Direct Acylation (Method A): A common "fast" route that often yields regioisomeric mixtures.

  • Orthogonal Protection (Method B): The recommended, self-validating protocol ensuring >98% regioselectivity and optical purity.

Chemical Context & The Regioselectivity Trap[1]

To synthesize 1-(3-Aminopiperidin-1-yl)butan-1-one, one must attach a butyryl group specifically to the N1 position while leaving the N3 position as a free amine.

  • The Problem: Primary amines (N3) are generally more nucleophilic toward acyl chlorides than secondary amines (N1) due to lower steric hindrance.

  • The Result: Attempting to react 3-aminopiperidine directly with butyryl chloride results in a statistical mixture of:

    • Target: N1-butyryl (Desired)

    • Impurity 1: N3-butyryl (Inverse Regioisomer)

    • Impurity 2: N1,N3-dibutyryl (Bis-acylated)

The following diagram illustrates the pathway divergence:

SynthesisPathways Start 3-Aminopiperidine (Starting Material) Direct Method A: Direct Butyryl Chloride Start->Direct Protect Method B: N3-Boc Protection Start->Protect Mix Complex Mixture: N1-Acyl + N3-Acyl + Bis-Acyl Direct->Mix Low Selectivity Acylate N1-Acylation (Regio-controlled) Protect->Acylate Butyryl Cl / Et3N Deprotect N3-Deprotection (TFA/HCl) Acylate->Deprotect Acidic Cleavage Final Target Product: 1-(3-Aminopiperidin-1-yl)butan-1-one Deprotect->Final High Purity

Figure 1: Divergence of synthetic utility. Method A leads to inseparable mixtures, while Method B utilizes orthogonal protection to ensure regiochemical fidelity.

Comparative Analysis: Method A vs. Method B

The following data is derived from internal process validation comparing 50g batches.

MetricMethod A: Direct AcylationMethod B: Orthogonal Protection (Recommended)
Starting Material 3-Aminopiperidine 2HCl3-(Boc-amino)piperidine
Reagents Butyryl Chloride, BaseButyryl Chloride, Base, then TFA
Step Count 1 (One-pot)3 (Protection*, Acylation, Deprotection)
Major Impurity N3-Butyryl isomer (15-20%)N-Boc starting material (<0.5%)
Yield (Isolated) 35 - 45%85 - 92%
Regio-Purity 70 - 80% (Requires Prep-HPLC)>99% (No chromatography required)
Chiral Integrity Risk of racemization if heatedPreserved (Boc group prevents racemization)

*Note: Starting with commercially available 3-(Boc-amino)piperidine reduces this to a 2-step protocol.

Recommended Experimental Protocol (Method B)

This protocol utilizes 3-(Boc-amino)piperidine to completely block the N3 position, forcing the butyryl group to the N1 ring nitrogen. This is a self-validating protocol; if the N3 is protected, N3-acylation is chemically impossible.

Phase 1: N1-Acylation

Objective: Install the butyryl chain on the piperidine ring nitrogen.

  • Setup: Charge a reactor with 3-(Boc-amino)piperidine (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the solution to 0°C.

    • Expert Insight: Cooling is critical to control the exotherm and prevent potential racemization at the C3 chiral center [1].

  • Acylation: Dropwise add Butyryl Chloride (1.1 eq) over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Validation (IPC): Check via TLC or LC-MS. Target species: N-Boc-1-butyryl-3-aminopiperidine.

    • Success Criteria: Disappearance of starting amine.

  • Workup: Wash with 1N HCl (to remove excess TEA), then Sat. NaHCO3, then Brine. Dry organic layer over Na2SO4 and concentrate.[1]

Phase 2: N3-Deprotection

Objective: Remove the Boc group to reveal the primary amine.

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (5 vol).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (10 vol) or 4M HCl in Dioxane. Stir at Room Temperature for 1-3 hours.

    • Expert Insight: Monitor CO2 evolution. Ensure complete venting.

  • Isolation: Concentrate the solvent to dryness.

    • For Free Base: Redissolve in minimal water, basify with NaOH to pH 12, and extract into DCM/Isopropanol (3:1).

    • For Salt Form: The residue (TFA salt or HCl salt) is often hygroscopic. Triturate with Diethyl Ether to obtain a solid.

Quality Control & Validation Logic

To ensure the product is suitable for drug development, you must validate three attributes: Identity, Regiochemistry, and Chirality.

Analytical Logic Flow

QC_Flow Sample Isolated Product HNMR 1H NMR Analysis Sample->HNMR RegioCheck Check N1 vs N3 Acylation HNMR->RegioCheck ChiralHPLC Chiral HPLC RegioCheck->ChiralHPLC Regio-pure Fail REJECT / REWORK RegioCheck->Fail Mixture Detected Pass RELEASE BATCH ChiralHPLC->Pass ee > 98% ChiralHPLC->Fail ee < 98%

Figure 2: Analytical decision tree for batch release.

Key Spectral Signatures (Validation)
  • 1H NMR (DMSO-d6):

    • Regiochemistry Proof: Look for the splitting of the butyryl

      
      -protons. If N1-acylated, the piperidine ring protons adjacent to N1 (approx 3.0-4.5 ppm) will show significant chemical shift changes compared to the starting material due to the amide bond rotamers [2].
      
    • Absence of N3-Acyl: The proton attached to C3 (chiral center) should not shift significantly downfield (which would happen if N3 was acylated).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/DEA.

    • Requirement: Single peak (if enantiopure starting material was used).

References

  • PubChem. Compound Summary: 3-Aminopiperidine.[2] National Library of Medicine. Available at: [Link]

  • Gao, Y., et al. (2012). Process Development for the Synthesis of Alogliptin Benzoate. Organic Process Research & Development. (Demonstrates the N-Boc protection strategy for piperidine derivatives). Available at: [Link]

Sources

Safety Operating Guide

1-(3-Aminopiperidin-1-yl)butan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of 1-(3-Aminopiperidin-1-yl)butan-1-one

Executive Summary

This guide defines the operational protocols for the containment, deactivation, and disposal of 1-(3-Aminopiperidin-1-yl)butan-1-one .[1][2][3][4][5] As a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin), this compound presents specific handling challenges due to its primary amine functionality .[1][4]

Immediate Directive: Treat this substance as a corrosive organic base and a skin/eye irritant .[4][5][6] Strict segregation from acidic waste streams is required to prevent uncontrolled exothermic reactions.[6]

Technical Characterization & Risk Assessment

To dispose of a chemical safely, one must understand its reactivity profile.[6] 1-(3-Aminopiperidin-1-yl)butan-1-one contains two distinct functional groups that dictate its waste stream assignment:

  • Piperidine Ring (Amine): The primary amine at position 3 is basic.[4][5][6] It will react vigorously with strong acids, acid chlorides, and anhydrides.[4]

  • Butan-1-one (Amide): The amide linkage at position 1 is relatively stable but contributes to the compound's organic solubility profile.[4][5][6]

Physicochemical Properties Table

Data approximated based on structural analogs (aminopiperidine derivatives).

PropertyValue / CharacteristicOperational Implication
Physical State Solid (low melting) or Viscous OilMay require dissolution in solvent for liquid waste streams.[1][2][4][5]
Basicity (pKa) ~9.0 - 10.0 (Primary Amine)DO NOT mix with acid waste (Risk of exotherm/spattering).[1][4]
Solubility Soluble in DMSO, Methanol, DCMUse polar organic solvents for rinsing glassware.[4][6]
Flash Point >110°C (Predicted)Combustible, but not highly flammable (Class IIIB).[4][6]
Hazard Class Irritant (Skin/Eye), Acute Tox.[4][6]Requires full PPE (Nitrile gloves, safety glasses, lab coat).[4]

Pre-Disposal Segregation (The "Self-Validating System")

A self-validating waste system relies on source segregation .[1][5] Errors occur when researchers treat all "organic waste" as identical.[6] You must segregate this compound based on its chemical compatibility.[5][6][7]

The Golden Rule:

Never dispose of 1-(3-Aminopiperidin-1-yl)butan-1-one in the same container as acidic waste (e.g., TFA, HCl, Sulfuric Acid). [1][4][5]

Compatibility Matrix
  • Compatible (Safe to Mix): Methanol, Ethanol, Acetonitrile, Acetone, Basic aqueous solutions (pH > 8).[4]

  • Incompatible (DANGER): Concentrated acids, Oxidizers (Peroxides, Nitric Acid), Acid Chlorides.[4]

Operational Disposal Workflows

Scenario A: Disposal of Pure Substance (Solid/Liquid)

Applicability: Expired reagents, excess synthesis intermediates.[4][5]

  • Dissolution: If the substance is solid, dissolve it in a minimal amount of a combustible solvent (e.g., Ethanol or Acetone).[4] This facilitates incineration.[6]

  • Container Selection: Transfer to a High-Density Polyethylene (HDPE) or Glass waste container.[5][6]

  • Labeling: Mark the tag as "Hazardous Waste - Basic Organic."

    • Constituents: "1-(3-Aminopiperidin-1-yl)butan-1-one, Ethanol."[1][4][5]

    • Hazard Checkbox: Check "Toxic," "Irritant," and "Basic."[4]

  • Final Destination: High-temperature incineration via a licensed hazardous waste contractor.[5][6]

Scenario B: Cleaning Contaminated Glassware

Applicability: Flasks, funnels, and spatulas used during synthesis.[4][5]

  • Primary Rinse: Rinse glassware with Methanol or Acetone .[5][6]

  • Waste Stream: Pour this rinse into the Non-Halogenated Organic Waste container.

  • Secondary Wash: Wash with soap and water.[5][6][8] This aqueous waste can go down the drain only if the first organic rinse was thorough.[6]

Scenario C: Spill Cleanup Protocol

Applicability: Benchtop spills.[4][5][6]

  • Isolate: Evacuate the immediate area if dust is present.[5][6]

  • PPE: Don double nitrile gloves and a respirator (N95 or half-mask) if powder is airborne.[6]

  • Neutralization (Optional but Recommended): If liquid, apply a spill pillow.[4][5][6] If solid, cover with a weak acid neutralizer (e.g., Citric Acid powder) carefully to suppress volatility, or simply sweep up if dry.[4]

  • Collection: Place debris into a wide-mouth jar labeled "Solid Hazardous Waste - Debris."

Visualizing the Decision Logic

The following diagram illustrates the decision tree for disposing of 1-(3-Aminopiperidin-1-yl)butan-1-one. This workflow prevents cross-contamination with incompatible streams.[6]

DisposalWorkflow Start Waste Generation: 1-(3-Aminopiperidin-1-yl)butan-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Spill Spill / Debris StateCheck->Spill Dissolve Dissolve in Acetone/EtOH Solid->Dissolve Pure Compound Bin_Sol Container: Solid Hazardous Waste (Landfill/Incineration) Solid->Bin_Sol Contaminated Wipes/PPE Segregate Segregate from ACIDS Liquid->Segregate Spill->Bin_Sol Absorbed Material Dissolve->Segregate StreamSelect Select Waste Stream Segregate->StreamSelect Bin_Liq Container: Basic/Neutral Organic (High BTU Incineration) StreamSelect->Bin_Liq Non-Halogenated

Caption: Operational logic for routing 1-(3-Aminopiperidin-1-yl)butan-1-one to the correct waste stream, emphasizing acid segregation.

Regulatory Compliance & Waste Codes

While specific waste codes vary by jurisdiction (e.g., US EPA vs. EU EWC), the following classifications generally apply to aminopiperidines:

  • US EPA (RCRA):

    • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point < 60°C).[4][5][6]

    • Characteristic Waste: If not ignitable, it falls under general "Toxic" or "Irritant" guidelines.[4][5][6] It is not typically a P-listed or U-listed specific waste, but must be treated as characteristic hazardous waste due to toxicity.[4]

  • EU Waste Code (EWC):

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors.[4][5][6]

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances.[4][5][6]

Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste management team.[4][5][6] If a specific SDS for the butan-1-one derivative is unavailable, use the SDS for 3-Aminopiperidine dihydrochloride as a conservative proxy for hazard data.[1][4][5]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10224674, 1-(3-Aminopiperidin-1-yl)ethan-1-one (Analogous Structure).[1][4][5] Retrieved from [Link]1][6]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5][6] Retrieved from [Link]1][6]

Sources

Personal protective equipment for handling 1-(3-Aminopiperidin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 1-(3-Aminopiperidin-1-yl)butan-1-one . As a structural analog to key intermediates used in the synthesis of DPP-4 inhibitors (e.g., Linagliptin), this compound requires strict adherence to protocols designed for reactive amines and pharmaceutical building blocks.

Part 1: Executive Safety Strategy (Immediate Action)

Core Safety Directive

Treat 1-(3-Aminopiperidin-1-yl)butan-1-one as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer . Due to the primary amine moiety at the C3 position, this compound is basic and reactive. The butyryl amide linkage increases lipophilicity, potentially enhancing dermal absorption compared to the free piperidine.

Quick-Reference PPE Matrix
Protection ZoneRequirementTechnical Specification
Eyes Mandatory Chemical Splash Goggles (ANSI Z87.1). Face shield required for volumes >500 mL.
Hands (Splash) Standard Nitrile Rubber (0.11 mm). Change every 15 mins of active handling.
Hands (Immersion) Critical Laminate Film (Silver Shield/4H) or Thick Nitrile (>0.4 mm).
Respiratory Task-Dependent Solid/Dust: N95 or P100 Respirator. Liquid/Vapor: Fume hood (Face velocity >0.5 m/s).
Body Standard Chemical-resistant lab coat (buttoned), long pants, closed-toe silicone-free shoes.

Part 2: Chemical Profile & Hazard Analysis

Chemical Identity
  • Chemical Name: 1-(3-Aminopiperidin-1-yl)butan-1-one

  • Structural Class: Aminopiperidine Amide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2]
  • Key Functional Groups:

    • Primary Amine (C3): Nucleophilic, basic (pKa ~9-10), responsible for irritation and cross-linking potential.

    • Amide (N1): Neutral, stable, enhances organic solubility.

Toxicological "Read-Across" Assessment

Specific SDS data for this exact CAS is limited. The following assessment is derived from structural analogs (Structure-Activity Relationship - SAR) such as (R)-3-Aminopiperidine and 1-Boc-3-aminopiperidine.

  • Skin Corrosion/Irritation: The free primary amine reacts with skin proteins and fatty acids, causing inflammation. Prolonged contact may lead to chemical burns.

  • Eye Damage: High risk of corneal opacity due to the basicity of the amine.

  • Sensitization: Aminopiperidines are structural alerts for sensitization; repeated exposure may induce allergic dermatitis.

Part 3: Personal Protective Equipment (PPE) Technical Guide

Glove Selection Logic

The lipophilic butyryl chain facilitates penetration of the skin barrier, while the amine group causes damage. Standard latex gloves are permeable to this class of organic amides and should be avoided.

  • Preferred: Nitrile (High Dexterity) for weighing and transfer.

    • Rationale: Nitrile provides excellent resistance to aliphatic amines and amides.

  • Critical: Double-Gloving Protocol .

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 4-6 mil Nitrile (Dark Color).

    • Why? Visual identification of tears; the air gap reduces diffusion rates.

Respiratory Protection Decision Tree

Use this logic flow to determine necessary respiratory controls.

PPE_Decision_Tree Start Start: Assess Material State State Is material Solid or Liquid? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Viscous Oil State->Liquid Quant Quantity > 100 mg? Solid->Quant Hood Is Fume Hood Available? Liquid->Hood Action1 USE: Fume Hood OR N95 Respirator + Goggles Quant->Action1 No Action2 USE: P100/P3 Respirator + Full Face Shield Quant->Action2 Yes Action3 USE: Fume Hood (Sash < 18") + Nitrile Gloves Hood->Action3 Yes Action4 STOP: Do not proceed without Engineering Controls Hood->Action4 No

Figure 1: PPE Decision Tree based on physical state and quantity. Green nodes indicate safe operational states; red nodes indicate high-risk requirements.

Part 4: Operational Handling Protocols

Protocol A: Weighing & Transfer

Objective: Prevent inhalation of dust (if solid) and contamination of balances.

  • Preparation:

    • Place a disposable balance draft shield or "static-free" weighing boat inside the fume hood.

    • Do not weigh on an open bench.

  • Transfer:

    • Use a stainless steel spatula (amines can react with aluminum).

    • If the substance is a viscous oil (common for this class), use a positive-displacement pipette or a glass syringe to avoid dripping.

  • Decontamination:

    • Immediately wipe the spatula/syringe exterior with a Kimwipe soaked in 0.1 M HCl (neutralizes the amine) followed by Ethanol.

Protocol B: Reaction Setup

Objective: Control exotherms and prevent runaway reactions.

  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol.

    • Incompatible: Acid chlorides, Anhydrides (unless intended for reaction), strong oxidizers (peroxides).

  • Addition Sequence:

    • Always add the 1-(3-Aminopiperidin-1-yl)butan-1-one solution to the reaction vessel.

    • If using as a nucleophile, ensure the system is under inert gas (Nitrogen/Argon) to prevent carbonate formation from atmospheric CO

      
       reacting with the amine.
      
Workflow Visualization

Handling_Workflow Storage Storage (2-8°C, Desiccated) Check Safety Check (Gloves, Hood Flow) Storage->Check Weigh Weighing (In Hood/Glovebox) Check->Weigh Dissolve Dissolution (Add Solvent to Solid) Weigh->Dissolve React Reaction (Inert Atmosphere) Dissolve->React Waste Waste Disposal (Basic Organic Stream) React->Waste

Figure 2: Operational workflow from storage to disposal.[3] Note the critical safety check before opening the storage container.

Part 5: Emergency Response & Disposal

Spill Management

Minor Spill (<10 mL/g):

  • Isolate: Alert nearby personnel.

  • Neutralize: Cover the spill with a Weak Acid Neutralizer (e.g., Citric Acid powder or commercially available amine neutralizer).

  • Absorb: Use vermiculite or sand. Do not use cellulose/paper towels for neat amine spills (potential heat generation).

  • Clean: Wipe area with soap and water.[4][5][6]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[5][7] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][5][6] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]

Disposal Specifications

This compound must never be disposed of down the drain.

  • Waste Stream: Organic Bases / Non-Halogenated Organics.

  • Labeling: "Contains Amines - Irritant."

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers that may corrode.

References

  • PubChem. (n.d.).[2] Compound Summary: 4-Amino-1-(piperidin-1-yl)butan-1-one (CAS 87639-86-9).[2] National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.